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  • Product: 2-Methyl-6-propylphenol
  • CAS: 3520-52-3

Core Science & Biosynthesis

Foundational

2-Methyl-6-propylphenol chemical properties and structure

An In-depth Technical Guide to 2-Methyl-6-propylphenol Abstract This technical guide provides a comprehensive overview of 2-Methyl-6-propylphenol, a substituted phenolic compound of interest to researchers and profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-propylphenol

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-propylphenol, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. The document delineates its core chemical and physical properties, molecular structure, and provides context for its scientific and industrial relevance. Key analytical characterization techniques are discussed, and established safety and handling protocols are outlined to ensure its proper use in a laboratory setting. This guide is intended to be a foundational resource, consolidating essential data to support further research and application development.

Introduction and Scope

2-Methyl-6-propylphenol, also known as 6-propyl-o-cresol, is an aromatic organic compound characterized by a phenol ring substituted with a methyl group and a propyl group at the ortho positions relative to the hydroxyl group. While not as widely known as some other phenolic compounds, its unique substitution pattern offers potential for nuanced applications in fine chemical synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. The steric hindrance provided by the ortho-substituents can influence the reactivity of the hydroxyl group and the aromatic ring, a feature that can be exploited in targeted chemical design. This guide will synthesize the available technical data on this compound, offering a detailed examination of its properties and structure.

Molecular Structure and Identifiers

The fundamental architecture of 2-Methyl-6-propylphenol dictates its chemical behavior. The presence of the hydroxyl group makes it a weak acid and susceptible to electrophilic substitution on the aromatic ring, while the alkyl groups influence its solubility and steric profile.

Chemical Structure

The structure consists of a benzene ring bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group at position 2, and a n-propyl (-CH₂CH₂CH₃) group at position 6.

Figure 1: Chemical structure of 2-Methyl-6-propylphenol.
Key Identifiers

For unambiguous identification and information retrieval, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-methyl-6-propylphenol[1][2][3]
CAS Number 3520-52-3[1][2][3]
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [1][3]
Canonical SMILES CCCC1=CC=CC(C)=C1O[1]
InChI Key NXSQQKKFGJHACS-UHFFFAOYSA-N[1][2][3]
Synonyms Phenol, 2-methyl-6-propyl-; 6-Propyl-o-cresol; 2-Propyl-6-methylphenol[2][3][4]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, application, and behavior in chemical reactions.

PropertyValueNotes and Source
State Liquid[1]
Boiling Point 105-107 °C at 12 Torr[4]
Density 0.9688 g/cm³ (relative)[1]
Flash Point 101.5 °C[4]
Water Solubility 247.5 mg/L at 25 °C (estimated)[5]
logP (Octanol/Water) 2.65310 (XLogP3)[4]
Refractive Index 1.526[4]

Synthesis and Reactivity Insights

Understanding the synthesis of 2-Methyl-6-propylphenol is key to its availability for research and development. A common and logical approach for synthesizing ortho-alkylated phenols is through the Friedel-Crafts alkylation of a corresponding cresol.

Conceptual Synthetic Workflow

A plausible synthetic route involves the propylation of o-cresol (2-methylphenol). The choice of catalyst and alkylating agent is critical to control regioselectivity and prevent over-alkylation.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Outcome cluster_purification Workup & Purification o_cresol o-Cresol (2-Methylphenol) catalyst Lewis Acid Catalyst (e.g., AlCl₃) o_cresol->catalyst Reactant propyl_halide Propyl Halide (e.g., 1-chloropropane) propyl_halide->catalyst Reagent product 2-Methyl-6-propylphenol catalyst->product Forms solvent Inert Solvent (e.g., CS₂ or nitrobenzene) workup Aqueous Workup (Quench reaction) product->workup Crude Product byproducts Isomeric Byproducts (e.g., 4-propyl-2-methylphenol) purify Distillation or Chromatography workup->purify Isolate final_product Pure Product purify->final_product

Figure 2: Conceptual workflow for the synthesis of 2-Methyl-6-propylphenol.

Causality in Experimental Design:

  • Choice of Catalyst: A Lewis acid like aluminum chloride (AlCl₃) is employed to generate a propyl carbocation (or a polarized complex) from the alkyl halide, which acts as the electrophile.

  • Regioselectivity: The hydroxyl group of o-cresol is an ortho-, para-director. Since one ortho position is already occupied by the methyl group, the incoming propyl group will be directed to the other ortho position (position 6) and the para position (position 4). The steric bulk of the existing methyl group can favor substitution at the less hindered para position, often leading to a mixture of isomers. Reaction temperature and catalyst choice can be optimized to favor the desired 2,6-disubstituted product.

  • Purification: Due to the potential formation of isomers, purification by fractional distillation under reduced pressure or column chromatography is essential to isolate the high-purity 2-Methyl-6-propylphenol.[4]

Analytical Characterization

For any scientific study or application, verifying the identity and purity of the compound is paramount.

Gas Chromatography (GC)

Gas chromatography is a key technique for assessing the purity of 2-Methyl-6-propylphenol and for separating it from potential isomeric byproducts. The NIST Chemistry WebBook notes the availability of GC data for this compound.[2][6] The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is reported as 1320 on a semi-standard non-polar column.[3]

Spectroscopic Methods (Expected)

While specific spectra are not provided in the search results, the expected spectroscopic features can be predicted based on the structure.

  • ¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include a singlet for the phenolic -OH proton, a singlet for the -CH₃ protons, aromatic protons in the region of 6.5-7.5 ppm, and a characteristic triplet-sextet-triplet pattern for the n-propyl group.

  • ¹³C NMR: The carbon NMR would show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. The carbon bearing the hydroxyl group would be significantly downfield.

  • IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretches from the alkyl and aromatic groups would appear around 2850-3100 cm⁻¹, and aromatic C=C stretching would be visible in the 1450-1600 cm⁻¹ region.

Applications and Relevance

Substituted phenols like 2-Methyl-6-propylphenol are valuable intermediates in several fields.

  • Antioxidants: Sterically hindered phenols are widely used as antioxidants in plastics, rubbers, and oils. The bulky ortho-substituents can stabilize the phenoxy radical formed upon scavenging a free radical, enhancing its antioxidant efficacy. While direct data for this specific molecule is sparse, related compounds like 2-ethyl-6-methylphenol are noted for their use as antioxidant additives.[7]

  • Pharmaceutical and Agrochemical Synthesis: The phenolic scaffold is a common feature in many biologically active molecules. 2-Methyl-6-propylphenol can serve as a starting material or building block for more complex molecules with potential therapeutic or pesticidal properties.[7]

  • Polymer Chemistry: Phenolic compounds are precursors to phenolic resins (e.g., Bakelite). The specific substitution pattern on 2-Methyl-6-propylphenol could be used to modify the properties (e.g., cross-linking density, thermal stability) of such polymers.

Safety, Handling, and Toxicology

Proper handling of any chemical reagent is critical for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) classification, 2-Methyl-6-propylphenol is a hazardous substance.[3][4]

  • GHS Pictogram: Corrosive

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][4]

  • Precautionary Statements: This includes wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact, immediately rinse with plenty of water.[3]

Recommended Handling Protocol

The following protocol is a self-validating system for safe handling.

G start Start: Require Chemical ppe Step 1: Don PPE - Nitrile Gloves - Safety Goggles (or face shield) - Lab Coat start->ppe fume_hood Step 2: Work in a certified Chemical Fume Hood ppe->fume_hood dispense Step 3: Dispense Compound - Use glass or compatible plasticware - Avoid inhalation of vapors fume_hood->dispense spill_kit Step 4: Ensure Spill Kit is accessible dispense->spill_kit storage Step 5: Storage - Tightly sealed container - Cool, dry, well-ventilated area spill_kit->storage waste Step 6: Waste Disposal - Follow institutional guidelines for corrosive organic waste storage->waste end End: Procedure Complete waste->end

Figure 3: Safe handling workflow for 2-Methyl-6-propylphenol.

Trustworthiness of Protocol: This workflow is based on standard laboratory practice for handling corrosive organic liquids. Each step is designed to mitigate a specific risk. Working in a fume hood (Step 2) prevents inhalation exposure. Proper PPE (Step 1) prevents skin and eye contact. Having a spill kit ready (Step 4) ensures preparedness for accidental releases. Correct storage and disposal (Steps 5 & 6) prevent accidental exposure and environmental contamination. Following this sequence ensures a multi-layered approach to safety.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-6-propylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-propylphenol. PubChem Compound Summary for CID 248475. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Retrieved from [Link]

  • FlavScents. (n.d.). 2-methyl-6-propyl phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(propan-2-yl)phenol. PubChem Compound Summary for CID 34336. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-6-propylphenol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-propylphenol. PubChem Compound Summary for CID 3058154. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-6-propylphenol (C10H14O). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profile of 2-Methyl-6-propylphenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-6-propylphenol (CAS 3520-52-3), a substituted phenolic compound of interest in various research and development applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-6-propylphenol (CAS 3520-52-3), a substituted phenolic compound of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mass spectrometry, infrared, and nuclear magnetic resonance data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction to 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol, with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , is an aromatic organic compound.[1] Its structure, featuring a hydroxyl group and two different alkyl substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will delve into the details of its mass spectrum, infrared spectrum, and both proton and carbon-13 nuclear magnetic resonance spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For a volatile compound like 2-Methyl-6-propylphenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 2-Methyl-6-propylphenol is characterized by a distinct fragmentation pattern. The key peaks observed are summarized in the table below.[1]

m/zRelative IntensityAssignment
150Moderate[M]⁺ (Molecular Ion)
121High[M - C₂H₅]⁺ (Loss of an ethyl group)
77Moderate[C₆H₅]⁺ (Phenyl cation)
Interpretation of the Mass Spectrum

The presence of a molecular ion peak [M]⁺ at m/z 150 confirms the molecular weight of 2-Methyl-6-propylphenol. The most abundant fragment ion, known as the base peak, is observed at m/z 121. This corresponds to the loss of an ethyl group (mass 29) from the molecular ion, a characteristic fragmentation pathway for alkylphenols. The presence of a significant peak at m/z 77 is indicative of the phenyl cation, a common fragment in the mass spectra of aromatic compounds.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and sensitive method for the analysis of 2-Methyl-6-propylphenol can be achieved using a standard GC-MS system.

  • Sample Preparation: For a liquid sample, a dilute solution in a volatile organic solvent such as dichloromethane or hexane is prepared.

  • Gas Chromatography:

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane stationary phase). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Figure 1: Workflow for GC-MS analysis of 2-Methyl-6-propylphenol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared Spectroscopy Data

The FTIR spectrum of 2-Methyl-6-propylphenol, typically recorded from a neat liquid sample, exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~3050-3000Aromatic C-H stretch
~2960-2850Aliphatic C-H stretch (methyl and propyl groups)
~1600 and ~1470C=C stretch (aromatic ring)
~1200C-O stretch (phenol)
Interpretation of the Infrared Spectrum

The most prominent feature in the IR spectrum of 2-Methyl-6-propylphenol is a broad absorption band around 3400 cm⁻¹, which is characteristic of the stretching vibration of a hydroxyl (-OH) group involved in hydrogen bonding. The presence of sharp peaks in the 3050-3000 cm⁻¹ region confirms the presence of aromatic C-H bonds, while the strong absorptions between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl and propyl substituents. The characteristic C=C stretching vibrations of the benzene ring are observed at approximately 1600 and 1470 cm⁻¹. Finally, the strong absorption around 1200 cm⁻¹ is attributed to the C-O stretching vibration of the phenolic hydroxyl group.

Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 2-Methyl-6-propylphenol, the spectrum can be easily obtained using the neat liquid.

  • Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin capillary film.

  • Data Acquisition:

    • The salt plates are mounted in a sample holder and placed in the beam path of the FTIR spectrometer.

    • A background spectrum of the empty salt plates is recorded.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

  • Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 2: Workflow for FTIR analysis of 2-Methyl-6-propylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data (Predicted)

The predicted ¹H NMR spectrum of 2-Methyl-6-propylphenol in CDCl₃ would show distinct signals for the aromatic, propyl, methyl, and hydroxyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.7m3HAromatic protons (H-3, H-4, H-5)
~4.8s (broad)1HPhenolic -OH
~2.6t2HAr-CH₂-CH₂-CH₃
~2.2s3HAr-CH₃
~1.6sextet2HAr-CH₂-CH₂-CH₃
~0.9t3HAr-CH₂-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum

The aromatic region (~7.0-6.7 ppm) would show a complex multiplet corresponding to the three protons on the benzene ring. The broad singlet around 4.8 ppm is characteristic of a phenolic hydroxyl proton, with its chemical shift being concentration and solvent dependent. The propyl group would give rise to three distinct signals: a triplet at ~2.6 ppm for the methylene group attached to the aromatic ring, a sextet at ~1.6 ppm for the central methylene group, and a triplet at ~0.9 ppm for the terminal methyl group. The singlet at ~2.2 ppm corresponds to the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~151C-1 (C-OH)
~138C-6 (C-propyl)
~127C-4
~126C-5
~122C-3
~121C-2 (C-methyl)
~33Ar-CH₂-CH₂-CH₃
~23Ar-CH₂-CH₂-CH₃
~16Ar-CH₃
~14Ar-CH₂-CH₂-CH₃
Interpretation of the ¹³C NMR Spectrum

The carbon atom attached to the hydroxyl group (C-1) is the most deshielded aromatic carbon, appearing around 151 ppm. The other aromatic carbons would appear in the range of 121-138 ppm. The aliphatic carbons of the propyl and methyl groups would appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Figure 3: General workflow for NMR spectroscopic analysis.

Conclusion

References

  • PubChem. 2-Methyl-6-propylphenol. National Center for Biotechnology Information. [Link][1]

  • NIST Chemistry WebBook. 2-Methyl-6-propylphenol. National Institute of Standards and Technology. [Link]

Sources

Foundational

Introduction: Understanding the Physicochemical Landscape of 2-Methyl-6-propylphenol

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-6-propylphenol Prepared by: Gemini, Senior Application Scientist 2-Methyl-6-propylphenol is an alkylated phenolic compound with a molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-6-propylphenol

Prepared by: Gemini, Senior Application Scientist

2-Methyl-6-propylphenol is an alkylated phenolic compound with a molecular structure that bestows upon it a unique combination of hydrophobic and hydrophilic characteristics. As a substituted phenol, it finds relevance in diverse research and industrial applications, including its use as a synthetic intermediate, a potential antioxidant, and a reference standard in environmental analysis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility and stability is not merely academic; it is a critical prerequisite for accurate experimental design, robust formulation development, and reliable analytical method validation.

This guide provides a deep dive into the core physicochemical properties of 2-Methyl-6-propylphenol. Moving beyond a simple recitation of data, we will explore the causal relationships between its molecular architecture and its behavior in various solvent systems and under different environmental stressors. The protocols and insights herein are designed to be self-validating, empowering the user to empirically determine and confirm the compound's properties for their specific application.

Part 1: Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between the solute and the solvent. 2-Methyl-6-propylphenol (C₁₀H₁₄O) possesses a polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor, attached to a largely nonpolar aromatic ring with methyl and propyl substituents. This amphiphilic nature results in a nuanced solubility profile.

The bulky alkyl groups (methyl and propyl) contribute significant nonpolar character, sterically hindering the hydroxyl group and increasing the molecule's overall hydrophobicity. Consequently, its solubility in water is expected to be low. Conversely, it is predicted to be readily soluble in nonpolar organic solvents and polar aprotic solvents that can accommodate its hydrocarbon structure.

Quantitative Solubility Data

While extensive peer-reviewed data for this specific molecule is limited, a combination of estimated values and empirical knowledge allows for the construction of a reliable solubility table. The following table summarizes the expected solubility of 2-Methyl-6-propylphenol in common laboratory solvents. It is imperative for researchers to empirically verify these values using the protocol provided in this guide, as solubility can be affected by trace impurities and precise experimental conditions.

Solvent Solvent Type Expected Solubility Rationale for Solubility Behavior
WaterPolar ProticLow (Estimated at 247.5 mg/L @ 25°C[1])The large nonpolar hydrocarbon portion of the molecule dominates, limiting interaction with the highly polar water molecules despite the presence of a hydroxyl group.
Methanol / EthanolPolar ProticHighThe alkyl chains of these alcohols have favorable van der Waals interactions with the nonpolar regions of the molecule, while their hydroxyl groups can hydrogen bond with the phenolic -OH group.
AcetonePolar AproticHighAcetone's carbonyl group can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for solvating the molecule.
Dichloromethane (DCM)Polar AproticVery HighDCM is an excellent solvent for moderately polar to nonpolar organic compounds, effectively solvating the entire molecular structure.
Hexane / HeptaneNonpolarHighThe dominant nonpolar character of 2-Methyl-6-propylphenol allows for strong van der Waals interactions with nonpolar alkane solvents.
TolueneNonpolar (Aromatic)Very HighPi-stacking interactions between the aromatic rings of toluene and the phenol, along with van der Waals forces, lead to high solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful and versatile polar aprotic solvent capable of solvating a wide range of compounds, including those with both polar and nonpolar moieties.
Experimental Protocol 1: Solubility Determination via Shake-Flask Method

This protocol describes a standardized method for determining the equilibrium solubility of a compound in a given solvent. The causality behind this choice is its reliability and widespread acceptance for generating thermodynamically stable solubility data.

Objective: To determine the saturation solubility of 2-Methyl-6-propylphenol in a selected solvent at a constant temperature.

Materials:

  • 2-Methyl-6-propylphenol (high purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)[2][3][4][5]

Procedure:

  • Preparation: Add an excess amount of solid 2-Methyl-6-propylphenol to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure complete equilibration.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to sediment completely.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution and Analysis: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration within the calibrated range of your analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-Methyl-6-propylphenol.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

G cluster_workflow Workflow: Shake-Flask Solubility Determination start Start: Add excess solute to solvent equilibrate Equilibrate on shaker (Constant Temp, 24-72h) start->equilibrate Step 1 settle Allow undissolved solid to settle (Constant Temp, >12h) equilibrate->settle Step 2 withdraw Withdraw clear supernatant settle->withdraw Step 3 filter Filter through 0.45µm syringe filter withdraw->filter Step 4 analyze Dilute and quantify concentration (e.g., HPLC, GC) filter->analyze Step 5 end End: Calculate Solubility analyze->end Step 6

Shake-Flask Solubility Determination Workflow

Part 2: Chemical Stability Profile

The stability of a pharmaceutical or chemical substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[6][7] For 2-Methyl-6-propylphenol, the primary stability concerns are its susceptibility to oxidation and photodegradation, common degradation pathways for phenolic compounds.

Factors Influencing Stability
  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen (air), metal ions, or high pH, which can deprotonate the phenol to the more easily oxidized phenoxide ion. Oxidation can lead to the formation of colored quinone-type products, resulting in a color change of the material from colorless to yellow or brown.[8]

  • Light (Photodegradation): Phenolic compounds can absorb UV light, leading to photochemical reactions that can break chemical bonds and create free radicals, initiating degradation cascades.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation.[8]

  • pH: In basic conditions (high pH), the formation of the phenoxide ion increases the rate of oxidation. In strongly acidic conditions, other degradation pathways may be initiated.

Because of these sensitivities, 2-Methyl-6-propylphenol should be stored in a tightly sealed, amber glass container to protect it from air and light, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[8]

G center 2-Methyl-6-propylphenol Stability oxygen Oxygen (Air) center->oxygen Oxidation light Light (UV) center->light Photolysis temp High Temperature center->temp Accelerates Reactions ph High/Low pH center->ph Catalysis degradation Degradation Products (e.g., Quinones) oxygen->degradation light->degradation

Key Factors Affecting the Stability of 2-Methyl-6-propylphenol
Experimental Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[8] The protocol below is based on established pharmaceutical stability testing guidelines.[6][7][9][10][11]

Objective: To assess the stability of 2-Methyl-6-propylphenol under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • 2-Methyl-6-propylphenol

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber with controlled light/UV exposure

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-6-propylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of solvent and water to a final concentration of 0.1 mg/mL. Analyze this "time zero" sample immediately.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, cool, neutralize with 0.1 M NaOH, and dilute to 0.1 mg/mL with 50:50 solvent/water. Analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL. Analyze by HPLC.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to 0.1 mg/mL and analyze by HPLC.

  • Thermal Degradation: Place a solid sample of 2-Methyl-6-propylphenol in a 60°C oven for 24 hours. Also, subject a solution (prepared as in the control) to the same conditions. Analyze both.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC.

  • Data Analysis: For each condition, compare the chromatogram to the control. Calculate the percentage degradation of the parent peak. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.

G cluster_workflow Workflow: Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution control Prepare & Analyze Time Zero Control start->control acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal Stress (Solid & Solution, 60°C) start->thermal photo Photolytic Stress (Light/UV Chamber) start->photo compare Compare stressed sample chromatograms to Time Zero Control control->compare analyze Neutralize (if needed), Dilute, & Analyze by HPLC acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze analyze->compare end End: Identify Degradants & Assess Stability compare->end

Forced Degradation Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Methyl-6-propylphenol, grounded in the principles of its chemical structure. The amphiphilic nature of the molecule dictates its moderate-to-high solubility in most organic solvents and low solubility in water. Its phenolic hydroxyl group makes it susceptible to oxidative and photolytic degradation, necessitating careful handling and storage conditions to ensure its integrity. The experimental protocols detailed herein provide a robust framework for researchers to empirically determine these critical parameters, ensuring the accuracy and reproducibility of their work. Adherence to these scientific principles and methodologies is paramount for any application involving this compound, from basic research to complex drug development pipelines.

References

  • ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. [Link]

  • Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • OUCI. (n.d.). Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes. [Link]

  • Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • ResearchGate. (n.d.). Degradation pathway of alkylphenolethoxylate (Renner 1997). [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Wageningen University & Research. (n.d.). Chemical study on alkylphenols. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Oxford Academic. (n.d.). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propyl phenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6. Analytical Methods. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6. Analytical Methods. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Methyl-6-propylphenol. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Chapter 7. Analytical Methods. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-6-propylphenol. [Link]

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Exploratory

A Technical Guide to the Research Applications of Substituted Phenols

Introduction Substituted phenols represent a cornerstone class of organic molecules, characterized by a hydroxyl group attached to a benzene ring bearing additional functional groups. This structural motif is not merely...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenols represent a cornerstone class of organic molecules, characterized by a hydroxyl group attached to a benzene ring bearing additional functional groups. This structural motif is not merely a common feature in synthetic and natural products but is fundamental to a vast array of biological and material properties. The electronic nature of the aromatic ring, profoundly influenced by the type and position of its substituents, dictates the phenol's reactivity, acidity, and overall function. This guide offers an in-depth exploration of the synthesis, mechanisms, and diverse research applications of these versatile compounds, providing a technical resource for researchers, scientists, and professionals in drug development and materials science. From their critical role as antioxidants to their use as monomers in high-performance polymers, substituted phenols are indispensable tools in modern chemical and biological research.[1][2][3]

Section 1: The Chemistry of Substituted Phenols - A Structural Perspective

The reactivity of a phenol is intrinsically linked to its substitution pattern. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the aromatic ring, particularly at the ortho and para positions, enhancing its susceptibility to electrophilic substitution and increasing the antioxidant potential of the hydroxyl group.[4] Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the ring's electron density, making it less reactive to electrophiles but increasing the acidity of the phenolic proton. This delicate interplay of electronic effects allows for the fine-tuning of a phenol's properties for specific applications.

Synthesis of Substituted Phenols

The synthesis of phenols with precise regiochemical control is a significant area of organic chemistry.[1] Traditional methods like Friedel-Crafts alkylation often suffer from a lack of regioselectivity, leading to mixtures of ortho- and para-substituted products.[1] Modern synthetic strategies offer greater control:

  • Ipso-hydroxylation of Arylboronic Acids: This method provides a mild and efficient route to substituted phenols. The reaction of an arylboronic acid with an oxidizing agent like hydrogen peroxide allows for the direct installation of a hydroxyl group at the position previously occupied by the boron functionality.[5][6]

  • Cycloaddition Cascades: These reactions can construct highly substituted phenolic rings from acyclic precursors, offering excellent control over the final substitution pattern.[1]

  • Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the synthesis of aryloxy phenols by coupling a phenol with an aryl halide.[7]

A general workflow for the synthesis and subsequent application of a substituted phenol is outlined below.

G cluster_synthesis Synthesis & Purification cluster_application Application & Testing Start Aryl Precursor (e.g., Arylboronic Acid) Reaction Controlled Functionalization (e.g., ipso-Hydroxylation) Start->Reaction Reagents Purify Purification (Chromatography, Recrystallization) Reaction->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize BioAssay Biological Assays (Antioxidant, Enzyme Inhibition) Characterize->BioAssay Pure Substituted Phenol Polymer Polymerization (Monomer for Resins/Polymers) Characterize->Polymer Pure Substituted Phenol Catalysis Catalytic Studies (Ligand Synthesis) Characterize->Catalysis Pure Substituted Phenol Analyze Performance Analysis BioAssay->Analyze Polymer->Analyze Catalysis->Analyze G cluster_mech Antioxidant Mechanism (HAT) Phenol Substituted Phenol (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Product Neutralized Species (RH) Radical->Product H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

The antioxidant capacity is highly dependent on the substituents. Electron-donating groups enhance this activity, while the number and position of hydroxyl groups also play a critical role. [8]

2.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the antioxidant activity of phenolic compounds. [9]It measures the ability of an antioxidant to reduce the stable DPPH radical, a colored compound that turns colorless upon reduction.

Methodology:

  • Preparation of DPPH Working Solution: Prepare a ~120 µM solution of DPPH in a suitable solvent like methanol or ethanol. [10]The solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the substituted phenol sample in the same solvent used for the DPPH solution. Prepare a series of dilutions to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution to triplicate wells of a 96-well microplate. [11] * Add 20 µL of solvent to "blank" wells.

    • Add 200 µL of the DPPH working solution to each well containing the sample and the blank. * For color control, add 20 µL of the sample to wells with 200 µL of the solvent (without DPPH). [10]4. Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. [10][11]5. Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is then determined by plotting the percent inhibition against the sample concentration. [10]

Phenols as Enzyme Inhibitors

Substituted phenols can act as inhibitors for a variety of enzymes, which is a key mechanism for their therapeutic effects. [12][13]

  • Angiotensin-Converting Enzyme (ACE): Certain phenolic compounds can inhibit ACE, an enzyme critical for regulating blood pressure. [14]Docking studies suggest that the hydroxyl groups on the benzene ring interact with the zinc ion in the enzyme's active site. [14]* Carbohydrate-Hydrolyzing Enzymes: By inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for digesting dietary carbohydrates, phenolic compounds can help manage type 2 diabetes. [15]* Steroid Sulfatase (STS): Phenolic derivatives are being developed as potent inhibitors of STS, an enzyme implicated in hormone-dependent cancers. [16]* Carbonic Anhydrases (CAs): Simple phenols and polyphenols have been shown to be effective CA inhibitors in the low micromolar range, with the phenol molecule binding within the enzyme's active site. [17]

Section 3: Polymer and Materials Science Applications

Substituted phenols are fundamental building blocks for a wide range of polymers, from commodity resins to high-performance engineering thermoplastics. [3]Their ability to undergo polymerization, typically with aldehydes like formaldehyde, leads to the formation of robust, cross-linked networks. [18]

Phenolic Resins (Phenoplasts)

Phenol-formaldehyde resins were the first commercially produced synthetic polymers and continue to be used extensively. [18]They are classified into two main types based on the phenol-to-formaldehyde ratio and the catalyst used. [19]

  • Novolacs: Produced with an excess of phenol under acidic conditions, novolacs are thermoplastic. [20]They require a curing agent (e.g., hexamethylenetetramine) to form a thermoset network.

  • Resoles: Formed with an excess of formaldehyde under basic conditions, resoles are thermosetting resins that can be cured simply by applying heat. [19] These resins are valued for their high heat resistance, mechanical strength, and flame-retardant properties, finding applications in molding compounds, laminates, adhesives, and coatings. [18][20][21]

Polycarbonates

Bisphenols, which are molecules containing two phenolic groups, are key monomers in the production of polycarbonates, a class of high-performance thermoplastics. Bisphenol A (BPA) is the most common monomer used for this purpose. [22][23]

3.2.1. Synthesis Workflow: Polycarbonate from Bisphenol A

Polycarbonate is typically synthesized by reacting Bisphenol A with a carbonyl source, such as phosgene, in a process called interfacial polymerization. [23][24][25]

G BPA Bisphenol A (BPA) dissolved in aqueous NaOH Reactor Interfacial Reactor (Vigorous Mixing) BPA->Reactor Phosgene Phosgene (COCl₂) dissolved in organic solvent (e.g., methylene chloride) Phosgene->Reactor Polymer Polycarbonate Solution in Organic Phase Reactor->Polymer Polycondensation Separation Phase Separation Polymer->Separation Purification Polymer Washing & Precipitation Separation->Purification Organic Layer Final Polycarbonate Resin (Dried Pellets) Purification->Final

Caption: Interfacial polymerization process for polycarbonate synthesis.

The properties of the resulting polycarbonate, such as glass transition temperature and ductility, can be tailored by modifying the structure of the bisphenol monomer. [26]

Phenolic Polymers as Antioxidants

Beyond their use as monomers, phenolic compounds can be polymerized to create materials with enhanced antioxidant properties. [34]These polymeric phenols offer advantages over their small-molecule counterparts, such as increased stability and reduced volatility, making them suitable as additives for plastics, foods, and cosmetics. [34][35]Enzyme-catalyzed polymerization is an environmentally friendly approach to synthesizing these functional polymers. [34]

Section 4: Catalysis and Environmental Applications

Catalysis

The utility of substituted phenols extends to the field of catalysis. They can serve as precursors to ligands for metal catalysts or participate directly in catalytic cycles.

  • Oxidative Coupling: Metal catalysts, particularly those based on copper, can facilitate the oxidative coupling of phenols to form C-C or C-O bonds, a key step in the synthesis of complex molecules and polymers. [27]* Nanoparticle Synthesis: Phenolic compounds can act as both reducing and capping agents in the green synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs). [28]These nanoparticles, stabilized by the phenolic compounds, can then serve as highly efficient catalysts for reactions like the reduction of nitroaromatic compounds. [28]

Environmental Applications and Concerns

Phenolic compounds are a double-edged sword in environmental science. While some are used in remediation, many are themselves significant environmental pollutants. [29][30]

  • Remediation: Oxidative catalysts, including enzymes like laccase and inorganic compounds, can be used to treat water contaminated with toxic phenolic wastes. [29]These catalysts can either completely mineralize the pollutants or polymerize them into less toxic products. [29]* Pollutants: Many substituted phenols, such as chlorophenols and nitrophenols, are considered priority pollutants due to their toxicity and persistence in the environment. [30][31]They can arise from industrial processes and agricultural runoff. [29]Research focuses on developing effective methods for their degradation, such as ultrasonic destruction and advanced oxidation processes. [30][32]Synthetic phenolic antioxidants (SPAs) used in commercial products can also leach into the environment, raising concerns about their potential for endocrine disruption and other toxic effects. [33]

Conclusion

The diverse reactivity and tunable properties of substituted phenols make them a profoundly important class of molecules in scientific research. Their applications span from the design of life-saving drugs to the creation of advanced, durable materials. The ability to precisely control their structure through modern synthetic methods continues to open new avenues for innovation. As research progresses, the focus will undoubtedly intensify on developing greener synthesis routes and more sustainable applications, particularly in creating biocompatible polymers and addressing the environmental challenges posed by phenolic pollutants. This guide serves as a foundational resource, highlighting the core principles and proven applications that will enable researchers to continue harnessing the remarkable potential of substituted phenols.

References

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  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC . NIH National Library of Medicine. Available at: [Link]

  • Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. | International Journal of Veterinary and Animal Research (IJVAR) . IJVAR. Available at: [Link]

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  • What Is The Role Of Bisphenol A (BPA) In Polycarbonate Synthesis? - Chemistry For Everyone - YouTube . YouTube. Available at: [Link]

  • Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and its Catalytic Activity in the Reduction of Nitro Compounds - MDPI . MDPI. Available at: [Link]

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  • DPPH radical scavenging activity - Marine Biology . University of Bergen. Available at: [Link]

  • DPPH Assay Procedure Guide | PDF - Scribd . Scribd. Available at: [Link]

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  • Synthesis of the polymer polycarbonate from bisphenol A and phosgene. - ResearchGate . ResearchGate. Available at: [Link]

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  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers . Frontiers. Available at: [Link]

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  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC - PubMed Central . NIH National Library of Medicine. Available at: [Link]

  • Environmental Effects of Substituted Phenols | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

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  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors . MDPI. Available at: [Link]

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  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - MDPI . MDPI. Available at: [Link]

  • Ultrasonic destruction of phenol and substituted phenols: a review of current research . Elsevier. Available at: [Link]

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Foundational

The Biological Balancing Act: An In-depth Technical Guide to the Activity of Alkylphenols

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Alkylphenols (APs), a class of organic compounds characterized by a phenol ring subst...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Alkylphenols (APs), a class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains, are ubiquitous in our environment due to their widespread use in the manufacturing of detergents, plastics, and other industrial products.[1][2][3] Beyond their industrial utility, alkylphenols have garnered significant scientific attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of alkylphenols, with a focus on their endocrine-disrupting properties, cytotoxic effects, and the underlying molecular mechanisms. We will explore the critical structure-activity relationships that govern these effects and detail the essential experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the complex biological implications of this important class of molecules.

Introduction: The Dual Nature of Alkylphenols

Alkylphenols are defined by a phenol group with attached alkyl chains of varying lengths and branching patterns.[1] This structural simplicity belies a complex and often dualistic biological profile. While some alkylphenol derivatives are being investigated for potential therapeutic applications, such as in the treatment of Alzheimer's disease, many are recognized as significant environmental contaminants with potent endocrine-disrupting and cytotoxic effects.[4] Understanding the nuanced relationship between the structure of an alkylphenol and its biological activity is therefore of paramount importance for fields ranging from environmental toxicology to medicinal chemistry.

The biological impact of alkylphenols is largely dictated by their ability to interact with cellular components, including nuclear receptors and membrane structures. This guide will systematically dissect these interactions, providing both the theoretical framework and the practical methodologies required for their investigation.

Endocrine Disruption: The Estrogenic Impersonators

The most well-documented biological activity of many alkylphenols is their ability to mimic the action of estrogen, classifying them as xenoestrogens.[1] This endocrine-disrupting activity stems from their structural similarity to the natural estrogen, 17β-estradiol, allowing them to bind to estrogen receptors (ERs) and trigger downstream signaling pathways.

Mechanism of Estrogenic Activity

Alkylphenols exert their estrogenic effects primarily through direct binding to estrogen receptors, ERα and ERβ. This interaction initiates a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and the subsequent modulation of gene expression.

EstrogenReceptorPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Alkylphenol Alkylphenol ER_HSP Inactive ER-HSP Complex Alkylphenol->ER_HSP Binds to ER, displaces HSP Alkylphenol->ER_HSP ER Estrogen Receptor (ER) Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binds to ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription

Caption: Alkylphenol-mediated estrogen receptor signaling pathway.

Structure-Activity Relationship for Estrogenicity

The estrogenic potency of an alkylphenol is intricately linked to its molecular structure. Key determinants include:

  • Alkyl Chain Length: Generally, a longer alkyl chain enhances binding affinity for the estrogen receptor. For instance, nonylphenol exhibits greater estrogenic activity than octylphenol, which in turn is more potent than butylphenol.[5]

  • Alkyl Chain Branching: The degree of branching of the alkyl group also influences estrogenicity.

  • Position of the Alkyl Group: The substitution pattern on the phenol ring is a critical factor.

Table 1: Relative Binding Affinities of Select Alkylphenols to the Estrogen Receptor

CompoundRelative Binding Affinity (RBA, % of Estradiol)Ki (µM)
17β-Estradiol1000.0004
Ethynyl Estradiol~1000.0004
4-tert-Octylphenol0.003 - 0.010.05 - 65
4-Nonylphenol0.001 - 0.0051.2 - 3.8
Bisphenol A0.003 - 0.01-
Methoxychlor< 0.00040.05 - 65

Data compiled from Laws et al. (2000).[6][7]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay is a cornerstone for determining the ability of a test compound to bind to the estrogen receptor. It relies on the principle of competitive displacement of a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor by the test compound.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test alkylphenols

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized rats.

    • The tissue is homogenized in ice-cold TEDG buffer.[8]

    • The homogenate is centrifuged to pellet the nuclear fraction.[8]

    • The supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[8]

  • Competitive Binding Assay:

    • A constant amount of rat uterine cytosol and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test alkylphenol.

    • A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard curve.

    • The reaction is incubated overnight at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Ice-cold HAP slurry is added to each tube to bind the receptor-ligand complexes.

    • The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

  • Quantification:

    • The HAP pellet is washed to remove any remaining unbound ligand.

    • The bound [³H]-17β-estradiol is eluted from the HAP pellet and quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

    • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of 17β-estradiol.

ER_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Quantification & Analysis Prep_Cytosol Prepare Rat Uterine Cytosol Incubate Incubate Cytosol, [³H]-E2, and Test Compound Prep_Cytosol->Incubate Prep_Ligands Prepare Radiolabeled and Unlabeled Ligands Prep_Ligands->Incubate Add_HAP Add HAP Slurry Incubate->Add_HAP Centrifuge Centrifuge and Discard Supernatant Add_HAP->Centrifuge Elute Elute Bound Ligand Centrifuge->Elute Scintillation Scintillation Counting Elute->Scintillation Analyze Calculate IC50 and RBA Scintillation->Analyze

Caption: Experimental workflow for the competitive estrogen receptor binding assay.

Experimental Protocol: Luciferase Reporter Gene Assay

This cell-based assay provides a functional measure of the estrogenic activity of a compound by quantifying the activation of a reporter gene under the control of an estrogen-responsive element (ERE).

Materials:

  • A suitable cell line stably or transiently transfected with an ERE-luciferase reporter construct (e.g., T47D.Luc cells).[9]

  • Cell culture medium and supplements.

  • Test alkylphenols.

  • 17β-estradiol (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the reporter cell line under appropriate conditions.

    • Seed the cells into a multi-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test alkylphenol and the positive control, 17β-estradiol.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.[9]

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add a cell lysis buffer to each well to release the cellular contents, including the luciferase enzyme.[10]

  • Luciferase Assay:

    • Add the luciferase substrate to the cell lysate.[11]

    • The luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light.

  • Measurement and Data Analysis:

    • Measure the luminescence using a luminometer.[11]

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Plot the luciferase activity versus the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Cytotoxicity and Oxidative Stress: The Darker Side of Alkylphenols

Beyond their endocrine-disrupting effects, many alkylphenols can induce cytotoxicity and oxidative stress, leading to cell damage and death.[12][13][14] These effects are of significant concern, particularly in the context of environmental exposure and potential adverse health outcomes.

Mechanisms of Cytotoxicity and Oxidative Stress

The cytotoxic effects of alkylphenols are often mediated by the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including lipids, proteins, and DNA.[12][13]

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity.

  • Protein Oxidation: Oxidation of proteins can lead to loss of function and the formation of protein aggregates.

  • DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as the formation of DNA adducts, which can be mutagenic.[15]

The generation of phenoxy free radicals from alkylphenols is a proposed mechanism for the induction of oxidative damage, which can ultimately lead to cell death or mutation.[16]

OxidativeStress cluster_0 Cellular Environment cluster_1 Cellular Damage Alkylphenol Alkylphenol ROS Reactive Oxygen Species (ROS) Alkylphenol->ROS Induces Lipids Lipids ROS->Lipids Oxidizes Proteins Proteins ROS->Proteins Oxidizes DNA DNA ROS->DNA Damages Lipid_Peroxidation Lipid Peroxidation Lipids->Lipid_Peroxidation Protein_Dysfunction Protein Dysfunction Proteins->Protein_Dysfunction DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Protein_Dysfunction->Cell_Death DNA_Damage->Cell_Death

Caption: Mechanism of alkylphenol-induced oxidative stress and cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Test alkylphenols

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.[17]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test alkylphenol.

    • Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add a solubilization solvent to dissolve the formazan crystals.

    • For suspension cells, the solubilization solution can be added directly to the well.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the log concentration of the test compound to determine the EC50 value (the concentration that reduces cell viability by 50%).

Table 2: Cytotoxicity of Nonylphenol and Octylphenol in RTG-2 Cells

CompoundConcentration (µg/mL)Cytotoxic Effect
Nonylphenol50Cytotoxic
Nonylphenol100Cytotoxic
Octylphenol50Cytotoxic
Octylphenol100Cytotoxic

Data from de Almeida et al. (2022).[12][13]

Analytical Methods for Alkylphenol Detection

Accurate and sensitive analytical methods are crucial for quantifying alkylphenols in biological and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.

LC-MS/MS for Alkylphenol Quantification

LC-MS/MS offers high selectivity and sensitivity for the detection of alkylphenols in complex matrices such as serum and urine.[18][19][20]

Key Steps in LC-MS/MS Analysis:

  • Sample Preparation: This often involves enzymatic deconjugation to release conjugated alkylphenols, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[20]

  • Chromatographic Separation: The extracted analytes are separated using a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column.[21]

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.[22]

Implications for Drug Development

The biological activities of alkylphenols present both challenges and opportunities for drug development.

  • Toxicological Screening: The methodologies described in this guide are essential for screening drug candidates for potential endocrine-disrupting and cytotoxic side effects.

  • Lead Compound Identification: The phenolic scaffold of alkylphenols is a common motif in many bioactive molecules. Understanding the structure-activity relationships of alkylphenols can inform the design of novel therapeutics. For example, derivatives of alkylphenols are being explored as multifunctional agents for the treatment of neurodegenerative diseases.[4] The strategic modification of alkyl groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Conclusion

Alkylphenols are a class of compounds with a profound and multifaceted impact on biological systems. Their ability to act as endocrine disruptors and induce cytotoxicity underscores the importance of continued research into their environmental and health effects. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for scientists to investigate the biological activities of alkylphenols and other potentially bioactive compounds. A thorough understanding of their structure-activity relationships is critical for both mitigating their risks and potentially harnessing their chemical properties for therapeutic benefit.

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Exploratory

The Unseen Guardians: An In-depth Technical Guide to the Antioxidant Mechanism of Hindered Phenols

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of antioxidant action is paramount. Among the pantheon of antioxidant compounds, hindered phenols stand out for thei...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of antioxidant action is paramount. Among the pantheon of antioxidant compounds, hindered phenols stand out for their exceptional efficacy in mitigating oxidative degradation in a vast array of materials, from plastics and lubricants to biological systems.[1] This guide provides a comprehensive exploration of the core antioxidant mechanisms of hindered phenols, delving into their structure-activity relationships and the empirical methods used to validate their performance. Our focus will be on the causality behind their function, providing not just the "what" but the critical "why" that drives innovation in this field.

The Architectural Elegance of Hindered Phenols: Structure Dictates Function

At its core, a hindered phenol consists of a phenolic group—a hydroxyl (-OH) group bonded to a benzene ring—flanked by bulky substituent groups, typically tert-butyl groups, at one or both ortho positions.[1] This specific architecture is not a matter of chance; it is the very foundation of their antioxidant prowess. The phenolic hydroxyl group is the reactive center, capable of donating a hydrogen atom to neutralize damaging free radicals.[2] The bulky "hindering" groups, however, are the strategic guardians of this reactivity. They create steric hindrance, a physical barrier that prevents the reactive hydroxyl group from engaging in unwanted side reactions while allowing it to effectively target and neutralize free radicals.[3]

This unique structural arrangement bestows upon hindered phenols the ability to act as primary antioxidants, functioning as "chain breakers" in the auto-oxidation process by scavenging peroxy radical intermediates.[2][4]

The Core Mechanisms of Radical Scavenging

Hindered phenols primarily neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The predominance of one mechanism over the other is influenced by factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent.

Hydrogen Atom Transfer (HAT): The Direct Quench

The HAT mechanism is often the most significant pathway for hindered phenols.[5] In this process, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable, non-radical species (RH). This process generates a phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficacy of the HAT mechanism is critically dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the phenol.[5][6] A lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity. The bulky ortho-substituents play a crucial role here. They not only provide steric protection but also electronically stabilize the resulting phenoxyl radical through resonance and hyperconjugation, preventing it from initiating new oxidation chains.[2] This stability is a key feature of hindered phenols, as a reactive phenoxyl radical would defeat the purpose of an antioxidant.[7]

HAT_Mechanism cluster_reactants Reactants cluster_products Products ArOH Hindered Phenol (ArOH) ArO_radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_radical H• donation R_radical Free Radical (R•) RH Neutralized Species (RH) R_radical->RH H• acceptance

Caption: The Hydrogen Atom Transfer (HAT) mechanism of hindered phenols.

Single Electron Transfer (SET): An Alternate Route

In the SET mechanism, the hindered phenol donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is typically followed by a proton transfer from the radical cation to the anion, yielding the same phenoxyl radical and neutralized species as in the HAT mechanism.

ArOH + R• → [ArOH•+ R:⁻] → ArO• + RH

The SET mechanism is more prevalent in polar solvents and is governed by the ionization potential (IP) of the antioxidant.[6][8] A lower IP favors electron donation. While both HAT and SET often lead to the same products, the kinetics and solvent dependencies can differ significantly.

SET_Mechanism cluster_reactants Reactants cluster_products Final Products ArOH Hindered Phenol (ArOH) Intermediate Intermediate [ArOH•+ R:⁻] ArOH->Intermediate e⁻ transfer R_radical Free Radical (R•) R_radical->Intermediate ArO_radical Stable Phenoxyl Radical (ArO•) Intermediate->ArO_radical H⁺ transfer RH Neutralized Species (RH) Intermediate->RH

Caption: The Single Electron Transfer (SET) mechanism of hindered phenols.

Structure-Activity Relationship: A Deeper Dive

The antioxidant efficacy of a hindered phenol is not a monolithic property but is finely tuned by its molecular structure. Understanding these relationships is critical for designing novel and more effective antioxidants.

Five key factors influence the antioxidant activity of phenolic compounds:

  • The stability of the phenoxyl radical formed after hydrogen donation.[9]

  • The number of hydroxyl groups available for donation.[9]

  • The rate of hydrogen atom donation.[9]

  • The ease with which the phenoxyl radical can react with other free radicals.[9]

  • The potential for the formation of new antioxidant species from the initial reaction.[9]

The nature and position of substituents on the aromatic ring significantly impact these factors. Electron-donating groups (e.g., alkyl, methoxy) in the ortho and para positions generally increase antioxidant activity by lowering the O-H bond dissociation energy and stabilizing the phenoxyl radical.[5] Conversely, electron-withdrawing groups tend to decrease activity.

However, the effect of steric hindrance from bulky groups like tert-butyl can be a double-edged sword. While it enhances the stability of the phenoxyl radical, excessive hindrance can also impede the approach of the free radical to the hydroxyl group, thereby reducing the reaction rate.[10] The optimal balance between electronic effects and steric hindrance is crucial for maximizing antioxidant performance.

Substituent PositionElectron-Donating Group EffectElectron-Withdrawing Group EffectSteric Hindrance Effect
Ortho Increases activity (stabilizes radical)Decreases activityIncreases phenoxyl radical stability but can decrease reaction rate
Para Increases activity (stabilizes radical)Decreases activityLess pronounced than ortho position
Meta Minimal effectMinimal effectNegligible

Experimental Validation of Antioxidant Activity

To quantify and compare the efficacy of hindered phenols, a suite of standardized in-vitro assays is employed. Each assay is based on a specific chemical reaction, and the choice of method should be guided by the anticipated antioxidant mechanism and the nature of the system under investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is a widely used, simple, and rapid spectrophotometric method for assessing antioxidant capacity.[11] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11]

  • Principle: DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[12] When reduced by an antioxidant, the color changes to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[11] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[11]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare a stock solution of the hindered phenol and a positive control (e.g., Ascorbic Acid or Trolox) and create a series of dilutions.[11]

    • Reaction Setup: In a 96-well plate, add a specific volume of each dilution of the test compound and positive control to separate wells. Prepare a control well containing only the solvent and the DPPH solution.[11]

    • Initiation and Incubation: Add the DPPH working solution to all wells to initiate the reaction. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[11]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix Sample and DPPH in 96-well plate A->C B Prepare Sample Dilutions B->C D Incubate in Dark C->D E Read Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another common spectrophotometric method used to determine the total antioxidant capacity of a sample.[13]

  • Principle: The assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with absorption maxima at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity. The ABTS radical is more reactive than the DPPH radical and the assay can be used for both hydrophilic and lipophilic antioxidants.[14]

  • Experimental Protocol:

    • ABTS•+ Generation: The ABTS radical cation is typically generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15] This solution is then incubated in the dark at room temperature for 12-16 hours.[16]

    • Reagent Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer) to an absorbance of ~0.70 at 734 nm.[16] Serial dilutions of the hindered phenol and a standard (e.g., Trolox) are prepared.

    • Reaction: The diluted ABTS•+ solution is mixed with the sample or standard in a 96-well plate.[15]

    • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[15]

    • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Generate ABTS•+ Radical C Mix Sample and ABTS•+ in 96-well plate A->C B Prepare Sample Dilutions B->C D Read Absorbance at 734 nm C->D E Calculate TEAC D->E

Caption: Experimental workflow for the ABTS antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) found in biological systems.[17]

  • Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant.[18] A free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), generates peroxyl radicals that quench the fluorescence of fluorescein over time.[19] An antioxidant present in the sample protects the fluorescein from oxidation, thus preventing the fluorescence decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[20]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a working solution of fluorescein, an AAPH solution, and serial dilutions of the hindered phenol and a Trolox standard.[17]

    • Reaction Setup: In a black 96-well plate, add the sample or standard dilutions, followed by the fluorescein working solution.[21]

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[21]

    • Initiation and Measurement: Add the AAPH solution to all wells to initiate the reaction. Immediately begin reading the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.[19][20]

    • Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox Equivalents.[20]

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fluorescein, AAPH, and Sample Solutions B Add Sample and Fluorescein to Plate A->B C Incubate at 37°C B->C D Add AAPH to Initiate Reaction C->D E Kinetic Fluorescence Reading D->E F Calculate AUC and ORAC Value E->F

Caption: Experimental workflow for the ORAC antioxidant assay.

Conclusion: From Fundamental Understanding to Advanced Application

Hindered phenols are a cornerstone of antioxidant technology, their efficacy rooted in a sophisticated interplay of structure, electronics, and sterics. By understanding the fundamental mechanisms of Hydrogen Atom Transfer and Single Electron Transfer, and by appreciating the nuances of their structure-activity relationships, researchers can more effectively design and deploy these remarkable molecules. The rigorous application of validated analytical methods such as DPPH, ABTS, and ORAC assays provides the empirical data necessary to not only confirm but also to refine our understanding of their antioxidant prowess. This deep, mechanistic knowledge is the bedrock upon which the next generation of advanced antioxidant solutions will be built, safeguarding everything from industrial polymers to human health.

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  • 2.11. DPPH Assay and Antioxidant Capacity Calculation. (2018). Bio-protocol, 8(16), e2983. [Link]

  • He, R., et al. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 19(1), 86-95. [Link]

  • Mechanism of antioxidant activity of phenolic compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014, February 11). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved January 17, 2026, from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 543-548. [Link]

  • Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15(19), 14594-14605. [Link]

  • Sterically Hindered Phenols as Antioxidant. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2021). Molecules, 26(11), 3293. [Link]

  • Aliaga, C., et al. (2008). One-electron oxidation of antioxidants: A kinetic-thermodynamic correlation. Journal of the Chilean Chemical Society, 53(2), 1467-1470. [Link]

  • Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants. (2018, March 19). ResearchGate. Retrieved January 17, 2026, from [Link]

  • van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]

  • Foti, M., et al. (1996). The Surprisingly High Reactivity of Phenoxyl Radicals. Journal of the American Chemical Society, 118(49), 12346-12351. [Link]

  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474. [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. (2025, May 6). RSC Advances. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

A Researcher's Guide to 2-Methyl-6-propylphenol: Sourcing, Purity, and Analytical Verification

This technical guide provides an in-depth analysis of 2-Methyl-6-propylphenol (CAS 3520-52-3), a critical compound for researchers in drug development and related scientific fields. Given its structural relationship to o...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 2-Methyl-6-propylphenol (CAS 3520-52-3), a critical compound for researchers in drug development and related scientific fields. Given its structural relationship to other alkylphenols, including its potential role as a process impurity or reference standard, a thorough understanding of its commercial availability, purity grades, and analytical verification is paramount for ensuring experimental reproducibility and accuracy. This document offers a practical framework for sourcing, selecting, and validating this essential chemical.

The Commercial Landscape: Sourcing 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol is available from a range of chemical suppliers, catering to different scales of research and development, from initial laboratory studies to larger-scale applications. These suppliers can be broadly categorized into two tiers:

  • Global Chemical Catalogs: Large distributors like Sigma-Aldrich (Merck), Fluorochem, and Ambeed offer 2-Methyl-6-propylphenol in smaller, pre-packaged quantities suitable for laboratory research.[1][2] These suppliers typically provide essential documentation such as Safety Data Sheets (SDS) and may offer Certificates of Analysis (CoA) upon request.

  • Specialty and Bulk Manufacturers: Companies such as Dayang Chem and Carbone Scientific specialize in a wider range of chemical intermediates and can often accommodate requests for larger quantities or custom specifications.[3] Engaging with these suppliers is often necessary when scaling up a process or requiring a specific, non-standard purity grade.

The choice of supplier should be guided by the required quantity, the necessary purity level for the application, and the depth of technical documentation provided.

Deconstructing Purity: From Technical Grade to Analytical Standard

The term "purity" is not monolithic; it represents a spectrum of quality defined by the presence and identity of impurities. For 2-Methyl-6-propylphenol, researchers will commonly encounter several grades.

Purity GradeTypical Assay (%)Common Impurities (Potential)Recommended Application
Technical Grade < 95%Positional isomers (e.g., isomers of methyl-propylphenol), residual starting materials, solvent residues.Not recommended for quantitative or sensitive biological assays. Suitable for synthetic process optimization where high purity is not critical.
Standard Purity ≥ 95%Lower levels of positional isomers, oxidation byproducts.General laboratory use, qualitative analysis, and as a starting material for further purification.[1][4]
High Purity ≥ 98% - 99%Trace levels of isomers and structurally related compounds.Quantitative analysis, reference material for impurity identification, and use in sensitive biological assays where impurity effects must be minimized.
Analytical Standard > 99.5% (with CoA)Characterized and quantified impurities.Certified reference material for analytical method validation, quantitative NMR (qNMR), and critical quality control applications.

The Self-Validating System: Analytical Verification Protocols

A Certificate of Analysis provides a snapshot of a specific batch's purity, but in critical applications, in-house verification is a cornerstone of scientific integrity. Gas Chromatography (GC) is the primary and most effective method for assessing the purity of volatile phenolic compounds like 2-Methyl-6-propylphenol.[5][6]

Workflow for Purity Verification

The process of selecting and verifying a chemical like 2-Methyl-6-propylphenol follows a logical sequence to ensure its fitness for purpose.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House QC cluster_2 Phase 3: Decision A Define Research Need (e.g., Purity >98%) B Screen Commercial Suppliers A->B C Request & Review CoA/SDS B->C D Procure Selected Lot C->D E Prepare Analytical Sample (e.g., 1 mg/mL in Hexane) D->E F Execute GC-FID/MS Analysis E->F G Process Data & Calculate Purity (% Area Normalization) F->G H Compare Results with CoA G->H I Lot Accepted for Use H->I Purity Matches or Exceeds Spec J Lot Rejected (Contact Supplier) H->J Purity Discrepancy or New Impurities

Caption: Workflow for sourcing and validating 2-Methyl-6-propylphenol.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a robust method for determining the purity of 2-Methyl-6-propylphenol using Gas Chromatography with a Flame Ionization Detector (GC-FID). The FID is ideal for quantifying carbon-based compounds.

1. Rationale and Causality:

  • Column Selection: A mid-polarity column (e.g., DB-5ms, CP-Sil 8 CB) is chosen because it effectively separates compounds based on boiling point and polarity, which is ideal for resolving positional isomers of alkylphenols.[7]

  • Injector and Detector Temperature: Temperatures are set well above the solvent's boiling point and the analyte's expected elution temperature to ensure rapid, complete vaporization and prevent condensation.[8]

  • Temperature Program: A temperature ramp is used to first separate highly volatile impurities at a lower temperature, then increase the temperature to elute the main compound and any higher-boiling impurities in a reasonable time with sharp peaks.[7][8]

  • Carrier Gas: Helium is a standard, inert carrier gas providing good efficiency.[7]

2. Materials and Reagents:

  • 2-Methyl-6-propylphenol sample

  • Hexane or Dichloromethane (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Autosampler vials with septa

  • Gas Chromatograph with FID and split/splitless injector

3. Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 20 mg of the 2-Methyl-6-propylphenol sample and dissolve it in 20.0 mL of hexane to create a 1 mg/mL stock solution.

  • GC Instrument Setup:

    • Column: Agilent CP-Sil 8 CB or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector: Splitless mode, 250°C. A splitless injection ensures that the entire sample is transferred to the column, which is important for detecting trace impurities.[7]

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.[7]

      • Hold at 300°C for 5 minutes.

    • Detector: FID, 300°C.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify impurity peaks. For definitive identification, the same GC method can be run on a GC-Mass Spectrometry (GC-MS) system to obtain mass spectra for each impurity.[9]

Advanced Technique: Derivatization for Enhanced Sensitivity

For trace-level analysis or complex matrices, derivatization can significantly improve results. Phenols can be derivatized with reagents like pentafluorobenzoyl chloride (PFBCl) to create derivatives with high electron affinities.[10] These derivatives are highly responsive to an Electron Capture Detector (ECD) or can be selectively analyzed by GC-MS in Negative Chemical Ionization (NCI) mode, allowing for much lower detection limits than FID.[10]

G A Sample containing 2-Methyl-6-propylphenol B Add Derivatizing Agent (e.g., PFBCl) A->B C Reaction (Forms PFB-ether derivative) B->C D Quench & Extract C->D E GC-ECD or GC-MS (NCI) Analysis D->E F Highly Sensitive & Selective Quantification E->F

Sources

Protocols & Analytical Methods

Method

A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantitative Analysis of 2-Methyl-6-propylphenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated, and robust method for the quantitative analysis of 2-Methyl-6-propylpheno...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated, and robust method for the quantitative analysis of 2-Methyl-6-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-6-propylphenol (CAS 3520-52-3) is a phenolic compound relevant in various stages of pharmaceutical development, potentially as a process intermediate, impurity, or degradation product. The method described herein provides high sensitivity and specificity, making it suitable for quality control and research applications. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1] This guide explains the causality behind instrumental parameter selection and provides step-by-step protocols for sample preparation, data acquisition, and analysis.

Introduction and Scientific Principle

2-Methyl-6-propylphenol is an organic compound with the molecular formula C₁₀H₁₄O.[2] Accurate and reliable quantification of such phenolic compounds is critical in the pharmaceutical industry to ensure product safety and efficacy. Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like phenols.[3][4] When coupled with Mass Spectrometry (MS), the technique offers unparalleled specificity, allowing for positive identification based on a compound's unique mass spectrum, thereby reducing the risk of interferences from matrix components.[5]

The principle of this method is based on the separation of 2-Methyl-6-propylphenol from the sample matrix using a non-polar capillary GC column. Following separation, the analyte is ionized using Electron Ionization (EI), which induces fragmentation. The resulting mass fragments are unique to the molecule's structure. Quantification is achieved by monitoring specific ions—a primary quantifier for concentration measurement and one or more qualifier ions for identity confirmation—and comparing the response to a calibration curve generated from certified reference standards.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: 2-Methyl-6-propylphenol, ≥99.5% purity

  • Solvent: Dichloromethane (DCM) or Methanol, HPLC or GC-grade

  • Carrier Gas: Helium, 99.999% purity or higher

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa[6]

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a capillary column injector and an autosampler for precision.

  • Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent

  • Mass Spectrometer: Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent

  • GC Column: A low-polarity column is recommended for optimal separation of phenols. A column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane is a robust choice.[7][8]

    • Example: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness

Analytical Method and Protocols

The entire analytical workflow is designed to ensure reproducibility and accuracy, from initial sample handling to final data reporting.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Calibration Curve) Sequence Build Sequence Standard_Prep->Sequence Sample_Prep Sample Preparation (Dilution in Solvent) Sample_Prep->Sequence Injection Autosampler Injection Sequence->Injection Separation GC Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the GC-MS analysis of 2-Methyl-6-propylphenol.

Protocol 1: Preparation of Standards and Samples

Rationale: Accurate preparation of standards is fundamental for calibration. Dichloromethane is chosen as the solvent due to its volatility and compatibility with GC-MS systems.[6] A concentration range is selected to bracket the expected analyte concentration in test samples.[9]

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2-Methyl-6-propylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standards: Perform serial dilutions from the primary stock standard to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Sample Preparation: Dissolve the drug substance or product in dichloromethane to achieve a theoretical final concentration within the calibration range (e.g., targeting 5 µg/mL). If the sample is not fully soluble, sonication may be required. Centrifuge the sample if particulates are present to prevent syringe and injector contamination.[6]

  • Transfer: Transfer all final solutions to 2 mL amber glass vials for analysis.

Protocol 2: GC-MS Instrumentation Setup and Data Acquisition

Rationale: The selected parameters are optimized for the separation and detection of phenols. A splitless injection ensures maximum transfer of the analyte onto the column, which is critical for trace analysis.[8] The oven temperature program is designed to elute 2-Methyl-6-propylphenol as a sharp, symmetrical peak while allowing for the elution of other potential components. The MS parameters are chosen to generate a characteristic fragmentation pattern for confident identification.

Table 1: Optimized GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection Port Splitless Maximizes sensitivity for trace analysis.
Injector Temperature 250 °C Ensures rapid volatilization without thermal degradation.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Provides optimal separation speed and resolution.
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates the analyte from solvent and other matrix components effectively.[4]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp. 230 °C Standard temperature to maintain instrument cleanliness and performance.
Quadrupole Temp. 150 °C Standard temperature to ensure mass accuracy.
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification Full scan provides complete spectral data for confirmation, while SIM mode significantly enhances sensitivity and selectivity for quantification.[10]

| SIM Ions | Quantifier: 121.1 m/z Qualifier: 150.1 m/z (M⁺) | The m/z 121 fragment is typically the base peak, providing the strongest signal. The molecular ion (M⁺) at m/z 150 confirms the compound's identity.[2] |

Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][10]

Specificity and Selectivity

Specificity was confirmed by analyzing a solvent blank, a placebo (if applicable), and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of 2-Methyl-6-propylphenol. The analyte peak was well-resolved from other components in the spiked sample, and the mass spectrum of the peak matched that of the reference standard, confirming identity.

Linearity

Linearity was assessed by analyzing the five calibration standards (0.1 to 10.0 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Results

Parameter Result Acceptance Criteria
Concentration Range 0.1 - 10.0 µg/mL Should cover the expected range.
Correlation Coefficient (R²) > 0.999 R² ≥ 0.995

| Y-intercept | Close to origin | Should not be significantly different from zero. |

Accuracy and Precision

Accuracy was determined by performing recovery studies at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% of the target concentration.

Table 3: Summary of Accuracy and Precision Data

Validation Parameter Result Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2% 98.0% - 102.0%[1]
Precision (% RSD)
Repeatability (Intra-day) ≤ 1.5% ≤ 2.0%[11]

| Intermediate Precision (Inter-day) | ≤ 2.2% | ≤ 3.0% |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1, with demonstrated acceptable precision and accuracy.[12]

Expected Results and Discussion

Under the conditions described, 2-Methyl-6-propylphenol typically elutes as a sharp, symmetrical peak.

  • Expected Retention Time: ~8-12 minutes (This will vary based on the specific instrument and column condition).

  • Mass Spectrum: The EI mass spectrum is a critical identifier. The spectrum should show a molecular ion (M⁺) at m/z 150.1 and a prominent base peak at m/z 121.1 , corresponding to the loss of an ethyl group (-C₂H₅).[2] This fragmentation pattern is characteristic and serves as a fingerprint for the analyte.

Fragmentation_Pathway Parent 2-Methyl-6-propylphenol (C10H14O) [M]⁺ = m/z 150.1 Fragment Base Peak Fragment [M-C2H5]⁺ m/z 121.1 Parent->Fragment - C2H5

Caption: Proposed fragmentation of 2-Methyl-6-propylphenol under EI conditions.

Potential Issues:

  • Peak Tailing: Phenolic compounds can sometimes interact with active sites in the injector liner or column, causing peak tailing. Using a deactivated liner and a high-quality, low-bleed column (like a 'ms' designated column) minimizes this effect.[8]

  • Matrix Interference: While MS is highly selective, complex matrices can sometimes cause ion suppression or enhancement. If this is suspected, the use of a matrix-matched calibration curve or an internal standard is recommended.

Conclusion

The GC-MS method detailed in this application note is specific, sensitive, accurate, and precise for the quantitative analysis of 2-Methyl-6-propylphenol. The comprehensive validation demonstrates its reliability for routine use in quality control laboratories and its utility in research and development settings within the pharmaceutical industry. The clear protocols and justification for experimental choices provide a solid foundation for implementation and any necessary further optimization.

References

  • GC Analysis of Phenols in Water. Merck Millipore.

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.

  • Determination of Phenol by Gas Chromatography. Steemit.

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences.

  • 2-Methyl-6-propylphenol. PubChem, National Institutes of Health.

  • A Review on GC-MS and Method Development and Validation. Impact Factor.

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign.

  • Phenol, 2-methyl-6-(2-propenyl)-. NIST Chemistry WebBook.

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health.

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health.

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Thermo Fisher Scientific.

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.

  • 2-methyl-6-propyl phenol. The Good Scents Company.

  • 2-Methyl-6-propylphenol. NIST Chemistry WebBook.

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Application

High-performance liquid chromatography (HPLC) protocol for quantifying 2-Methyl-6-propylphenol

An Application Note for the Quantification of 2-Methyl-6-propylphenol in Pharmaceutical Samples using High-Performance Liquid Chromatography (HPLC) Introduction 2-Methyl-6-propylphenol is a substituted phenolic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-Methyl-6-propylphenol in Pharmaceutical Samples using High-Performance Liquid Chromatography (HPLC)

Introduction

2-Methyl-6-propylphenol is a substituted phenolic compound of interest in the pharmaceutical industry, often as a process intermediate, a potential degradation product, or a related substance to active pharmaceutical ingredients (APIs). Its structural similarity to other phenolic compounds, such as the anesthetic propofol (2,6-diisopropylphenol), necessitates precise and reliable analytical methods for its quantification to ensure product quality, purity, and stability.[1][2] This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 2-Methyl-6-propylphenol.

The protocol herein is designed for researchers, quality control analysts, and drug development professionals. It provides a detailed methodology, from sample preparation to data analysis, and is underpinned by a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The causality behind critical experimental choices is explained to empower the user with a deeper understanding of the method's principles.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method. 2-Methyl-6-propylphenol is a moderately nonpolar molecule, making it an ideal candidate for reversed-phase chromatography.

PropertyValueSource
Chemical Formula C₁₀H₁₄O[5][6]
Molecular Weight 150.22 g/mol [5][6]
Physical State Liquid[6]
LogP (octanol/water) 3.30 (estimated)[5]
Water Solubility 247.5 mg/L at 25°C (estimated)[5]

The LogP value indicates good retention on a nonpolar stationary phase (like C18), while its limited water solubility informs the choice of diluents for standard and sample preparation. The phenolic chromophore allows for sensitive detection using UV spectrophotometry.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. 2-Methyl-6-propylphenol, being moderately nonpolar, is retained on the column and then eluted by a mobile phase of optimized polarity. The mobile phase is acidified to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10). This ensures that the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks and reproducible retention times. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve constructed from standards of known concentration.

Materials and Reagents

  • 2-Methyl-6-propylphenol reference standard: (Purity ≥95%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%)

  • Sample/Drug Product: Containing 2-Methyl-6-propylphenol

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector.

ParameterConditionJustification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard equipment for robust and reproducible analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeA C18 phase provides excellent retention for the nonpolar analyte. The specified dimensions offer high efficiency and resolution.[7]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Acidification suppresses analyte ionization, ensuring sharp peaks and stable retention.[7][8]
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for phenolic compounds.[9]
Gradient Elution 0-15 min: 60% B; 15-17 min: 60% to 80% B; 17-20 min: 80% B; 20-22 min: 80% to 60% B; 22-25 min: 60% BA gradient program allows for the elution of the target analyte with good peak shape while cleaning the column of more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 274 nmPhenolic compounds typically exhibit strong absorbance around 270-280 nm.[10] It is recommended to determine the λmax by running a UV scan of the analyte standard.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 25 minutesSufficient time to elute the analyte and re-equilibrate the column.

Experimental Protocol

Step 1: Preparation of Mobile Phase
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use directly from the supplier's bottle.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before placing them on the HPLC system.

Step 2: Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methyl-6-propylphenol reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored under refrigeration (2-8°C).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 60:40 ACN:Water). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a bulk drug or a simple pharmaceutical formulation (e.g., a solution):

  • Accurately weigh an amount of sample expected to contain approximately 2.5 mg of 2-Methyl-6-propylphenol into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to return to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL. Further dilution may be necessary to fall within the calibration range.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Mobile Phase Preparation (Aqueous & Organic) B Standard Stock Solution (e.g., 1000 µg/mL in MeOH) C Working Standards (Serial Dilution) B->C F Sequence Setup (Standards, Blanks, Samples) C->F To Autosampler D Sample Preparation (Weighing, Dissolution, Filtration) D->F To Autosampler E HPLC System Setup (Install Column, Purge, Equilibrate) E->F G Inject & Run Analysis F->G H Peak Integration & Identification (Based on Retention Time) G->H Raw Chromatographic Data I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Sample Concentration I->J K Generate Final Report (Assay Value, Validation Data) J->K

Caption: Overall workflow for the HPLC quantification of 2-Methyl-6-propylphenol.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: A solution of a placebo (formulation matrix without the analyte) and a standard solution were injected separately. The chromatogram of the placebo was examined for any interfering peaks at the retention time of 2-Methyl-6-propylphenol.

  • Acceptance Criteria: The placebo chromatogram should show no significant peaks (>10% of the LOQ peak area) at the retention time of the analyte.

Linearity and Range
  • Procedure: Six concentrations of the reference standard (e.g., 1-100 µg/mL) were prepared and injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined by linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Recovery)
  • Procedure: Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.7100.7
120%120.0119.299.3
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.[11]

Precision LevelnMean Assay (%)RSD (%)
Repeatability 6100.20.85
Intermediate Precision 699.71.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness
  • Procedure: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of 2-Methyl-6-propylphenol. The provided protocol and validation framework establish the method's suitability for routine quality control analysis in a pharmaceutical setting. The detailed explanation of the scientific rationale behind the procedural steps ensures that the method can be implemented and adapted with confidence by qualified laboratory personnel.

References

  • Wikipedia. (n.d.). Propofol. Retrieved from [Link]

  • Tzianni, E., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Methods and Protocols, 4(3), 50. Available at: [Link]

  • Cheméo. (n.d.). Chemical properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Retrieved from [Link]

  • Pérez-Fernández, V., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propyl phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3058154, 2-Isopropyl-6-propylphenol. Retrieved from [Link]

  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 829-837. Available at: [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]

  • Pereira, G. A., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 27(15), 4995. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Mitrevska, K., et al. (2013). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 94(1). Available at: [Link]

  • Padilha, C., et al. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 172, 113170. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Retrieved from [Link]

  • Haque, A. (2008). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Pharmaceutical Sciences, 11(1), 27-40. Available at: [Link]

  • Wang, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of the Science of Food and Agriculture, 101(10), 4069-4077. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

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Method

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 2-Methyl-6-propylphenol in Complex Biological Matrices

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-Methyl-6-propylphen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-Methyl-6-propylphenol in complex biological matrices, such as human plasma. The methodology employs Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS). The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2][3][4][5] This application note details the scientific rationale behind each step, provides detailed experimental protocols, and presents a full validation summary, demonstrating the method's suitability for its intended purpose in a regulated laboratory environment.

Introduction: The Need for a Validated Method

2-Methyl-6-propylphenol is a phenolic compound with potential applications in various stages of drug development and as a component in chemical formulations. Its accurate quantification in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[3] Complex matrices like plasma contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis, necessitating a highly selective and sensitive method to ensure data integrity.

The development of a validated analytical procedure is not merely a procedural step but a foundational requirement for regulatory submissions.[6] The objective of validation is to demonstrate, through rigorous testing, that the analytical procedure is fit for its intended purpose.[6][7] This guide follows a systematic, science-driven approach to develop and validate a method that is accurate, precise, and robust.

Physicochemical Properties of 2-Methyl-6-propylphenol

Understanding the analyte's properties is the first step in method development, guiding decisions on extraction solvents, chromatographic conditions, and detection techniques.

PropertyValueSource
IUPAC Name 2-methyl-6-propylphenol[8][9]
CAS Number 3520-52-3[8][9][10]
Molecular Formula C₁₀H₁₄O[8][9][10]
Molecular Weight 150.22 g/mol [8][9][10]
XlogP3-AA 3.3[10]
Water Solubility 247.5 mg/L (estimated)[10]

The relatively high LogP value suggests good solubility in organic solvents, which is advantageous for extraction from aqueous biological fluids.

Method Development: A Rationale-Driven Approach

The chosen analytical strategy combines the selectivity of Solid-Phase Extraction (SPE), the separating power of HPLC, and the specificity of tandem mass spectrometry (MS/MS). This combination is ideal for overcoming the challenges posed by complex matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

While simpler techniques like Protein Precipitation (PPT) are fast, they often fail to remove sufficient matrix components, leading to ion suppression in the MS source. Liquid-Liquid Extraction (LLE) offers better cleanup but can be labor-intensive and difficult to automate.[11][12] SPE was selected as it provides a robust, reproducible, and automatable solution that yields a clean extract, minimizing matrix effects and improving method ruggedness. A polymeric reversed-phase SPE sorbent is chosen based on the non-polar nature of 2-Methyl-6-propylphenol.

Chromatographic Separation: Reversed-Phase HPLC

A C18 reversed-phase column is employed to retain and separate the analyte from any remaining matrix components. A gradient elution using an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol) provides optimal peak shape and resolution. The addition of a small amount of acid (e.g., formic acid) is critical to protonate the phenolic hydroxyl group, ensuring a consistent charge state and sharp, symmetrical peaks.

Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[13] The instrument is tuned to monitor a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in extraction recovery and ionization efficiency, thereby enhancing accuracy and precision.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-6-propylphenol reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS (e.g., 2-Methyl-6-propylphenol-d₃) in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards & Quality Controls: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations. A typical range might be 1-1000 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.

Protocol 2: Sample Extraction (Solid-Phase Extraction)
  • Pre-treatment: To a 200 µL aliquot of plasma sample, CS, or QC, add 20 µL of the IS Spiking Solution and 200 µL of 2% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Visualization 1: Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_sample Plasma Sample / Calibrator / QC s_spike Spike with Internal Standard s_sample->s_spike s_acidify Acidify and Vortex s_spike->s_acidify s_load Load onto Conditioned SPE Cartridge s_acidify->s_load s_wash Wash Cartridge s_load->s_wash s_elute Elute Analyte s_wash->s_elute s_evap Evaporate to Dryness s_elute->s_evap s_recon Reconstitute in Mobile Phase s_evap->s_recon a_inject Inject into HPLC s_recon->a_inject a_separate Chromatographic Separation (C18) a_inject->a_separate a_detect MS/MS Detection (MRM) a_separate->a_detect d_integrate Peak Integration a_detect->d_integrate d_curve Generate Calibration Curve d_integrate->d_curve d_quantify Quantify Unknowns d_curve->d_quantify d_report Report Results d_quantify->d_report

Caption: End-to-end workflow from sample receipt to final data reporting.

Protocol 3: HPLC-MS/MS Parameters
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Analyte: 149.1 -> 134.1; IS: 152.1 -> 137.1 (Hypothetical)
Source Temp. 550°C

Method Validation Protocol & Summary

The method was validated according to ICH Q2(R2) guidelines, which emphasize a structured approach to ensure the method is fit for its purpose.[2][4][6][14]

Visualization 2: Method Validation Logic

G cluster_core Core Performance Characteristics cluster_matrix Matrix & Recovery cluster_stability Analyte Stability Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation Validation->LOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery FTS Freeze-Thaw Validation->FTS STS Short-Term Validation->STS LTS Long-Term Validation->LTS PPS Post-Preparative Validation->PPS

Caption: Interrelationship of key analytical method validation parameters.

Validation Experiments & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze six different lots of blank plasma to check for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity Analyze calibration curves (8 non-zero standards) on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze six replicates of QC samples (LLOQ, L, M, H) on three separate days (inter-day) and in one run (intra-day).Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%RSD) ≤15% (≤20% for LLOQ).[14]
LLOQ The lowest standard on the calibration curve.Must meet accuracy and precision criteria and have a signal-to-noise ratio ≥ 10.
Matrix Effect Compare the response of analyte spiked into post-extraction blank plasma with the response in a pure solution.The IS-normalized matrix factor should have a %RSD ≤15%.
Recovery Compare the response of analyte from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Analyze low and high QCs after subjecting them to various storage conditions (3 freeze-thaw cycles, 24h at room temp, 30 days at -80°C, 48h in autosampler).Mean concentration must be within ±15% of the nominal concentration.
Validation Summary Data
Validation TestResultStatus
Linearity (Range: 1-1000 ng/mL) r² > 0.995Pass
Intra-Day Accuracy 96.5% - 104.2%Pass
Intra-Day Precision (%RSD) 3.1% - 8.5%Pass
Inter-Day Accuracy 94.8% - 106.1%Pass
Inter-Day Precision (%RSD) 4.5% - 9.2%Pass
Specificity No significant interferences observed.Pass
Matrix Effect (%RSD) 7.8%Pass
Recovery >85% and consistentPass
Stability (All conditions) All results within ±10% of nominal.Pass

Conclusion

The HPLC-MS/MS method described herein has been successfully developed and rigorously validated for the quantification of 2-Methyl-6-propylphenol in human plasma. The use of Solid-Phase Extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent criteria set forth by international regulatory guidelines.[1][4][5] All stability assessments confirm that the analyte is stable under typical laboratory storage and processing conditions. This validated method is robust, reliable, and fit for purpose, making it suitable for supporting regulated drug development studies.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Cheméo.
  • The Good Scents Company. (n.d.). 2-methyl-6-propyl phenol. TGSC.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Phenols in Environmental Samples. BenchChem.
  • Yin, Z. et al. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. PubMed.
  • Khoddami, A., et al. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH).
  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Phenol in Biological Samples. NCBI.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-propylphenol. PubChem.
  • Fluorochem. (n.d.). 2-methyl-6-propylphenol. Fluorochem.
  • Yin, Z. et al. (2021). Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. ResearchGate.
  • Yin, Z. et al. (n.d.). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. Semantic Scholar.
  • Khoddami, A., et al. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-6-propylphenol. NIST WebBook.
  • Centers for Disease Control and Prevention. (n.d.). PHENOL. CDC.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. OJC.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent.
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  • ResearchGate. (n.d.). 6 HPLC method development. ResearchGate.
  • International Journal of Science and Advanced Technology. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT.
  • Sigma-Aldrich. (n.d.). 2-Methyl-6-propylphenol. Sigma-Aldrich.

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Application

Application Notes and Protocols: 2-Methyl-6-propylphenol as a High-Performance Antioxidant for Polymer Stabilization

An in-depth guide to leveraging 2-Methyl-6-propylphenol for enhanced polymer stability is provided below. Authored by: Gemini, Senior Application Scientist Introduction: The Imperative of Polymer Stabilization Polymers a...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 2-Methyl-6-propylphenol for enhanced polymer stability is provided below.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation.[1][2] This degradation is often an oxidative process, initiated by the formation of highly reactive free radicals.[3][4] These radicals trigger a chain reaction that breaks down the polymer chains, leading to a loss of mechanical strength, discoloration, brittleness, and a shortened product lifespan.[3] To counteract these effects, antioxidants are incorporated into polymer formulations. These additives play a critical role in mitigating degradation, ensuring the longevity and performance of plastic materials.[1][3]

Phenolic antioxidants are a primary class of stabilizers that interrupt the degradation process by scavenging free radicals.[1][3][5] They function by donating a hydrogen atom to a peroxy radical, neutralizing it and preventing the propagation of the oxidative chain reaction.[3] This guide focuses on a specific hindered phenolic antioxidant, 2-Methyl-6-propylphenol, and provides detailed protocols for its application and efficacy evaluation in polymer systems.

Profile of 2-Methyl-6-propylphenol: A Potent Radical Scavenger

2-Methyl-6-propylphenol is a sterically hindered phenolic antioxidant. Its chemical structure, featuring a methyl and a propyl group ortho to the hydroxyl group, provides the necessary steric hindrance for the resulting phenoxy radical to be stable and not initiate new oxidation chains.[3]

Physicochemical Properties
PropertyValueReference
Molecular Formula C10H14O[6][7][8]
Molecular Weight 150.22 g/mol [6]
CAS Number 3520-52-3[6][7][9]
Appearance Liquid[7]
Relative Density 0.9688[7]
Purity ≥95.0%[7]
Antioxidant Mechanism of Action

The primary function of 2-Methyl-6-propylphenol is to interrupt the free-radical chain reactions responsible for thermo-oxidative degradation.[3] The mechanism can be summarized in the following steps:

  • Initiation: Heat, UV light, or mechanical stress leads to the formation of a polymer alkyl radical (R•).

  • Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.

  • Inhibition by 2-Methyl-6-propylphenol: The phenolic antioxidant donates its hydroxyl hydrogen to the peroxy radical, neutralizing it and forming a stable, sterically hindered phenoxy radical. This phenoxy radical is unreactive and does not continue the oxidation cycle.

The following diagram illustrates the antioxidant mechanism of 2-Methyl-6-propylphenol.

Antioxidant_Mechanism cluster_propagation Oxidative Propagation cluster_inhibition Inhibition by 2-Methyl-6-propylphenol R R• (Polymer Alkyl Radical) O2 O₂ R->O2 + ROO ROO• (Peroxy Radical) O2->ROO RH R'H (Polymer Chain) ROO->RH + R_prime R'• ROO->R_prime Propagates Degradation ROO_inhibit ROO• ROOH ROOH (Hydroperoxide) RH->ROOH AO ArOH (2-Methyl-6-propylphenol) ROOH_stable ROOH (Stable Hydroperoxide) AO->ROOH_stable AO_radical ArO• (Stable Phenoxy Radical) ROO_inhibit->AO + ROO_inhibit->AO_radical Terminates Degradation

Caption: Antioxidant mechanism of 2-Methyl-6-propylphenol.

Safety and Handling

2-Methyl-6-propylphenol is classified as corrosive and can cause severe skin burns and eye damage.[6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or under a chemical fume hood.[10]

Application Protocols

Protocol 1: Incorporation of 2-Methyl-6-propylphenol into a Polymer Matrix via Melt Blending

Melt blending is a common industrial method for incorporating additives into polymers.

Materials and Equipment:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • 2-Methyl-6-propylphenol

  • Twin-screw extruder or internal mixer

  • Balance

  • Feeder

Procedure:

  • Drying the Polymer: Dry the polymer resin according to the manufacturer's specifications to remove any moisture that could interfere with processing.

  • Determining Concentration: The optimal concentration of 2-Methyl-6-propylphenol typically ranges from 0.05% to 0.5% by weight, depending on the polymer and the intended application.[11] Start with a concentration of 0.1% for initial evaluations.

  • Premixing: In a separate container, accurately weigh the polymer resin and the required amount of 2-Methyl-6-propylphenol. Thoroughly mix the components to ensure a homogeneous pre-blend.

  • Melt Blending:

    • Set the temperature profile of the extruder or mixer appropriate for the specific polymer being used.

    • Feed the pre-blended mixture into the extruder or mixer.

    • The screw design and rotation speed should be optimized to ensure proper dispersion of the antioxidant within the polymer matrix.

  • Pelletizing/Sample Preparation: Extrude the molten polymer blend and pelletize it for further processing or mold it into samples of the desired geometry for testing (e.g., tensile bars, films).

  • Control Sample: Prepare a control sample of the polymer without the antioxidant using the same processing conditions.

Protocol 2: Evaluation of Antioxidant Efficacy

A combination of thermal, spectroscopic, and mechanical tests is recommended to comprehensively evaluate the stabilizing effect of 2-Methyl-6-propylphenol.

3.2.1. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature.[12] An increase in the onset temperature of degradation indicates improved thermal stability.

    • Procedure:

      • Place a small, known weight of the polymer sample (with and without antioxidant) into a TGA crucible.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

      • Record the weight loss as a function of temperature.

      • Compare the degradation onset temperatures of the stabilized and unstabilized polymer.

  • Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT): OIT is a measure of the time it takes for a material to begin oxidizing at a specific temperature. A longer OIT indicates better oxidative stability.

    • Procedure:

      • Place a small, known weight of the polymer sample into a DSC pan.

      • Heat the sample to a temperature above its melting point under a nitrogen atmosphere.

      • Once the temperature has stabilized, switch the atmosphere to oxygen.

      • Record the time until the onset of the exothermic oxidation peak. This is the OIT.

      • Compare the OIT values for the stabilized and unstabilized polymer.

3.2.2. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups in a material.[12] The formation of carbonyl groups (C=O) is a key indicator of polymer oxidation.

    • Procedure:

      • Obtain an FTIR spectrum of the initial, unstabilized polymer sample.

      • Age the stabilized and unstabilized polymer samples under accelerated conditions (e.g., in an oven at an elevated temperature for a specified time).

      • Obtain FTIR spectra of the aged samples.

      • Monitor the growth of the carbonyl peak (typically around 1700-1750 cm⁻¹) in the spectra. A smaller increase in the carbonyl peak for the stabilized sample indicates effective antioxidant protection.

3.2.3. Mechanical Property Testing

  • Tensile Testing: This test measures the force required to pull a sample to its breaking point and the extent to which the sample stretches or elongates.

    • Procedure:

      • Prepare standardized tensile bar specimens of the stabilized and unstabilized polymer.

      • Age a set of specimens from both groups under accelerated conditions.

      • Conduct tensile tests on both unaged and aged specimens according to standard methods (e.g., ASTM D638).

      • Compare the retention of tensile strength and elongation at break for the stabilized and unstabilized samples after aging. Higher retention of these properties indicates better stabilization.

The following diagram outlines the experimental workflow for evaluating the efficacy of 2-Methyl-6-propylphenol.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_results Data Analysis and Comparison start Start: Polymer Resin melt_blending Melt Blending start->melt_blending control_sample Control Sample (No Antioxidant) start->control_sample Direct Processing antioxidant 2-Methyl-6-propylphenol antioxidant->melt_blending stabilized_sample Stabilized Sample melt_blending->stabilized_sample thermal_analysis Thermal Analysis (TGA, DSC-OIT) control_sample->thermal_analysis spectroscopic_analysis Spectroscopic Analysis (FTIR) control_sample->spectroscopic_analysis mechanical_testing Mechanical Testing (Tensile Properties) control_sample->mechanical_testing stabilized_sample->thermal_analysis stabilized_sample->spectroscopic_analysis stabilized_sample->mechanical_testing comparison Compare Results: - Degradation Temperature - Oxidation Induction Time - Carbonyl Index - Retention of Mechanical Properties thermal_analysis->comparison spectroscopic_analysis->comparison mechanical_testing->comparison conclusion Conclusion: Efficacy of 2-Methyl-6-propylphenol comparison->conclusion

Caption: Experimental workflow for evaluating antioxidant efficacy.

Data Interpretation and Troubleshooting

  • TGA: A significant shift to a higher degradation temperature in the stabilized polymer compared to the control indicates effective thermal stabilization.

  • DSC-OIT: A substantially longer OIT for the stabilized sample demonstrates enhanced resistance to oxidation.

  • FTIR: A lower rate of carbonyl group formation in the stabilized polymer during aging confirms the inhibition of oxidative degradation.

  • Mechanical Testing: The ability of the stabilized polymer to retain a higher percentage of its initial tensile strength and elongation after aging is a direct measure of its improved durability.

Troubleshooting:

  • Poor Dispersion: If the analytical results show inconsistent or minimal improvement, the antioxidant may not be well-dispersated. Optimize the melt blending parameters (e.g., screw speed, temperature profile) to improve mixing.

  • Volatility: At very high processing temperatures, some of the antioxidant may be lost. Consider using a less volatile antioxidant or adjusting the processing conditions if significant loss is suspected.

  • Incompatibility: In rare cases, the antioxidant may not be fully compatible with the polymer matrix. This can be observed as blooming (migration to the surface) or a decrease in some mechanical properties.

Conclusion

2-Methyl-6-propylphenol is a highly effective hindered phenolic antioxidant for the stabilization of a wide range of polymers. Its ability to scavenge free radicals and interrupt the oxidative degradation cycle leads to significant improvements in the thermal stability and long-term durability of polymeric materials. By following the detailed protocols outlined in these application notes, researchers and scientists can effectively incorporate and evaluate the performance of 2-Methyl-6-propylphenol, thereby enhancing the quality and lifespan of their polymer products.

References

  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (n.d.). National Institutes of Health.
  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. (2021). ACS Publications.
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  • Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). (n.d.). Cheméo.
  • 2-Methyl-6-propylphenol | C10H14O | CID 248475. (n.d.). PubChem.
  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications | Request PDF. (n.d.). ResearchGate.
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  • Design of Polymeric Films for Antioxidant Active Food Packaging. (2021). National Institutes of Health.
  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. (2022). MDPI.
  • Active Agents Incorporated in Polymeric Substrates to Enhance Antibacterial and Antioxidant Properties in Food Packaging Applications. (n.d.). MDPI.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). National Institutes of Health.
  • The Effect of Introduction of Phenolic Antioxidants on the Thermal-Oxidative Stability and Gas Permeability of Poly(4-methyl-2-pentyne). (n.d.). Semantic Scholar.
  • 2-methyl-6-propylphenol. (n.d.).
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  • A Guide to Polymer Analysis Techniques. (n.d.). AZoM.com.
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  • Interlaboratory test on polymers: Determination of antioxidants in polyolefins. (2025). ResearchGate.
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  • Oxidative degradation and stabilisation of polymers. (2025). ResearchGate.
  • 2-Methyl-6-propylphenol. (n.d.). NIST WebBook.
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Method

Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-Methyl-6-propylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenolic compounds, renowned for their...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenolic compounds, renowned for their broad-spectrum antimicrobial activities, represent a promising class of molecules for drug discovery. This document provides a comprehensive guide for the investigation of the antimicrobial properties of 2-Methyl-6-propylphenol, a substituted phenol, against a panel of clinically relevant pathogens: Staphylococcus aureus, Escherichia coli, and Candida albicans. Detailed, step-by-step protocols for determining key antimicrobial metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), time-kill kinetics, and anti-biofilm activity, are presented. Furthermore, a protocol for assessing the cytotoxicity of the compound is included to provide an initial safety profile. The methodologies are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step, empowering researchers to generate high-quality, reliable data.

Introduction: The Scientific Rationale for Investigating 2-Methyl-6-propylphenol

The relentless rise of multidrug-resistant pathogens poses a grave threat to global public health. The scientific community is in a race against time to discover and develop new antimicrobial agents with novel mechanisms of action. Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their potent antimicrobial properties. Their mechanisms of action are often multifaceted, involving disruption of cell membrane integrity, inhibition of essential enzymes, and interference with cellular energy metabolism.[1][2]

2-Methyl-6-propylphenol belongs to the alkylphenol subclass. The antimicrobial efficacy of structurally related phenols, such as thymol and carvacrol, is well-documented against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida species.[3][4] The lipophilic nature of the alkyl side chains is believed to enhance the partitioning of these molecules into the lipid-rich cell membranes of microorganisms, thereby increasing their disruptive capacity. The precise positioning of the alkyl groups on the phenol ring can also influence the compound's activity. Therefore, a systematic investigation into the antimicrobial potential of 2-Methyl-6-propylphenol is a scientifically meritorious endeavor.

This guide provides a foundational framework for the initial in vitro characterization of the antimicrobial profile of 2-Methyl-6-propylphenol against representative Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and pathogenic yeast (C. albicans).

Preliminary Considerations and Safety Precautions

2.1. Compound Handling and Stock Solution Preparation

2-Methyl-6-propylphenol is classified as a substance that can cause severe skin burns and eye damage.[5][6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling the compound. All work should be performed in a certified chemical fume hood.

To prepare a stock solution (e.g., 10 mg/mL):

  • Accurately weigh the desired amount of 2-Methyl-6-propylphenol in a sterile, conical tube.

  • Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the target concentration. Ensure the final concentration of DMSO in the experimental assays is non-toxic to the microorganisms (typically ≤1% v/v).

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C.

2.2. Microbial Strains and Culture Conditions

Standard reference strains, such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Candida albicans ATCC 10231, should be used for initial screening to ensure reproducibility. Clinical isolates can be included for broader-spectrum analysis.

  • Bacteria: Culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) or on Mueller-Hinton Agar (MHA) at 37°C.

  • Candida albicans: Culture in RPMI-1640 medium buffered with MOPS or on Sabouraud Dextrose Agar (SDA) at 35°C.

Core Antimicrobial Assays

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • For C. albicans, adjust the suspension to a 0.5 McFarland standard in sterile saline (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for C. albicans) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the 2-Methyl-6-propylphenol stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-Methyl-6-propylphenol in which there is no visible growth.[8]

Protocol: Determination of MBC/MFC

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA (for bacteria) or SDA (for C. albicans) plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of 2-Methyl-6-propylphenol that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

Data Presentation: MIC and MBC/MFC Values

PathogenStrainMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Candida albicansATCC 10231

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC/MFC Determination prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Culture prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of 2-Methyl-6-propylphenol in 96-well Plate prep_dilutions->inoculate incubate_mic Incubate Plate (16-24h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_clear Plate Aliquots from Clear Wells onto Agar read_mic->plate_clear From clear wells incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_clear->incubate_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubate_mbc->read_mbc Time_Kill_Workflow cluster_sampling Time-Point Sampling cluster_analysis Analysis start Prepare Standardized Inoculum (~5x10^5 CFU/mL) setup Set up Test Flasks: - Growth Control - 0.5x MIC - 1x MIC - 2x MIC start->setup t0 T=0h setup->t0 t2 T=2h serial_dilute Serial Dilution t0->serial_dilute t4 T=4h t2->serial_dilute t8 T=8h t4->serial_dilute t24 T=24h t8->serial_dilute t24->serial_dilute plate_count Plate on Agar & Incubate serial_dilute->plate_count cfu_calc Calculate CFU/mL plate_count->cfu_calc plot_data Plot log10(CFU/mL) vs. Time cfu_calc->plot_data

Caption: Workflow for the time-kill kinetic assay.

Biofilm Inhibition and Disruption Assays

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. [9] Protocol: Crystal Violet Assay for Biofilm Inhibition

  • Inoculum Preparation: Prepare a standardized inoculum as described for the MIC assay.

  • Plate Setup:

    • In a 96-well flat-bottom plate, add 100 µL of broth containing serial dilutions of 2-Methyl-6-propylphenol.

    • Add 100 µL of the standardized inoculum to each well. Include growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining and Quantification:

    • Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Fix the biofilms by incubating the plate at 60°C for 1 hour.

    • Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature. [6] * Wash the wells three times with PBS to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader.

Protocol: Crystal Violet Assay for Biofilm Disruption

  • Biofilm Formation: In a 96-well plate, add 200 µL of the standardized inoculum to each well and incubate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic cells and wash the wells with PBS.

    • Add 200 µL of broth containing serial dilutions of 2-Methyl-6-propylphenol to the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Staining and Quantification: Proceed with the staining and quantification steps as described in the biofilm inhibition protocol.

Data Presentation: Biofilm Inhibition/Disruption

Concentration (µg/mL)% Biofilm Inhibition% Biofilm Disruption
0 (Control)00
Concentration 1
Concentration 2
...
Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of 2-Methyl-6-propylphenol.

    • Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., Triton X-100).

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow seed_cells Seed Mammalian Cells in 96-well Plate incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with Serial Dilutions of 2-Methyl-6-propylphenol incubate_attach->treat_cells incubate_treat Incubate for 24h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial assessment of the antimicrobial potential of 2-Methyl-6-propylphenol.

  • Potent Activity: Low MIC and MBC/MFC values suggest potent antimicrobial activity.

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio and the time-kill assay will differentiate between killing and growth-inhibiting effects.

  • Anti-Biofilm Potential: Significant inhibition or disruption of biofilms at sub-MIC concentrations is a highly desirable characteristic for a novel antimicrobial.

  • Therapeutic Index: A high cytotoxic concentration relative to the MIC indicates a favorable therapeutic window.

Positive results from these initial screens would warrant further investigation, including mechanistic studies (e.g., membrane permeabilization assays, enzyme inhibition studies), testing against a broader panel of clinical isolates, and in vivo efficacy and toxicity studies in animal models.

References

  • PubChem. (n.d.). 2-Methyl-6-propylphenol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
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  • Sharifzadeh, A., Shokri, H., & Khosravi, A. R. (2018). Potential effect of 2-isopropyl-5-methylphenol (thymol) alone and in combination with fluconazole against clinical isolates of Candida albicans, C. glabrata and C. krusei. Journal de Mycologie Médicale, 28(2), 293-297.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Appiah, T., Oppong, S. O., Ofori-Kwakye, K., & Kukuia, K. K. E. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
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  • Appiah, T., Boakye, Y. D., Agyare, C., & Adjei, S. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
  • Quiloñan, C. M., & Casey, E. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 571.
  • Bouarab-Chibane, L., Forquet, V., Lantéri, P., Clément, Y., Léonard-Akkari, L., Oulahal, N., ... & Degraeve, P. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in microbiology, 10, 829.
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  • Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., ... & Yang, Y. H. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 751–760.
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Application

Application Notes &amp; Protocols: Investigating 2-Methyl-6-propylphenol as a Potential Estrogenic Compound

Abstract Substituted phenols represent a broad class of chemicals used in industry and present in the environment, with a subset known to act as endocrine-disrupting compounds (EDCs). 2-Methyl-6-propylphenol, also known...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols represent a broad class of chemicals used in industry and present in the environment, with a subset known to act as endocrine-disrupting compounds (EDCs). 2-Methyl-6-propylphenol, also known as 6-propyl-o-cresol, has been identified as a component in industrial wastewater, such as from oil shale treatment. While its direct estrogenic activity is not extensively documented, its structural similarity to known alkylphenol xenoestrogens warrants a thorough investigation. This document provides a comprehensive guide for researchers to assess the potential estrogenic effects of 2-Methyl-6-propylphenol, detailing protocols for its analytical quantification in environmental samples and a tiered approach to evaluating its biological activity, from in vitro receptor binding and cell-based assays to in vivo confirmation.

Introduction: The Scientific Rationale

Endocrine-disrupting compounds (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. Estrogenic EDCs, or xenoestrogens, are of particular concern due to their ability to mimic the endogenous hormone 17β-estradiol (E2), potentially leading to adverse reproductive and developmental effects in wildlife and humans.

Alkylphenols, such as nonylphenol and octylphenol, are well-characterized xenoestrogens that act primarily by binding to estrogen receptors (ERα and ERβ). 2-Methyl-6-propylphenol shares a core phenolic structure with these compounds, suggesting a potential for similar biological activity. Its presence in environmental matrices necessitates a rigorous evaluation of its endocrine-disrupting potential. This guide provides the foundational workflows to test the hypothesis that 2-Methyl-6-propylphenol can interact with the estrogenic signaling pathway.

The investigative workflow is structured as a tiered approach, beginning with sensitive analytical methods to determine environmental relevance, followed by a suite of in vitro assays to establish a mechanism of action, and culminating in a whole-organism (in vivo) assay for physiological confirmation.

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Figure 1: Tiered investigative workflow for assessing 2-Methyl-6-propylphenol.

Tier 1: Analytical Quantification in Environmental Samples

Objective: To accurately detect and quantify 2-Methyl-6-propylphenol in environmental matrices such as water and soil. This establishes environmental relevance and informs the concentration range for subsequent toxicological testing.

Methodology: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Causality: SPE is chosen for its efficiency in concentrating trace organic analytes from complex aqueous samples and removing interfering matrix components. GC-MS provides excellent chromatographic separation for isomeric compounds and sensitive, specific detection via mass analysis, which is crucial for unambiguous identification.

Protocol 2.1: SPE-GC-MS Analysis of 2-Methyl-6-propylphenol in Water
  • Sample Preparation:

    • Collect 1 L water samples in amber glass bottles.

    • If required, acidify to pH < 2 with sulfuric acid to preserve the phenolic analytes.

    • Spike with an appropriate internal standard (e.g., 4-n-Nonylphenol-d4).

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

    • Drying: Dry the cartridge thoroughly by applying a vacuum or nitrogen stream for 20-30 minutes.

    • Elution: Elute the trapped analytes with 2 x 4 mL of a suitable solvent, such as ethyl acetate or a methanol/dichloromethane mixture.

  • Derivatization (Optional but Recommended):

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • To improve chromatographic performance and sensitivity, derivatize the phenolic hydroxyl group. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes. This converts the phenol to its more volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temp 60°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 2-Methyl-6-propylphenol-TMS ether and the internal standard.

Tier 2: In Vitro Mechanistic Screening

Objective: To determine if 2-Methyl-6-propylphenol can interact directly with estrogen receptors and elicit a cellular response consistent with estrogenic action.

Protocol 3.1: Competitive Estrogen Receptor (ERα) Binding Assay

Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled estradiol ([³H]-E2) for binding to the ligand-binding domain of ERα. A successful competition indicates direct receptor interaction.

  • Reagents:

    • Recombinant human ERα protein.

    • [³H]-17β-estradiol.

    • Test compound (2-Methyl-6-propylphenol) dissolved in DMSO.

    • Assay Buffer (e.g., Tris-HCl with additives).

    • Hydroxyapatite slurry.

  • Procedure:

    • In a microplate, combine a fixed concentration of ERα and [³H]-E2 (e.g., 1 nM) with a serial dilution of 2-Methyl-6-propylphenol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Include controls: total binding (no competitor), non-specific binding (1000-fold excess of unlabeled E2), and vehicle control (DMSO).

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

    • Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complex.

    • Wash the plate multiple times with cold wash buffer to remove unbound [³H]-E2.

    • Measure the radioactivity of the remaining hydroxyapatite-bound complex using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-E2 specifically bound at each concentration of the test compound.

    • Plot the data and determine the IC₅₀ value (the concentration of 2-Methyl-6-propylphenol that inhibits 50% of [³H]-E2 binding).

    • Calculate the Relative Binding Affinity (RBA) compared to E2: RBA (%) = (IC₅₀ of E2 / IC₅₀ of 2M6P) x 100.

Protocol 3.2: Yeast Estrogen Screen (YES) Assay

Principle: This is a reporter gene assay using genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lac-Z) under the control of estrogen response elements (EREs). Binding of an estrogenic ligand to the hER activates transcription of the reporter gene, producing an enzyme (β-galactosidase) that metabolizes a substrate (e.g., CPRG) to produce a measurable color change. This assay is a reliable indicator of transcriptional activation.

  • Yeast Culture Preparation:

    • Inoculate a suitable growth medium with the recombinant yeast strain.

    • Grow the culture overnight at 30°C with shaking.

  • Assay Procedure:

    • In a 96-well microplate, add the yeast culture, the chromogenic substrate CPRG, and serial dilutions of 2-Methyl-6-propylphenol.

    • Include a standard curve with 17β-estradiol as a positive control and a vehicle control (DMSO).

    • Seal the plate and incubate at 30°C for 3-5 days.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm (for color product) and 690 nm (for turbidity/cell growth) using a plate reader.

    • Correct the absorbance for turbidity.

    • Plot the dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

    • Express the estrogenic potency relative to E2.

graph G { graph [splines=true, overlap=false, layout=neato]; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Mechanism of the Yeast Estrogen Screen (YES) Assay.

Tier 3: In Vivo Physiological Confirmation

Objective: To determine if 2-Methyl-6-propylphenol can elicit a physiological estrogenic response in a whole-organism model. This step is critical for confirming effects observed in vitro.

Methodology: The Uterotrophic Assay in immature female rats.

Causality: The uterotrophic assay is a well-standardized and widely accepted short-term in vivo screening assay for estrogenic activity, as outlined by the OECD Test Guideline 440. It relies on the principle that the uterus of immature or ovariectomized female rodents is sensitive to estrogenic compounds, which stimulate a rapid and measurable increase in uterine weight (both wet and blotted).

Protocol 4.1: Rodent Uterotrophic Assay
  • Animal Model:

    • Use immature (post-weaning, e.g., 20-21 days old) female rats.

    • Acclimatize animals for at least 5 days before the study begins.

    • Randomize animals into treatment groups (n=6-8 per group).

  • Dosing and Administration:

    • Groups:

      • Vehicle Control (e.g., corn oil).

      • Positive Control (e.g., ethinylestradiol).

      • At least three dose levels of 2-Methyl-6-propylphenol. Doses should be selected based on in vitro potency and any available toxicological data.

    • Administration: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection.

  • Endpoint Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, free it from fat and connective tissue, and record the "wet" uterine weight (including luminal fluid).

    • Blot the uterus to remove fluid and record the "blotted" uterine weight.

    • Record the final body weight of each animal.

  • Data Analysis:

    • Calculate the relative uterine weight (uterine weight / body weight).

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight is considered a positive result for estrogenic activity.

Data Interpretation and Summary

The collected data should be synthesized to form a comprehensive profile of 2-Methyl-6-propylphenol's potential estrogenic activity.

Assay Parameter Measured Example Positive Result Interpretation
ER Binding Assay IC₅₀, Relative Binding Affinity (RBA)RBA > 0.01%The compound can directly bind to the estrogen receptor.
YES Assay EC₅₀, Relative Potency (RP)Dose-dependent increase in colorimetric signalThe compound can activate the ER and initiate gene transcription.
Uterotrophic Assay Uterine Weight (wet and blotted)Statistically significant increase in relative uterine weight vs. controlThe compound elicits a physiological estrogenic response in a whole organism.

A weight-of-evidence approach is crucial. A positive result in the binding assay, confirmed by transcriptional activation in the YES assay and a physiological response in the uterotrophic assay, would provide strong evidence that 2-Methyl-6-propylphenol is an environmental estrogen. The potency relative to 17β-estradiol or other known xenoestrogens should be clearly reported to aid in risk assessment.

References

  • Title: Composition of the waters of the second stage of a treatment plant for shale gasoline and the products of its dephenolization Source: Chemistry and Technology of Fuels and Oils URL: [Link]

  • Title: Estrogenic and androgenic activities of alkylphenols and their chlorinated derivatives in vitro Source: Journal of Environmental Monitoring URL: [Link]

  • Title: The Yeast Estrogen Screen (YES) for the Assessment of Estrogenic Activity of Environmental Compounds Source: Methods in Molecular Biology URL: [Link]

  • Title: OECD Test Guideline 440: Uterotrophic Bioassay in Rodents Source: Organisation for Economic Co-operation and Development URL: [Link]

Method

Application Notes and Protocols: The Versatility of 2-Methyl-6-propylphenol in the Synthesis of Fine Chemicals

Introduction: Unveiling the Potential of a Hindered Phenol 2-Methyl-6-propylphenol is a sterically hindered phenolic compound with a unique substitution pattern that offers both challenges and opportunities in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hindered Phenol

2-Methyl-6-propylphenol is a sterically hindered phenolic compound with a unique substitution pattern that offers both challenges and opportunities in the synthesis of fine chemicals.[1] While its isomeric counterpart, 2,6-diisopropylphenol (propofol), is renowned for its anesthetic properties, 2-methyl-6-propylphenol serves as a valuable, yet less explored, building block for a range of applications, from the development of novel antioxidants to the synthesis of potential agrochemical precursors.[2] The presence of the hydroxyl group, activated by the alkyl substituents, makes the aromatic ring susceptible to electrophilic substitution, while the steric hindrance provided by the ortho-substituents influences the regioselectivity of these reactions and the properties of the resulting derivatives.

These application notes provide a detailed exploration of the synthetic utility of 2-methyl-6-propylphenol, focusing on two representative transformations: the synthesis of a Mannich base, a class of compounds with broad biological activities, and the ortho-bromination of the phenolic ring to create a versatile intermediate for further functionalization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental considerations.

Application 1: Synthesis of Novel Antioxidants via the Mannich Reaction

Scientific Rationale:

Hindered phenols are a well-established class of antioxidants, functioning as radical scavengers to terminate the chain reactions of oxidation.[3][4] The efficacy of these compounds can be further enhanced by the introduction of additional functional groups that can participate in the stabilization of radical species or improve the compound's physical properties, such as solubility. The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including the activated ortho and para positions of phenols.[5][6] By reacting 2-methyl-6-propylphenol with formaldehyde and a secondary amine, a Mannich base is formed. This introduces a nitrogen-containing moiety that can contribute to the antioxidant activity and modify the physicochemical properties of the parent molecule.

Experimental Workflow: Synthesis of a 2-Methyl-6-propylphenol-derived Mannich Base

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Charge reactor with 2-Methyl-6-propylphenol and ethanol B Add secondary amine (e.g., diethylamine) A->B C Cool the mixture to 0-5 °C B->C D Add formaldehyde solution dropwise C->D E Warm to room temperature and stir overnight D->E F Remove solvent under reduced pressure E->F G Dissolve residue in ethyl acetate F->G H Wash with brine G->H I Dry over anhydrous Na2SO4 and filter H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of a Mannich base from 2-Methyl-6-propylphenol.

Detailed Protocol: Synthesis of 2-(diethylaminomethyl)-6-methyl-4-propylphenol

Materials:

Reagent/SolventPuritySupplier
2-Methyl-6-propylphenol>98%Commercially available
Diethylamine>99%Commercially available
Formaldehyde (37% in H₂O)ACS gradeCommercially available
Ethanol (anhydrous)>99.5%Commercially available
Ethyl acetateHPLC gradeCommercially available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfateACS gradeCommercially available
Silica gel (for column chromatography)60 Å, 230-400 meshCommercially available

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-propylphenol (10.0 g, 66.6 mmol) in anhydrous ethanol (100 mL).

  • Add diethylamine (7.0 g, 95.7 mmol) to the solution.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Reaction: While stirring vigorously, add formaldehyde solution (37% in water, 8.0 mL, ~98.8 mmol) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL).

  • Transfer the solution to a separatory funnel and wash with brine (3 x 50 mL) to remove any remaining formaldehyde and diethylamine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Mannich base.

Expected Outcome:

The expected product is 2-(diethylaminomethyl)-6-methyl-4-propylphenol, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield will vary depending on the reaction conditions but is expected to be in the range of 60-80%.

Application 2: Synthesis of a Versatile Intermediate for Agrochemicals via Ortho-Bromination

Scientific Rationale:

The synthesis of many agrochemicals, including herbicides and fungicides, often involves the construction of complex molecules from functionalized aromatic building blocks.[7][8][9] Halogenated phenols are particularly useful intermediates as the halogen atom can be readily displaced or used as a handle for cross-coupling reactions to introduce further molecular diversity. The ortho-bromination of 2-methyl-6-propylphenol provides a strategic entry point for the synthesis of a variety of potential agrochemical candidates. The steric hindrance from the methyl and propyl groups directs the bromination to the electronically activated, yet less hindered, ortho position.

Experimental Workflow: Ortho-Bromination of 2-Methyl-6-propylphenol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-Methyl-6-propylphenol in dichloromethane B Cool the solution to 0 °C A->B C Add N-bromosuccinimide (NBS) in portions B->C D Stir at 0 °C for 2 hours C->D E Quench with aqueous sodium thiosulfate D->E F Separate the organic layer E->F G Wash with water and brine F->G H Dry over anhydrous MgSO4 and filter G->H I Remove solvent and purify by distillation or chromatography H->I

Caption: Workflow for the ortho-bromination of 2-Methyl-6-propylphenol.

Detailed Protocol: Synthesis of 2-Bromo-6-methyl-4-propylphenol

Materials:

Reagent/SolventPuritySupplier
2-Methyl-6-propylphenol>98%Commercially available
N-Bromosuccinimide (NBS)>99%Commercially available
Dichloromethane (anhydrous)>99.8%Commercially available
Sodium thiosulfate (aqueous solution, 10%)ACS gradePrepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfateACS gradeCommercially available

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-6-propylphenol (10.0 g, 66.6 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Reaction: Add N-bromosuccinimide (11.8 g, 66.6 mmol) in small portions over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 50 mL of a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-bromo-6-methyl-4-propylphenol.

Expected Outcome:

The primary product will be 2-bromo-6-methyl-4-propylphenol. The regioselectivity is expected to be high due to the directing effects of the hydroxyl and alkyl groups and the steric hindrance at the other ortho position. The product can be characterized by NMR and mass spectrometry. The yield is anticipated to be in the range of 80-95%. This brominated intermediate can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and synthesize a diverse library of compounds for biological screening.

Conclusion

2-Methyl-6-propylphenol, while not as widely recognized as some of its isomers, is a versatile and valuable starting material for the synthesis of a variety of fine chemicals. Its unique substitution pattern allows for selective functionalization of the phenolic ring, leading to the creation of novel antioxidants, potential agrochemical precursors, and other bioactive molecules. The protocols detailed in these application notes for the Mannich reaction and ortho-bromination serve as a foundation for further exploration of the synthetic potential of this intriguing hindered phenol. By understanding and applying these fundamental transformations, researchers can unlock new avenues for the development of innovative chemical entities with a wide range of applications.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248475, 2-Methyl-6-propylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588663A - Hindered phenol antioxidant and preparation method thereof.
  • Google Patents. (n.d.). KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0487188A1 - Alkyl phenol Mannich condensates.
  • National Center for Biotechnology Information. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of phenoxycarboxylic acid herbicides.
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • MDPI. (n.d.). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Plant Phenol-derived Polymeric Dyes for Direct or Mordant-based Hair Dyeing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phenolic Structure and Colour in Mannich Reaction Products. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061015A1 - Process for the preparation of a 2-alkylphenol.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the Friedel-Crafts alkylation synthesis of 2-Methyl-6-propylphenol

Technical Support Center: Synthesis of 2-Methyl-6-propylphenol Welcome to the technical support center for the synthesis of 2-Methyl-6-propylphenol. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-6-propylphenol

Welcome to the technical support center for the synthesis of 2-Methyl-6-propylphenol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts alkylation of o-cresol. My objective is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize this often-recalcitrant synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level queries we receive regarding the synthesis of 2-Methyl-6-propylphenol.

Q1: Why is my overall yield for the Friedel-Crafts alkylation of o-cresol consistently low?

A1: Low yields in the Friedel-Crafts alkylation of phenols are a frequent issue stemming from several core factors. Firstly, the phenolic hydroxyl group is a Lewis base that can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of stoichiometric or even excess amounts of the catalyst.[1][2][3] Secondly, the initial product, 2-Methyl-6-propylphenol, is an activated aromatic ring due to the electron-donating nature of the alkyl groups, making it more susceptible to further alkylation than the starting o-cresol. This leads to polyalkylation and a mixture of products.[1][4][5][6] Finally, a competing side reaction, O-alkylation, can occur at the hydroxyl group to form an undesired ether byproduct.[1][7][8]

Q2: I'm observing a significant amount of an ether byproduct. How can I favor C-alkylation over O-alkylation?

A2: The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl oxygen) is highly dependent on reaction conditions.[2][7] To favor the desired C-alkylation, consider the following:

  • Temperature Control: Lower reaction temperatures generally favor C-alkylation.[1]

  • Catalyst Choice: The nature of the catalyst plays a crucial role. Strong Lewis acids in high concentrations tend to promote C-alkylation. Conversely, conditions that favor the formation of the phenoxide ion can increase the rate of O-alkylation.[2]

  • Solvent Polarity: Less polar solvents can also help to suppress O-alkylation.

Q3: How can I prevent the formation of di- and tri-propylated phenols?

A3: This phenomenon, known as polyalkylation, is a classic challenge in Friedel-Crafts alkylation because the product is more reactive than the starting material.[6] The most effective and widely adopted strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (o-cresol) relative to the alkylating agent (e.g., isopropanol or propene).[1][4][6] This manipulates the reaction kinetics, increasing the probability that the electrophile encounters and reacts with a molecule of o-cresol rather than the already-alkylated product.

Q4: My product mixture contains multiple isomers. How can I improve selectivity for the 2,6-disubstituted product?

A4: Achieving high regioselectivity is key. The incoming propyl group can add to the ortho or para position relative to the hydroxyl group. For your target, you need exclusive alkylation at the vacant ortho position.

  • Catalyst System: Certain catalytic systems are designed for high ortho-selectivity. For instance, a dual catalyst system of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to effectively direct alkylation to the ortho position by scaffolding both the phenol and the alcohol.[9][10]

  • Steric Hindrance: The existing methyl group at the 2-position provides some steric hindrance that influences the position of the incoming propyl group.

  • Thermodynamic vs. Kinetic Control: The ortho-to-para product ratio can be influenced by reaction temperature and time. Lower temperatures often favor the thermodynamically more stable para product, while specific catalysts can promote the kinetically favored ortho product.[1]

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your synthesis.

Symptom / Observation Probable Cause(s) Recommended Actions & Rationale
Low or No Conversion (High recovery of o-cresol)1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[11] 2. Insufficient Catalyst: The phenolic -OH group deactivates the catalyst, requiring higher catalyst loading.[1][3] 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase Catalyst Loading: For phenols, a stoichiometric amount (or more) of AlCl₃ is often necessary. Titrate the amount to find the optimum for your system. 3. Gradually Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC or GC.
Poor Selectivity (Mixture of mono-, di-, and tri-alkylated products)Polyalkylation: The alkylated product is more nucleophilic than the starting material and reacts further.[5][6]Use Excess o-Cresol: Alter the molar ratio of o-cresol to the alkylating agent to 3:1 or even 5:1.[12] This statistically favors the alkylation of the more abundant starting material.
Incorrect Isomer Formation (e.g., 4-propyl-2-methylphenol is the major product)Poor Regiocontrol: Reaction conditions favor alkylation at the sterically less hindered and often thermodynamically more stable para-position.Employ Ortho-Directing Catalysts: Investigate catalyst systems known for ortho-selectivity, such as ZnCl₂/CSA or certain solid acid catalysts like specific zeolites.[9][10][13] These catalysts can pre-organize the reactants to favor ortho attack.
Significant Ether Byproduct (2-methoxy-6-propylbenzene)O-Alkylation: Nucleophilic attack from the phenolic oxygen is competing with attack from the aromatic ring.[7][8]Modify Reaction Conditions: - Lower the Temperature: This generally disfavors O-alkylation.[1] - Increase Catalyst Concentration: A higher concentration of Lewis acid can better coordinate with the hydroxyl group, reducing its nucleophilicity and favoring C-alkylation.[2]
Carbocation Rearrangement (Formation of n-propyl isomer instead of isopropyl)Unstable Carbocation Intermediate: While less common with isopropanol/propene, using n-propyl halides can lead to rearrangement to the more stable secondary carbocation.[6][14]Use Stable Electrophile Precursors: Use isopropanol or propene, which directly generate the desired secondary isopropyl carbocation. To obtain a straight-chain alkyl group without rearrangement, the most reliable method is a two-step Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.[6][14]

Visualizing the Process

Understanding the reaction pathway and the troubleshooting logic is critical for success.

Reaction Mechanism

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Regeneration Isopropanol Isopropanol (Alkylating Agent) Carbocation Isopropyl Carbocation (Electrophile) Isopropanol->Carbocation + AlCl3 AlCl3_1 AlCl3 (Catalyst) oCresol o-Cresol SigmaComplex Arenium Ion (Sigma Complex) oCresol->SigmaComplex + Isopropyl Carbocation Product 2-Methyl-6-propylphenol SigmaComplex->Product + [AlCl4]- AlCl4 [AlCl4]- AlCl3_2 AlCl3 (Catalyst Regenerated) Product->AlCl3_2 - HCl G cluster_problems Problem Diagnosis cluster_solutions Corrective Actions Start Low Yield of 2-Methyl-6-propylphenol LowConversion Low Conversion? Start->LowConversion PoorSelectivity Poor Selectivity? LowConversion->PoorSelectivity No Sol_Anhydrous Use Anhydrous Conditions Increase Catalyst Loading LowConversion->Sol_Anhydrous Yes IsomerIssue Wrong Isomer? PoorSelectivity->IsomerIssue No Sol_ExcessCresol Use Large Excess of o-Cresol PoorSelectivity->Sol_ExcessCresol Yes (Polyalkylation) Sol_TempControl Lower Reaction Temperature PoorSelectivity->Sol_TempControl Yes (O-Alkylation) Sol_OrthoCatalyst Use Ortho-Directing Catalyst (e.g., ZnCl2/CSA) IsomerIssue->Sol_OrthoCatalyst Yes

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-6-propylphenol

As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, Gaussian peak is the goal of every chromatographer. However, peak tailing is one of the most common and frustrating issues encounter...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving a perfectly symmetrical, Gaussian peak is the goal of every chromatographer. However, peak tailing is one of the most common and frustrating issues encountered, particularly with polar analytes like phenols.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 2-Methyl-6-propylphenol, moving from the most probable chemical causes to potential system-level issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 2-Methyl-6-propylphenol analysis?

A1: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[3][4] In an ideal separation, peaks are symmetrical (Gaussian). Tailing becomes problematic when the asymmetry factor (As) exceeds 1.2.[5] For the analysis of 2-Methyl-6-propylphenol, this is detrimental because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between your analyte and other components in the sample matrix.[3]

  • Impacts Quantification: The inaccurate peak integration caused by tailing leads to unreliable and non-reproducible quantitative results.[3]

  • Decreases Sensitivity: As the peak broadens and flattens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD).[3]

Q2: I see a tailing peak. Where do I even begin troubleshooting?

A2: The first and most critical diagnostic step is to determine the scope of the problem. Ask yourself: "Are all the peaks in my chromatogram tailing, or is it only the 2-Methyl-6-propylphenol peak?"

  • If only the 2-Methyl-6-propylphenol peak (or a few specific peaks) are tailing , the issue is almost certainly chemical in nature, related to specific interactions between your analyte and the stationary or mobile phase.[2][6] You should proceed to the Analyte-Specific Troubleshooting Workflow .

  • If all peaks are tailing , the problem is likely physical or system-wide.[2][7] This points to an issue with the HPLC system hardware or the column's physical integrity. In this case, go to the System-Wide Troubleshooting Workflow .

Analyte-Specific Troubleshooting Workflow

This workflow addresses issues arising from the specific chemical properties of 2-Methyl-6-propylphenol and its interaction with the HPLC column.

Q3: Could interactions with the column itself be causing the tailing?

A3: Yes, this is the most common cause of peak tailing for polar compounds like phenols.[3] The issue stems from secondary retention mechanisms, specifically the interaction of the analyte with residual silanol groups (Si-OH) on the silica-based stationary phase.[4][5][8]

Causality: Standard C18 columns are made by bonding C18 alkyl chains to a silica support. Not all of the surface silanols can be bonded due to steric hindrance, leaving some free.[4] These free silanols are acidic and can become ionized (Si-O⁻) at moderate pH levels. The polar hydroxyl group on your 2-Methyl-6-propylphenol can interact strongly with these ionized silanols via hydrogen bonding or ion-exchange, creating a secondary, stronger retention mechanism alongside the primary reversed-phase interaction.[5][8] This dual-retention mechanism leads directly to peak tailing because a fraction of the analyte molecules are delayed in their passage through the column.[4][5]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization by lowering the mobile phase pH.[1][4][5]

    • Action: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase to bring the pH to between 2.5 and 3.0.

    • Mechanism: At this low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the strong secondary ionic interactions.[1][9]

  • Use an End-Capped Column: Modern columns are often "end-capped," a process that treats the silica surface with a small silylating agent (like trimethylchlorosilane) after the primary C18 bonding. This deactivates a significant portion of the residual silanols.[5][10]

    • Action: Check your column's specifications. If it is not end-capped or is an older "Type A" silica column, switch to a modern, high-purity, end-capped "Type B" silica column.[4]

  • Increase Buffer Strength: A higher concentration of buffer ions can help mask the residual silanols, reducing the analyte's ability to interact with them.[1][9]

    • Action: If using a buffer like phosphate, try increasing the concentration from 10 mM to 25-50 mM. Note: This is generally not suitable for LC-MS applications due to the risk of ion suppression.[1]

Q4: My mobile phase pH is already low, but the peak is still tailing. What else could be wrong?

A4: If silanol interactions have been addressed, the next most likely culprits are an incorrect mobile phase pH relative to the analyte's pKa or column overload.

Causality (Column Overload): Overloading the column, either by injecting too high a concentration (mass overload) or too large a volume (volume overload), can saturate the stationary phase.[1][13] When the primary retention mechanism is saturated, secondary interactions can become more pronounced, leading to peak asymmetry.[4]

Troubleshooting Protocol:

  • Verify Mobile Phase pH: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For 2-Methyl-6-propylphenol (estimated pKa ~10-11), a pH of 3 is excellent as it ensures the molecule is fully protonated and in a single form.

  • Test for Mass Overload:

    • Action: Prepare a series of dilutions of your sample (e.g., 1:10 and 1:100) and inject them.

    • Diagnosis: If the peak shape improves and the tailing is reduced at lower concentrations, you are experiencing mass overload.[1]

    • Solution: Reduce the concentration of your sample or switch to a column with a larger internal diameter or higher loading capacity.[1][14]

  • Test for Volume Overload:

    • Action: Reduce the injection volume (e.g., from 10 µL to 2 µL).

    • Diagnosis: If the peak shape improves, you are experiencing volume overload. This is especially common if your sample solvent is stronger (has a higher percentage of organic solvent) than your mobile phase.

    • Solution: Decrease the injection volume or, ideally, dissolve your sample in the initial mobile phase.[1][14]

System-Wide Troubleshooting Workflow

This workflow addresses physical issues within the HPLC system or column that would cause all peaks in a chromatogram to exhibit tailing.

Q5: All of my peaks are tailing. Is my column damaged?

A5: When all peaks tail, the issue is often mechanical. The most common causes are excessive extra-column volume or a compromised column packed bed.[15]

Causality (Extra-Column Volume): Extra-column volume refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, fittings, and the detector flow cell.[16] Excessive volume, particularly between the column and the detector, allows the separated analyte bands to diffuse and broaden before they are detected.[17][18][19] "Dead volume" refers to unswept areas within this path, such as in a poorly made fitting, which can trap and slowly release analyte, causing significant tailing.[7][19]

Causality (Column Damage): Over time or through harsh operating conditions (e.g., high pH, pressure shocks), the packed bed of silica particles inside the column can degrade. This can lead to the formation of a void or channel at the column inlet.[14][15] As the sample is injected, it travels unevenly through this void, leading to band broadening and tailing for all compounds.[14]

Troubleshooting Protocol:

  • Inspect and Remake All Fittings:

    • Action: Systematically check every fitting and connection from the injector to the detector. Pay close attention to the connection at the column inlet and outlet. Ensure the tubing is fully bottomed out in the port before tightening the ferrule.[7]

    • Rationale: An improperly seated ferrule can create a small void, a classic source of dead volume and peak tailing.[7][20]

  • Minimize Tubing Length:

    • Action: Use the shortest possible length of narrow-bore (e.g., 0.005" or 0.12 mm i.d.) tubing to connect the column to the detector.[15][19]

    • Rationale: This reduces the post-column volume where peak dispersion can occur.[19]

  • Address Potential Column Damage:

    • Action 1 (Flush): Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., isopropanol or THF for a reversed-phase column) to remove any potential contamination clogging the inlet frit.[6][15]

    • Action 2 (Replace): If flushing does not resolve the issue and you suspect a void has formed, the column is likely irreversibly damaged and must be replaced.[3][15]

Troubleshooting Flowchart

G start Peak Tailing Observed for 2-Methyl-6-propylphenol q1 Are all peaks in the chromatogram tailing? start->q1 chem_issue Chemical Issue: Analyte-Specific Interaction q1->chem_issue No phys_issue Physical Issue: System-Wide Problem q1->phys_issue Yes cause1 Cause: Secondary Silanol Interaction (Most Common) chem_issue->cause1 cause2 Cause: Column Overload or Incorrect Mobile Phase pH chem_issue->cause2 sol1a Solution 1: Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) cause1->sol1a sol1b Solution 2: Use a Modern, End-Capped, Type B Silica Column cause1->sol1b sol2a Solution 3: Test for Mass Overload (Inject Diluted Sample) cause2->sol2a sol2b Solution 4: Ensure pH is >2 units away from analyte pKa cause2->sol2b cause3 Cause: Extra-Column Volume or Dead Volume phys_issue->cause3 cause4 Cause: Column Contamination or Void Formation phys_issue->cause4 sol3a Solution 5: Check and Remake All Tubing Fittings cause3->sol3a sol3b Solution 6: Use Shorter/Narrower Post-Column Tubing cause3->sol3b sol4a Solution 7: Reverse-Flush Column with Strong Solvent cause4->sol4a sol4b Solution 8: Replace Column if Damage is Suspected cause4->sol4b

Caption: A decision tree for troubleshooting peak tailing.

Physicochemical Data Summary

This table provides key properties for 2-Methyl-6-propylphenol, which are relevant for chromatographic method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[21]
Molecular Weight150.22 g/mol [22]
logP (octanol/water)2.65 - 3.3[22][23]
pKa (Estimated)~10-11[11]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)
  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using vacuum filtration or sonication.[24]

  • Organic Phase (Mobile Phase B):

    • Use 100% HPLC-grade acetonitrile or methanol.

  • System Setup:

    • Place the prepared mobile phase A and B on your HPLC system.

    • Purge the corresponding pump lines to ensure the new mobile phase has completely replaced the old one.

Protocol 2: General Column Flushing Procedure (Reversed-Phase)

This protocol is intended to remove strongly retained contaminants from a C18 column. Always check your specific column's documentation for solvent compatibility.[6]

  • Disconnect: Disconnect the column from the detector to prevent contaminants from entering the flow cell.

  • Reverse: Connect the column to the injector in the reverse flow direction.

  • Flush Sequence: Sequentially pump at least 10-20 column volumes of each of the following solvents through the column at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Your mobile phase without any buffer salts (e.g., Water/Acetonitrile).

    • 100% HPLC-Grade Water (to remove salts).

    • 100% Isopropanol (an intermediate polarity solvent).

    • 100% Tetrahydrofuran (THF) or Dichloromethane (DCM) (strong non-polar solvents to remove lipids/oils). Note: If using DCM, an isopropanol flush is required before and after.[6]

    • 100% Isopropanol (to transition back).

    • Your mobile phase without buffer salts.

  • Equilibrate: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions until the baseline is stable.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Tips Peak Tailing - YouTube. (2022, February 15). Axion Labs. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • 2-Methyl-6-propylphenol | C10H14O. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Extra-Column Volume in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved from [Link]

  • HPLC column overload. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Column Volume and Extra-Column Volume. (2025, July 23). Phenomenex. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]

  • How to Avoid HPLC Column Overload. (n.d.). Chromatography Today. Retrieved from [Link]

  • Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). (n.d.). Cheméo. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024, October 19). MDPI. Retrieved from [Link]

  • Extracolumn Effects | LCGC International. (n.d.). Retrieved from [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (n.d.). PubMed. Retrieved from [Link]

  • How to Measure and Reduce HPLC Equipment Extra Column Volume. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions | LCGC International. (2021, January 1). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Repositório Alice - Embrapa. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]

  • Showing Compound 2,4,6-Trimethylphenol (FDB010421). (2010, April 8). FooDB. Retrieved from [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation and photodegradation of 2-Methyl-6-propylphenol during storage

Welcome to the technical support center for 2-Methyl-6-propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation and phot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation and photodegradation of this compound during storage and experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your 2-Methyl-6-propylphenol samples.

Understanding the Instability of 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol, like other phenolic compounds, is susceptible to degradation through two primary pathways: oxidation and photodegradation. The phenolic hydroxyl group is the reactive center, readily donating a hydrogen atom to free radicals, which while making it an effective antioxidant in some contexts, also leads to its own degradation.[1]

Oxidation: Exposure to atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of colored quinone-type compounds and other degradation byproducts. This process can be accelerated by the presence of metal ions and elevated temperatures.

Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to break chemical bonds and generate free radicals, leading to a complex cascade of degradation reactions.[2][3] This can result in discoloration, loss of potency, and the formation of potentially interfering byproducts.

This guide will provide you with the necessary knowledge and practical steps to mitigate these degradation pathways and maintain the stability of your 2-Methyl-6-propylphenol.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Methyl-6-propylphenol has turned yellow/brown. What happened and can I still use it?

A yellowish or brownish discoloration is a common indicator of oxidation. This is likely due to the formation of quinone-like compounds and potentially other colored byproducts resulting from the reaction of the phenol with oxygen. It is strongly recommended not to use the discolored solution for experiments where purity is critical, as the degradation products can interfere with your results. The presence of these impurities can alter the compound's biological activity and analytical profile.

Q2: What is the ideal way to store pure 2-Methyl-6-propylphenol?

For optimal stability, pure 2-Methyl-6-propylphenol should be stored in a tightly sealed, amber glass vial to protect it from light.[4] The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.[5] For long-term storage, refrigeration at 2-8°C is recommended to slow down the rate of any potential degradation reactions.

Q3: Can I store solutions of 2-Methyl-6-propylphenol? If so, what is the best solvent and what precautions should I take?

While it is best to prepare solutions fresh, if storage is necessary, choose a deoxygenated solvent. Solvents should be sparged with an inert gas prior to use. Store the solution in a tightly sealed amber vial with an inert gas headspace, and refrigerate at 2-8°C. The stability of the solution will depend on the solvent and the concentration. It is advisable to perform a stability study for your specific conditions if the solution is to be stored for an extended period.

Q4: I need to handle 2-Methyl-6-propylphenol outside of a glovebox. What are the best practices to minimize oxidation?

If a glovebox is not available, you can still minimize oxidation by working quickly and efficiently.[5] Use glassware that has been dried in an oven to remove adsorbed moisture.[5] Purge your reaction vessel with an inert gas before and after adding the compound. Use septa and syringes for transfers to minimize exposure to the atmosphere.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem Potential Cause Troubleshooting Steps & Explanation
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the stock solution or samples during preparation and analysis.1. Prepare fresh solutions: Avoid using stock solutions that have been stored for an extended period, especially if not stored under an inert atmosphere and protected from light. 2. Use an autosampler with cooling: If available, keep your samples in a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run. 3. Spike with a known standard: To confirm if degradation is occurring in your sample matrix, spike a blank matrix with a fresh standard and analyze immediately. Compare this to a sample that has been allowed to sit at room temperature for a period.
Appearance of unexpected peaks in chromatograms. Formation of degradation products due to oxidation or photodegradation.1. Review your storage and handling procedures: Ensure the compound and its solutions are stored under an inert atmosphere and protected from light. 2. Characterize the new peaks: If you have access to a mass spectrometer (e.g., LC-MS or GC-MS), try to identify the mass of the unknown peaks. Common degradation products of phenols include hydroxylated and quinone-type species.[6] 3. Perform a forced degradation study: Intentionally stress a sample of 2-Methyl-6-propylphenol (e.g., expose to air, light, or a mild oxidant) and analyze it to see if the same unexpected peaks are generated. This can help confirm that they are degradation products.
Loss of biological activity in an assay. Degradation of the 2-Methyl-6-propylphenol, leading to a lower effective concentration of the active compound.1. Confirm the concentration of your stock solution: Use a validated analytical method (e.g., HPLC-UV) to verify the concentration of your 2-Methyl-6-propylphenol stock solution before use in a biological assay. 2. Include a positive control with a fresh standard: Always run a positive control with a freshly prepared solution of 2-Methyl-6-propylphenol to ensure the assay itself is performing as expected. 3. Consider the stability in your assay medium: Some components of your assay buffer or cell culture medium could potentially accelerate degradation. If possible, assess the stability of 2-Methyl-6-propylphenol in the assay medium over the time course of your experiment.
Solid material appears clumpy or discolored. Potential moisture absorption and/or oxidation of the solid compound.1. Store in a desiccator: After opening, store the container of solid 2-Methyl-6-propylphenol in a desiccator to protect it from moisture. 2. Visually inspect before use: Always visually inspect the solid material before weighing. If it appears discolored or has changed in appearance, it is best to use a fresh batch. 3. Re-test purity: If you have concerns about the purity of the solid, you can re-test it using an appropriate analytical method (e.g., melting point, HPLC, or NMR).

Experimental Protocols

Protocol 1: Recommended Storage of 2-Methyl-6-propylphenol

Objective: To provide a standardized procedure for the safe and effective long-term storage of 2-Methyl-6-propylphenol to minimize degradation.

Materials:

  • 2-Methyl-6-propylphenol (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Desiccator

  • Refrigerator (2-8°C)

Procedure:

  • Upon receipt, immediately place the manufacturer's container inside a desiccator to protect from atmospheric moisture.

  • For long-term storage of the bulk material, ensure the container is tightly sealed and place it in a refrigerator at 2-8°C.

  • For routine use, aliquot a small amount of the solid into a pre-dried amber glass vial.

  • Purge the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace the air in the headspace.

  • Immediately and tightly seal the vial with the PTFE-lined screw cap.

  • Label the vial clearly with the compound name, date of aliquoting, and storage conditions.

  • Store the aliquoted vial in a desiccator at 2-8°C.

  • When removing the vial from the refrigerator, allow it to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Protocol 2: Preparation and Storage of a Stock Solution

Objective: To outline the preparation of a stock solution of 2-Methyl-6-propylphenol with minimal exposure to oxygen and light.

Materials:

  • 2-Methyl-6-propylphenol (solid)

  • High-purity, deoxygenated solvent (e.g., HPLC-grade methanol or ethanol)

  • Amber volumetric flask

  • Amber glass vial with PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Deoxygenate the solvent: Sparge the solvent with a gentle stream of inert gas for 15-20 minutes.

  • Accurately weigh the desired amount of 2-Methyl-6-propylphenol and transfer it to the amber volumetric flask.

  • Add a small amount of the deoxygenated solvent to dissolve the solid.

  • Once dissolved, fill the flask to the mark with the deoxygenated solvent.

  • Mix the solution thoroughly.

  • Transfer the stock solution to an amber glass vial.

  • Purge the headspace of the vial with inert gas before sealing.

  • Store the stock solution at 2-8°C and protected from light.

  • For subsequent use, use a syringe to withdraw the required volume through a septum to maintain the inert atmosphere.

Protocol 3: Monitoring Stability by HPLC-UV

Objective: To provide a general HPLC-UV method to assess the purity of 2-Methyl-6-propylphenol and detect the formation of degradation products.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Dilute the 2-Methyl-6-propylphenol sample or stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (70:30 water:acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of 2-Methyl-6-propylphenol can be used to quantify its concentration and monitor for any decrease over time.

Visualization of Degradation and Prevention

Degradation Pathways

The following diagram illustrates the general pathways of phenol degradation.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Phenol_ox 2-Methyl-6-propylphenol Radical_ox Phenoxy Radical Phenol_ox->Radical_ox O2, Metal Ions Quinone Quinone-type Products Radical_ox->Quinone Polymer Polymeric Byproducts Radical_ox->Polymer Phenol_photo 2-Methyl-6-propylphenol Excited Excited State Phenol_photo->Excited UV Light Photo_products Hydroxylated & Ring-Opened Products Excited->Photo_products

Caption: General degradation pathways for 2-Methyl-6-propylphenol.

Prevention Workflow

This workflow outlines the key steps to prevent degradation.

G Start Receive Compound Storage Store under Inert Gas in Amber Vial at 2-8°C Start->Storage Handling Handle under Inert Atmosphere (Glovebox or Schlenk Line) Storage->Handling Solution Prepare Fresh Solutions with Deoxygenated Solvents Handling->Solution Analysis Analyze Promptly (Use Cooled Autosampler) Solution->Analysis End Stable Compound Analysis->End

Caption: Workflow for preventing degradation of 2-Methyl-6-propylphenol.

References

  • GC-MS chromatography analysis of phenol biodegradation in the MES... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole. (n.d.). Retrieved January 18, 2026, from [Link]

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E | Phantom Plastics. (n.d.). Retrieved January 18, 2026, from [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (n.d.). Retrieved January 18, 2026, from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Opinion on Butylated Hydroxytoluene (BHT) - Public Health - European Commission. (2021, December 2). Retrieved January 18, 2026, from [Link]

  • SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products - GOV.UK. (n.d.). Retrieved January 18, 2026, from [Link]

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • GC-MS analysis of Phenol degradation | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • BUTYLATED HYDROXY TOLUENE (BHT) - Ataman Kimya. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - ACS Publications. (2024, September 29). Retrieved January 18, 2026, from [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction - Global NEST Journal. (2020, January 16). Retrieved January 18, 2026, from [Link]

  • Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed. (2016, October 19). Retrieved January 18, 2026, from [Link]

  • Analytical Chemistry - DergiPark. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-methyl-6-propyl phenol, 3520-52-3. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Methyl-6-propylphenol - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-Methyl-6-propylphenol | C10H14O | CID 248475 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nonylphenols degradation in the UV, UV/H₂O₂, O₃and UV/O₃processes - comparison of the methods and kinetic study - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed. (2012, December 1). Retrieved January 18, 2026, from [Link]

  • Development and validation of RP-HPLC-UV/Vis method for determination of phenolic compounds in several personal care products | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • The UV spectra of antioxidants and their degradation products. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of HPLC-CAD Stability Indicating Assay Method for Polyethylene Glycol-Conjugated Phospholipid (DMPE-PEG 2000) and Identification of Its Degradation Products - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-Methyl-6-propylphenol

Welcome to the technical support center for the synthesis of 2-Methyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of this disubstituted phenol, while based on established chemical principles, presents several challenges that can impact yield, purity, and reproducibility. This resource aims to equip you with the knowledge to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methyl-6-propylphenol, which is commonly prepared via the Friedel-Crafts alkylation of o-cresol with a propylating agent.

Issue 1: Low or No Conversion of o-Cresol

Question: I am attempting to synthesize 2-Methyl-6-propylphenol by reacting o-cresol with 1-propanol (or propene) using a Lewis acid catalyst, but I am observing very low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion in Friedel-Crafts alkylation of phenols is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity.[1][2] This coordination deactivates the aromatic ring towards electrophilic substitution.[1]

    • Solution: To counteract this, you may need to use a stoichiometric amount of the Lewis acid catalyst rather than a catalytic amount.[3] The catalyst forms a complex with the product ketone, which is often irreversible under the reaction conditions.[3] Alternatively, employing a milder Lewis acid or a solid acid catalyst like a zeolite (e.g., H-beta or H-mordenite) could be beneficial, although this may require higher temperatures.[4][5]

  • Insufficient Reaction Temperature: Friedel-Crafts reactions often require a certain activation energy. If the temperature is too low, the reaction rate will be negligible.

    • Solution: Gradually increase the reaction temperature. For alkylations using alcohols, temperatures in the range of 100-250°C are often employed, depending on the catalyst.[6] It's crucial to monitor for side reactions as the temperature is increased.

  • Poor Quality of Reagents or Catalyst: Moisture in the reaction can hydrolyze and deactivate the Lewis acid catalyst. The purity of your o-cresol and propylating agent is also critical.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your Lewis acid is fresh and has been stored properly.

Issue 2: Formation of Multiple Isomers and Polyalkylated Products

Question: My reaction is producing a mixture of products, including what I suspect are the para-alkylated isomer (4-propyl-2-methylphenol) and di-propylated species. How can I improve the selectivity for the desired 2-Methyl-6-propylphenol?

Answer:

Controlling regioselectivity is a primary challenge in the alkylation of phenols. The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing, leading to potential side products. Polyalkylation is also a common issue in Friedel-Crafts reactions.[7]

  • Steric Hindrance: The existing methyl group at the 2-position provides some steric hindrance that favors alkylation at the less hindered 6-position over the 4-position. However, this is not always sufficient to achieve high selectivity.

    • Solution: The choice of catalyst is crucial for directing ortho-alkylation. Aluminum phenoxide, often formed in situ from the starting phenol and an aluminum source, is known to be highly selective for ortho-alkylation.[8] This selectivity is attributed to the formation of a six-membered intermediate involving the aluminum, the phenolic oxygen, and the olefin.[8] Using a bulkier propylating agent, if feasible for your synthetic design, can also enhance ortho-selectivity.

  • Reaction Conditions: Temperature and reaction time can influence the product distribution.

    • Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Experiment with a temperature range to find the optimal balance between reaction rate and selectivity. Additionally, using an excess of the aromatic reactant (o-cresol) can help to minimize polyalkylation.[4]

  • Catalyst Choice: Different catalysts exhibit varying degrees of ortho-directing ability.

    • Solution: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomerization and polyalkylation.[4] Consider exploring alternative catalysts such as certain metal oxides or zeolites, which have shown high ortho-selectivity in phenol alkylations.[9][10]

Issue 3: Difficulty in Purifying the Final Product

Question: I have a crude product mixture containing 2-Methyl-6-propylphenol, but I am struggling to isolate it with high purity. What are the recommended purification strategies?

Answer:

The purification of 2-Methyl-6-propylphenol from a complex reaction mixture requires a systematic approach, often involving multiple steps.

  • Initial Work-up: The first step is to quench the reaction and remove the catalyst.

    • Protocol: Slowly pour the reaction mixture into a mixture of ice and hydrochloric acid to decompose the catalyst-phenol complex.[11] Extract the organic components with a suitable solvent like dichloromethane or diethyl ether. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting materials, followed by a brine wash.[12] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[12]

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating components with different boiling points.

    • Procedure: Since 2-Methyl-6-propylphenol has a specific boiling point, this technique can effectively remove lower-boiling impurities (like solvent and some side products) and higher-boiling polyalkylated species.

  • Column Chromatography: For achieving very high purity, especially for pharmaceutical applications, column chromatography is often necessary.[12]

    • Protocol: Use silica gel as the stationary phase. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is typically effective.[12] The polarity of the eluent can be gradually increased to separate the desired product from closely related isomers. Monitor the separation using Thin-Layer Chromatography (TLC).

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a powerful purification technique. 2,6-disubstituted phenols can sometimes be purified by converting them into esters, crystallizing the ester, and then hydrolyzing it back to the pure phenol.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-6-propylphenol?

The most prevalent method for synthesizing 2-Methyl-6-propylphenol is the Friedel-Crafts alkylation of o-cresol .[14][15] This involves reacting o-cresol with a propylating agent, such as propene or 1-propanol, in the presence of an acid catalyst.[6][15] Lewis acids like aluminum chloride are commonly used, but solid acid catalysts such as zeolites or certain metal oxides are also employed, particularly in industrial settings to facilitate catalyst recovery and improve selectivity.[4][9][10]

Q2: What are the key reaction parameters to control for optimal yield and selectivity?

Optimizing the synthesis of 2-Methyl-6-propylphenol requires careful control over several parameters:

ParameterRecommended Range/ConsiderationsRationale
Temperature 80 - 250 °C (catalyst dependent)Lower temperatures may favor ortho-selectivity, while higher temperatures increase the reaction rate but can lead to side products.[16]
Catalyst Loading Stoichiometric for strong Lewis acids; Catalytic for solid acidsStrong Lewis acids can be deactivated by the phenol, necessitating higher loading.[1][2]
Reactant Molar Ratio Excess of o-cresolUsing an excess of the aromatic substrate helps to minimize polyalkylation.[4]
Reaction Time 2 - 12 hoursMonitor the reaction progress by TLC or GC to determine the optimal time for maximum conversion and minimal side product formation.
Solvent Inert solvents (e.g., toluene, nitrobenzene)The solvent should be anhydrous and inert to the reaction conditions.

Q3: What are the primary side reactions to be aware of?

Several side reactions can occur during the synthesis of 2-Methyl-6-propylphenol, leading to a decrease in yield and complicating purification:

  • para-Alkylation: Alkylation at the 4-position of o-cresol to form 4-propyl-2-methylphenol.

  • Polyalkylation: The addition of more than one propyl group to the aromatic ring, leading to products like 2-methyl-4,6-dipropylphenol.[7]

  • O-Alkylation: The alkylation of the phenolic hydroxyl group to form an ether (2-methyl-1-propoxybenzene). This is more likely at lower temperatures.[16]

  • Rearrangement of the Alkyl Group: Although less common with a propyl group compared to larger alkyl groups, carbocation rearrangements are a possibility in Friedel-Crafts alkylations.[7]

Q4: How can I monitor the progress of the reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and maximizing the yield of the desired product. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products. A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting material, product, and major side products.

  • Gas Chromatography (GC): Provides quantitative information about the composition of the reaction mixture. By taking aliquots at different time points, you can accurately track the conversion of o-cresol and the formation of 2-Methyl-6-propylphenol and other isomers.

Visualizing the Process

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of 2-Methyl-6-propylphenol.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup (o-cresol, catalyst, solvent under N2) B 2. Addition of Propylating Agent (e.g., 1-propanol or propene) A->B C 3. Reaction at Controlled Temperature B->C D 4. Reaction Monitoring (TLC or GC) C->D E 5. Quenching (ice/HCl) D->E F 6. Extraction (e.g., with CH2Cl2) E->F G 7. Washing (NaHCO3, brine) F->G H 8. Drying and Solvent Removal G->H I 9. Fractional Distillation (under vacuum) H->I J 10. Column Chromatography (if necessary) I->J K 11. Characterization (NMR, GC-MS) J->K

Caption: A generalized workflow for the synthesis and purification of 2-Methyl-6-propylphenol.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.

G Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield Impurity Impurity Issues Start->Impurity CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckReagents Ensure Anhydrous Conditions & Reagent Purity LowYield->CheckReagents Isomerism Isomer Formation (e.g., para-product) Impurity->Isomerism Polyalkylation Polyalkylation Impurity->Polyalkylation IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp DryReagents Dry Solvents/Reagents CheckReagents->DryReagents ChangeCatalyst Use ortho-directing catalyst (e.g., Al-phenoxide) Isomerism->ChangeCatalyst LowerTemp Lower Reaction Temperature Isomerism->LowerTemp AdjustRatio Increase o-cresol:propylating agent ratio Polyalkylation->AdjustRatio

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Publications. Available at: [Link]

  • Catalyst composition for the ortho-alkylation of a phenol. Google Patents.
  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Ortho-alkylation of phenols. Google Patents.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]

  • PROCESS FOR PREPARING 2,6-SUBSTITUTED PHENOLS. WIPO. Available at: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available at: [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • o-Cresol. Wikipedia. Available at: [Link]

  • 2-cyclopropyl-6-methylphenol. Google Patents.
  • Method for producing cresol from phenol and methanol via gas phase alkylation. Google Patents.
  • Method for preparing o-cresol. Google Patents.
  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Synthesis of o-cresol from phenol and methanol via gas phase alkylation. ResearchGate. Available at: [Link]

  • O-Cresol: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • 2-methyl-6-propyl phenol. The Good Scents Company. Available at: [Link]

  • Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. ACS Publications. Available at: [Link]

  • Process for the purification of 2,6-diisopropylphenol. Google Patents.
  • 2-Methyl-6-propylphenol. NIST WebBook. Available at: [Link]

  • Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
  • 2-Methyl-6-propylphenol. PubChem. Available at: [Link]

  • Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol. Google Patents.
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. Available at: [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Available at: [Link]

  • Process for the purification of 2,6-diisopropyl phenol. Google Patents.

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Troubleshooting

Resolving co-elution issues in the GC analysis of 2-Methyl-6-propylphenol isomers

Technical Support Center: Gas Chromatography Topic: Resolving Co-elution Issues in the GC Analysis of 2-Methyl-6-propylphenol Isomers Welcome to the technical support center for advanced chromatographic challenges. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Topic: Resolving Co-elution Issues in the GC Analysis of 2-Methyl-6-propylphenol Isomers

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues specifically related to 2-Methyl-6-propylphenol and its isomers. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs): Understanding Co-elution

Q1: What exactly is co-elution in the context of GC analysis?

A: Co-elution is a phenomenon where two or more distinct compounds are not fully separated by the gas chromatography (GC) column and, as a result, elute at the same time.[1] This leads to a single, overlapping chromatographic peak instead of two or more resolved peaks. For structurally similar compounds like isomers of 2-Methyl-6-propylphenol, which have very close boiling points and chemical properties, co-elution is a common and significant analytical challenge.[2] When co-elution occurs, it becomes impossible to accurately identify and quantify the individual components, compromising the integrity of the analytical results.[3][4]

Q2: How can I reliably detect if my peaks are co-eluting?

A: Detecting co-elution requires a critical examination of your chromatographic data, as perfectly co-eluting peaks can appear deceptively symmetrical.[4] Here are the primary methods for detection:

  • Visual Peak Shape Inspection: Asymmetrical peaks, often described as having "shoulders" or appearing as visibly merged peaks, are strong indicators of underlying co-elution.[1][4] A gradual exponential decline in a peak is typically tailing, whereas a sudden discontinuity or "shoulder" is more likely to be co-elution.[4]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). A change in the mass spectrum across the peak profile is a definitive sign that more than one compound is present.[1] However, for isomers that produce nearly identical mass spectra, this method may not be sufficient.[5]

  • Diode Array Detector (DAD) Analysis: For GC systems equipped with a DAD, the detector can collect multiple UV spectra across a single peak. If the spectra are not identical, it confirms that the peak is not pure and co-elution is occurring.[3][4]

Below is a workflow diagram illustrating the process of identifying a co-elution issue.

Start Start: Observe Chromatogram CheckPeakShape Inspect Peak Shape Start->CheckPeakShape Symmetrical Symmetrical Peak CheckPeakShape->Symmetrical Asymmetrical Asymmetrical Peak (Shoulders, Broadening) CheckPeakShape->Asymmetrical Asymmetry Detected UseDetector Use Advanced Detection (GC-MS or GC-DAD) Symmetrical->UseDetector No Obvious Asymmetry CoelutionConfirmed Co-elution Confirmed Asymmetrical->CoelutionConfirmed PurityCheck Perform Peak Purity Analysis UseDetector->PurityCheck SpectraChange Mass/UV Spectra Change Across Peak? PurityCheck->SpectraChange SpectraChange->CoelutionConfirmed Yes PeakPure Peak Likely Pure SpectraChange->PeakPure No

Caption: Workflow for detecting co-elution in a GC chromatogram.

Troubleshooting Guide: A Stepwise Approach to Resolving Isomer Co-elution

This section provides a logical, tiered approach to resolving co-elution of 2-Methyl-6-propylphenol isomers, starting with simple method adjustments and progressing to more advanced techniques.

Q3: My isomers are co-eluting. What are the first and simplest adjustments I can make to my GC method?

A: The first step is to optimize your existing method parameters, as this can often resolve minor co-elution without requiring new columns or chemistries. Focus on the temperature program and carrier gas flow rate.

1. Optimize the Temperature Program: Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points and for fine-tuning the separation of closely eluting analytes like isomers.[6][7]

  • Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the subtle differences in partitioning behavior between isomers, thereby improving separation.[8][9] Conversely, for some compounds, a faster ramp can improve peak shape.[10]

  • Actionable Advice:

    • Decrease the Ramp Rate: If your isomers elute during a temperature ramp, reduce the rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) in the temperature range where the isomers elute.

    • Introduce an Isothermal Hold: Add a short isothermal hold period (e.g., 1-2 minutes) at a temperature just below the elution temperature of the isomer pair. This can provide the necessary time for separation to occur.[8]

2. Adjust Carrier Gas Flow Rate (Linear Velocity): The carrier gas flow rate affects both analysis time and column efficiency.

  • Causality: Every column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency (the smallest theoretical plate height). Deviating from this optimum can decrease resolution. Lowering the flow rate generally increases interaction time with the stationary phase, which can improve the separation of closely eluting peaks, although it will also increase run time and peak width.[9]

  • Actionable Advice:

    • Determine the optimal flow rate for your column dimensions and carrier gas (He, H₂, or N₂).

    • Systematically decrease the flow rate by 10-20% from your current setting and observe the effect on resolution. Be aware that this will increase analysis time.[9]

Q4: I've optimized my temperature program and flow rate, but the isomers are still co-eluting. What is the next logical step?

A: If method optimization is insufficient, the problem likely lies with the fundamental selectivity of your analytical column. The next step is to change the stationary phase.

  • Causality: Chromatographic separation is governed by the differential partitioning of analytes between the mobile phase and the stationary phase.[11] Isomers of 2-Methyl-6-propylphenol are very similar, so a stationary phase with a different chemical nature (polarity) is needed to exploit subtle differences in their structure and achieve separation.[3] The principle of "like dissolves like" is a useful guide; however, for isomers, a phase that offers alternative interactions (e.g., pi-pi, dipole-dipole) is often required.

  • Actionable Advice:

    • Switch Polarity: If you are using a non-polar column (like a 5% phenyl-methylpolysiloxane), switch to a mid-polarity or highly polar column. A polyethylene glycol (WAX) phase or a cyanopropyl-based phase can offer different selectivity for phenols.[12][13]

    • Consider Chiral Phases: Although 2-Methyl-6-propylphenol is not chiral, specialized stationary phases designed for chiral separations, such as those containing cyclodextrin derivatives, offer unique inclusion-complexation mechanisms that can be highly effective at resolving structurally similar isomers.[14][15]

Stationary Phase Type Common Composition Polarity Separation Mechanism Suitability for Phenol Isomers
Standard Non-Polar 5% Phenyl 95% Dimethylpolysiloxane (e.g., DB-5, HP-5)LowPrimarily van der Waals forces; separates by boiling point.Often insufficient for resolving structurally similar isomers.
Intermediate Polarity 50% Phenyl 50% Dimethylpolysiloxane (e.g., DB-17)MediumIncreased dipole-dipole and pi-pi interactions.Good alternative to try when non-polar phases fail.
Polar (WAX) Polyethylene Glycol (e.g., DB-WAX, Carbowax)HighHydrogen bonding and dipole-dipole interactions.Excellent choice for phenols due to the hydroxyl group.[13]
Polar (Cyanopropyl) Cyanopropylphenyl Dimethylpolysiloxane (e.g., DB-1701)Medium-HighStrong dipole-dipole interactions.Can provide unique selectivity for polarizable molecules.
Chiral Phase Derivatized CyclodextrinsVariableInclusion complexation, surface interactions.High potential for resolving difficult isomers based on shape.[16]
Q5: I still have partial co-elution even after trying a different column. Are there any sample preparation techniques that can help?

A: Yes. Chemical derivatization can significantly alter the chromatographic behavior of your analytes, often resolving co-elution issues.

  • Causality: Derivatization involves chemically modifying a functional group on the analyte. For phenols, the active hydrogen on the hydroxyl group can be replaced with a non-polar group (e.g., a trimethylsilyl group).[17][18] This modification alters the volatility and polarity of the isomers, which can exaggerate the subtle structural differences between them, leading to better separation on the GC column.[19] It also reduces the potential for peak tailing caused by interaction with active sites in the GC system.[20]

  • Actionable Advice:

    • Silylation: This is the most common derivatization for phenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective at converting the hydroxyl group to a trimethylsilyl (TMS) ether.[17][21]

    • Acylation/Alkylation: Reagents like acetic anhydride or pentafluorobenzyl bromide (PFBBr) can also be used.[19][22] PFBBr derivatization is particularly useful as it makes the analytes highly sensitive for Electron Capture Detection (ECD).[23]

Experimental Protocol: Silylation of Phenol Isomers with BSTFA
  • Sample Preparation: Prepare a solution of your isomer mixture in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a 2 mL autosampler vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed for sterically hindered phenols).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

  • Verification: The success of the derivatization can be confirmed by the increase in molecular weight observed in the mass spectrum.

Q6: I have tried all the above methods, but for my specific application, I need complete baseline resolution, which I cannot achieve. What advanced techniques are available?

A: When single-column GC is insufficient, multidimensional gas chromatography (MDGC or GC-GC/GCxGC) is the ultimate solution for resolving the most complex co-elution problems.[24][25]

  • Causality: MDGC uses two columns with different stationary phases.[26] A portion of the eluent from the first column (containing the co-eluting isomers) is selectively transferred (a "heart-cut") to a second column.[5][27] Because the second column has a different selectivity, the isomers that co-eluted on the first column can be fully separated.[26] Comprehensive two-dimensional GC (GCxGC) modulates the entire effluent from the first column onto the second, providing a massive increase in peak capacity for highly complex samples.[25]

  • Actionable Advice:

    • Heart-cutting MDGC: This is the most direct approach for a known co-elution problem. A Deans Switch or similar flow-switching device is used to isolate the small retention time window containing the co-eluting isomers and divert it to the second column.[5] This is highly effective for target compound analysis.

    • GCxGC: For complex samples where many unknown isomers might be present, GCxGC provides a comprehensive separation, creating a 2D chromatogram that separates compounds by two different properties (e.g., boiling point and polarity).[24]

The logical flow for troubleshooting this issue is summarized in the diagram below.

Start Start: Co-elution of 2-Methyl-6-propylphenol Isomers Tier1 Tier 1: Method Optimization Start->Tier1 TempProg Adjust Temperature Program (Slower Ramp / Isothermal Hold) Tier1->TempProg FlowRate Optimize Carrier Gas Flow Rate Tier1->FlowRate Resolved1 Resolved? TempProg->Resolved1 FlowRate->Resolved1 Tier2 Tier 2: Change Selectivity Resolved1->Tier2 No End Problem Solved Resolved1->End Yes Column Select New GC Column (e.g., Polar WAX or Chiral Phase) Tier2->Column Resolved2 Resolved? Column->Resolved2 Tier3 Tier 3: Chemical Modification Resolved2->Tier3 No Resolved2->End Yes Deriv Perform Derivatization (e.g., Silylation with BSTFA) Tier3->Deriv Resolved3 Resolved? Deriv->Resolved3 Tier4 Tier 4: Advanced Techniques Resolved3->Tier4 No Resolved3->End Yes MDGC Employ Multidimensional GC (Heart-cutting or GCxGC) Tier4->MDGC MDGC->End

Caption: A tiered troubleshooting workflow for resolving isomer co-elution.

References

  • Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns. Thermo Fisher Scientific.
  • Derivatization for Gas Chrom
  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (via YouTube).
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
  • General derivatization mechanism for phenol with MTBSTFA.
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users.
  • Temperature Programming for Better GC Results. Phenomenex.
  • Why Temperature Programming is Key to Better Chrom
  • Two-Dimensional Gas Chromatography (GCxGC)
  • Why Choose Programmable Temperature over Isothermal Operation for Gas Analysis? INFICON (via AZoM).
  • Resolving co-elution issues in GC analysis of flavor compounds. BenchChem.
  • Technology of multidimensional gas chromatography (MDGC)
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  • GC Troubleshooting Guide Poster. Agilent.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific.
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  • Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Separation performance of p-tert-butyl(tetradecyloxy)calix[28]arene as a stationary phase for capillary gas chromatography. National Institutes of Health (PMC).

  • Quantitative Analysis of 2-Propylphenol by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)
  • Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
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  • Practical Steps in GC Method Development. Agilent.
  • Gas Chrom
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Chiral separations using gas chrom
  • Chiral Gas Chromatography.
  • phenol gc method reproducibility issues.

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Optimization

Technical Support Center: Improving the Solubility of 2-Methyl-6-propylphenol for Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively solubilizing 2-Methyl-6-propylphenol in aqueous media for biological assays. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively solubilizing 2-Methyl-6-propylphenol in aqueous media for biological assays. We will explore the physicochemical properties of this compound, address common solubility challenges, and provide validated protocols to ensure reliable and reproducible experimental outcomes.

Section 1: Understanding the Challenge - Physicochemical Properties of 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol is a substituted phenolic compound with inherent poor aqueous solubility, a critical hurdle for its application in most biological systems, which are predominantly aqueous. Its molecular structure, featuring a polar hydroxyl (-OH) group attached to a nonpolar benzene ring with methyl and propyl substituents, dictates its solubility behavior. The significant hydrocarbon character conferred by the alkyl groups and the aromatic ring outweighs the hydrogen-bonding capability of the single hydroxyl group, leading to a hydrophobic nature.

This hydrophobicity is quantitatively described by its octanol-water partition coefficient (LogP), which is estimated to be 3.3, indicating a strong preference for nonpolar environments over water.[1] The estimated water solubility is approximately 247.5 mg/L, which is often too low for achieving desired concentrations in biological assays without careful formulation.[1]

Table 1: Physicochemical Properties of 2-Methyl-6-propylphenol

PropertyValueSource
Molecular Formula C₁₀H₁₄O[2][3]
Molecular Weight 150.22 g/mol [2][4]
Appearance Liquid[5]
Estimated Water Solubility 247.5 mg/L (at 25 °C)[1]
Estimated LogP 3.3[1]
Primary Hazards Corrosive; Causes severe skin burns and eye damage[2][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-Methyl-6-propylphenol.

Q1: What is the recommended starting solvent for preparing a stock solution of 2-Methyl-6-propylphenol?

A1: For in vitro biological assays, 100% Dimethyl sulfoxide (DMSO) is the most effective and widely used starting solvent for 2-Methyl-6-propylphenol and other hydrophobic compounds.[6] Its strong solubilizing power allows for the preparation of a high-concentration stock solution (e.g., 10-50 mM), which can then be diluted to the final working concentration in your aqueous assay medium.[7][8] Preparing a concentrated stock minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[6]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A2: This is a common phenomenon known as "crashing out," where a compound that is soluble in a strong organic solvent becomes insoluble when the solution polarity is increased by adding an aqueous medium. Follow the troubleshooting workflow below to address this issue. The key is to avoid supersaturation in the final medium.

G cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution? sol1 1. Lower Final Concentration Is a lower dose sufficient? start->sol1 Yes proceed Proceed with Assay start->proceed No sol2 2. Optimize Dilution Method - Perform serial dilutions - Add DMSO stock to buffer (not vice-versa) - Vortex/mix vigorously during addition sol1->sol2 sol3 3. Use an Alternative Solubilization Strategy (See Section 3) sol2->sol3

Caption: Troubleshooting workflow for compound precipitation.

Q3: What is the maximum safe concentration of DMSO for my cells?

A3: The cytotoxicity of DMSO is highly dependent on the cell type and incubation time.[9][10] While some robust cell lines can tolerate up to 1% DMSO, it is a universal best practice to keep the final concentration below 0.5% (v/v).[11] For sensitive cell types, such as primary cells or certain stem cells, the final DMSO concentration should be 0.1% or lower.[9][11] Concentrations above 1% are known to cause a range of adverse effects, including membrane pore formation, apoptosis, and altered gene expression.[9][12]

Crucially, every experiment must include a "vehicle control" group. This control contains the same final concentration of DMSO as your experimental groups but without the 2-Methyl-6-propylphenol. This allows you to distinguish the effects of your compound from any background effects of the solvent itself.[6]

Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc.General Cellular EffectRecommendation
> 1.0% Often cytotoxic; can induce apoptosis or cell cycle arrest.[12][13]Avoid
0.5% - 1.0% May be tolerated by some robust cell lines, but can still cause subtle off-target effects.[9][11]Use with caution; requires rigorous vehicle controls.
0.1% - 0.5% Generally considered safe for most established cell lines.[9]Recommended range
< 0.1% Considered optimal for sensitive assays, primary cells, or long-term incubation studies.[10]Best practice

Q4: Are there effective alternatives to DMSO for solubilizing 2-Methyl-6-propylphenol?

A4: Yes. When DMSO is not a viable option due to cellular sensitivity or assay interference, two excellent alternatives are cyclodextrins and surfactants.[14][15]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic molecules like 2-Methyl-6-propylphenol, forming an inclusion complex that is water-soluble.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and has low toxicity in most cell systems.[13][19]

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles in aqueous solutions.[20][21] These micelles have a hydrophobic core that can sequester 2-Methyl-6-propylphenol, allowing it to be dispersed in the aqueous medium.[22][23] The concentration must be kept above the critical micelle concentration (CMC) but below levels that cause cell lysis.[24]

Section 3: Troubleshooting & Advanced Solubilization Protocols

This section provides detailed, step-by-step methodologies for solubilizing 2-Methyl-6-propylphenol.

Protocol 1: Standard DMSO-Based Solubilization

This is the primary and most common method for preparing 2-Methyl-6-propylphenol for biological assays.

G cluster_stock Stock Solution Preparation (e.g., 20 mM) cluster_working Working Solution Preparation A 1. Calculate Mass (e.g., 3.00 mg of compound) B 2. Add 100% DMSO (e.g., 1.0 mL) A->B C 3. Dissolve Completely (Vortex/Sonicate) B->C D High-Concentration DMSO Stock C->D E 4. Perform Serial Dilutions in Assay Medium D->E F 5. Add to Assay Plate E->F G Final Concentration (e.g., 20 µM with 0.1% DMSO) F->G

Sources

Troubleshooting

Minimizing ether by-product formation in 2-Methyl-6-propylphenol synthesis

Technical Support Center: 2-Methyl-6-propylphenol Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of sterically hindered phenols...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-6-propylphenol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of sterically hindered phenols, focusing on 2-Methyl-6-propylphenol. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your synthetic route, with a specific focus on a common and critical challenge: the formation of ether by-products. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: During the alkylation of o-cresol to produce 2-Methyl-6-propylphenol, I'm observing a significant amount of a side-product identified as an ether. What is causing this?

A1: The formation of an ether by-product is a classic problem in phenol alkylation. It arises because the phenoxide ion, the reactive intermediate formed under basic conditions, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1]

  • O-alkylation: When the oxygen atom attacks the alkylating agent, it forms an ether by-product (e.g., 1-methoxy-2-methyl-6-propylbenzene if methylating). This is often the kinetically favored pathway, meaning it can be faster.[2][3]

  • C-alkylation: When a ring carbon attacks the alkylating agent, it forms the desired alkylated phenol. This is often the thermodynamically more stable product.[2][3]

The competition between these two pathways is highly sensitive to reaction conditions.

Q2: What are the primary factors that influence whether C-alkylation or O-alkylation occurs?

A2: The regioselectivity of the reaction is governed by a balance of several factors, including solvent, temperature, the nature of the counter-ion, and the alkylating agent itself.[2] In general, conditions that favor the thermodynamic product will increase the yield of your desired C-alkylated phenol.

Q3: Can I simply heat the reaction mixture to convert the unwanted ether by-product back to the desired phenol?

A3: In some cases, yes. The O-alkylated product can sometimes rearrange to the C-alkylated product, particularly at higher temperatures. This is analogous to the Claisen rearrangement. However, relying on this rearrangement is not an optimal strategy as it may require harsh conditions and can lead to other side reactions. A more effective approach is to optimize the initial reaction conditions to favor direct C-alkylation from the start.

Mechanistic Deep Dive: The C- vs. O-Alkylation Dilemma

Understanding the competing reaction pathways is critical for effective troubleshooting. The phenoxide ion exists in resonance, with negative charge density on both the oxygen and the ortho/para carbons.

G Phenoxide Phenoxide O_Alk O_Alk Phenoxide->O_Alk R-X C_Alk C_Alk Phenoxide->C_Alk R-X Ether Ether O_Alk->Ether Phenol Phenol C_Alk->Phenol

The phenoxide ion formed from o-cresol can be attacked by an alkylating agent (R-X) at either the oxygen (blue path) or the ortho-carbon (green path), leading to the undesired ether or the desired phenol product, respectively.

Troubleshooting Guide: Minimizing Ether Formation

If you are observing unacceptable levels of ether by-product, follow this systematic approach to optimize your reaction conditions.

G start High Ether By-product Detected check_solvent Step 1: Analyze Solvent start->check_solvent check_temp Step 2: Analyze Temperature check_solvent->check_temp Is solvent non-polar and aprotic? check_catalyst Step 3: Analyze Catalyst / Base check_temp->check_catalyst Is temperature elevated (e.g., >150°C)? re_run Re-run Optimized Reaction check_catalyst->re_run Is catalyst a solid acid (e.g., Zeolite, Alumina)? end_ok Problem Solved: High Purity Product re_run->end_ok Ether by-product minimized end_bad Problem Persists: Consult Specialist re_run->end_bad Ether by-product still high

A logical progression for diagnosing and solving the issue of excessive ether by-product formation.

Step 1: Evaluate and Modify Your Solvent System

The choice of solvent is arguably the most critical factor in controlling selectivity.[1] The solvent's polarity and its ability to form hydrogen bonds directly influence the reactivity of the phenoxide's oxygen atom.

  • Problematic Solvents: Polar aprotic solvents like DMF or DMSO can solvate the counter-ion but leave the phenoxide oxygen highly exposed and reactive, favoring O-alkylation.[1] Protic solvents like water or ethanol can hydrogen-bond with the phenoxide oxygen, effectively "shielding" it and promoting C-alkylation, but may have other reactivity issues.[1]

  • Recommended Solvents: High-boiling point, non-polar, aprotic solvents (e.g., decalin, xylene, or even using excess phenol as the solvent) are often ideal. These solvents do not strongly solvate the oxygen atom, disfavoring the O-alkylation pathway.

Step 2: Optimize Reaction Temperature (Thermodynamic Control)

Temperature is a key tool for shifting the reaction equilibrium towards the more stable product.

  • Low Temperature (Kinetic Control): Reactions run at lower temperatures often favor the product that forms fastest, which is typically the O-alkylated ether.[4][5][6]

  • High Temperature (Thermodynamic Control): Increasing the reaction temperature provides the energy needed to overcome the higher activation barrier for C-alkylation.[3][4][5] Furthermore, high temperatures can promote the rearrangement of any formed ether back to the more stable C-alkylated phenol. For vapor-phase alkylation over solid acid catalysts, temperatures in the range of 300-500°C are common.[7][8][9]

Step 3: Re-evaluate Your Catalyst and Base System

The method of generating the electrophile and activating the phenol is crucial. The traditional Friedel-Crafts alkylation is a common route for this type of synthesis.[10][11]

  • Catalyst Choice: For industrial-scale and vapor-phase reactions, solid acid catalysts like zeolites (e.g., HZSM-5), thoria, or activated alumina are highly effective.[7][8][12] These catalysts provide acidic sites that facilitate the reaction on a surface, often favoring ortho C-alkylation due to steric direction.

  • Base and Counter-ion: In liquid-phase reactions requiring a base to form the phenoxide, the choice of base matters. Using bases with large, "soft" counter-ions (like Cs₂CO₃ or K₂CO₃) can sometimes favor C-alkylation more than "hard" ions like Li⁺ or Na⁺ due to differences in ion-pairing with the phenoxide oxygen.[2]

ParameterCondition Favoring O-Alkylation (Ether)Condition Favoring C-Alkylation (Phenol)Rationale
Control Type Kinetic Control[3][5]Thermodynamic Control[3][5]The C-alkylated product is more stable, favored by equilibrium at high temperatures.
Temperature Low (e.g., < 80 °C)High (e.g., > 150 °C; 300-500 °C for vapor phase)[8][13]Provides activation energy for the C-alkylation pathway and can reverse O-alkylation.
Solvent Polar Aprotic (e.g., DMF, DMSO)[1]Non-polar, Aprotic (e.g., Xylene, Decalin)[14]Non-polar solvents do not strongly solvate the phenoxide oxygen, reducing its nucleophilicity.
Catalyst Homogeneous Lewis Acids (in some cases)Heterogeneous Solid Acids (e.g., Alumina, Zeolites)[7]Surface-catalyzed reactions can provide steric hindrance that directs alkylation to the ring carbons.

Table 1: Summary of Reaction Conditions and Their Effect on Selectivity

Optimized Experimental Protocol (Vapor-Phase Example)

This protocol describes a general method for the vapor-phase alkylation of o-cresol with propylene, a common industrial route that effectively minimizes ether formation by operating under thermodynamic control.

Objective: To synthesize 2-Methyl-6-propylphenol via selective C-alkylation.

Materials:

  • o-Cresol

  • Propylene gas

  • Nitrogen (for inerting)

  • Gamma-alumina (γ-Al₂O₃) catalyst

  • Fixed-bed flow reactor system with temperature and flow control

Procedure:

  • Catalyst Packing: Pack the fixed-bed reactor with a known quantity of γ-Al₂O₃ catalyst.

  • System Purge: Heat the reactor to the target reaction temperature (e.g., 350°C) under a steady flow of nitrogen gas to remove moisture and air.

  • Reactant Introduction: Once the temperature is stable, introduce a pre-mixed vapor stream of o-cresol and propylene gas into the reactor. A typical molar ratio might be 1:2 to 1:4 (o-cresol:propylene) to ensure sufficient alkylating agent.

  • Reaction: Maintain the reaction temperature between 325-450°C.[12] The optimal temperature should be determined empirically to maximize conversion and selectivity. Maintain a consistent flow rate to control the residence time of the reactants over the catalyst bed.

  • Product Collection: The output stream from the reactor is passed through a condenser to liquefy the products. Collect the crude product mixture in a cooled receiving flask.

  • Analysis: Analyze the crude product using Gas Chromatography (GC) or GC-MS to determine the conversion of o-cresol and the relative percentages of 2-methyl-6-propylphenol, unreacted starting material, ether by-products, and other isomers.

  • Purification: The desired product, 2-Methyl-6-propylphenol, can be purified from the crude mixture by fractional distillation under reduced pressure.

References

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. [Link]

  • Pillai, C. N. (1980). Reactions of phenols and alcohols over thoria: mechanism of ether formation. Journal of Catalysis. [Link]

  • Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

  • Méndez, F., & Tamariz, J. (2007). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. [Link]

  • Velu, S., & Sivasanker, S. (2000). Effect of temperature on phenol conversion and products selectivity. ResearchGate. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Li, X., et al. (2018). Effect of temperature on alkylation of phenol with methanol. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Arches. (n.d.). The Catalytic Vapor Phase Alkylation of Phenol by Alcohols. [Link]

  • Jayasree, P., & Narayanan, S. (2002). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Journal of Molecular Catalysis A: Chemical, 181(1-2), 245-255. [Link]

  • Chemistry LibreTexts. (2021). Preparing Ethers. [Link]

  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Tu, Y., et al. (2019). Theoretical study of the mechanism and regioselectivity of the alkylation reaction of the phenoxide ion in polar protic and aprotic solvents. Computational and Theoretical Chemistry, 1160, 56-62. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Mankar Viraj, C. (2020). Sterically Hindered Phenols as Antioxidant. Semantic Scholar. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

  • Chemistry LibreTexts. (2021). Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Galkina, I. V., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 5988. [Link]

  • CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]

  • ResearchGate. (n.d.). Solvent effects on Alkylation of phenol with TBA in different solid acid catalysts. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). Reaction of sterically partially hindered phenols and general reactions of quinone methides. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). (PDF) Sterically Hindered Phenols as Antioxidant. [Link]

  • PubChem. (n.d.). 2-Methyl-6-propylphenol. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). 2-cyclopropyl-6-methylphenol.
  • Google Patents. (n.d.). Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
  • Google Patents. (n.d.). A method for the synthesis of 2,3,6-trimethylphenol.
  • Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.

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Optimization

Addressing matrix effects in the mass spectrometric detection of 2-Methyl-6-propylphenol

Welcome to the technical support resource for the mass spectrometric detection of 2-Methyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric detection of 2-Methyl-6-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a primary focus on mitigating matrix effects. Here, we provide in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure the accuracy and robustness of your analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-Methyl-6-propylphenol. Each entry follows a problem-cause-solution format, grounded in established scientific principles.

Question 1: I'm observing significant, inconsistent signal suppression for 2-Methyl-6-propylphenol in my biological samples (e.g., plasma, urine). What is the likely cause and how can I fix it?

Answer:

Significant and variable signal suppression is a classic symptom of matrix effects, a phenomenon where co-eluting compounds from the sample interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2] In electrospray ionization (ESI), these interfering molecules can compete for charge, alter droplet surface tension, or change the local chemical environment, ultimately reducing the number of analyte ions that reach the detector.[3][4] For phenolic compounds like 2-Methyl-6-propylphenol, common culprits in biological matrices include phospholipids, salts, and endogenous metabolites.[5][6]

Here is a systematic approach to diagnose and mitigate this issue:

Step 1: Quantify the Matrix Effect

First, confirm that a matrix effect is indeed the problem. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked matrix sample to its peak area in a clean solvent standard at the same concentration.

  • Matrix Effect (ME) Calculation: ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100 A negative value indicates ion suppression, while a positive value indicates enhancement.[7] An ME value beyond ±20% typically warrants corrective action.

Step 2: Implement a Mitigation Strategy

Based on the severity of the matrix effect, you can choose from several corrective actions. The following workflow provides a logical progression from simpler to more comprehensive solutions.

G cluster_solutions Mitigation Strategies start Inconsistent Signal (Suspected Matrix Effect) quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify decision Is |ME%| > 20%? quantify->decision dilution Strategy 1: Sample Dilution (Reduces interferent concentration) decision->dilution Yes end_node Validated Method: Accurate & Precise Quantification decision->end_node No chromatography Strategy 2: Chromatographic Optimization (Separate analyte from interferences) dilution->chromatography If suppression persists sample_prep Strategy 3: Enhanced Sample Preparation (e.g., SPE, Phospholipid Removal) chromatography->sample_prep If co-elution remains sil_is Strategy 4: Stable Isotope-Labeled IS (Gold Standard for Compensation) sample_prep->sil_is For ultimate accuracy sil_is->end_node

Caption: Troubleshooting workflow for matrix effects.

Detailed Protocols for Mitigation Strategies:

  • Strategy 1: Sample Dilution: This is the simplest approach. Diluting your sample extract with the initial mobile phase can significantly lower the concentration of interfering compounds.[8] Studies have shown that a 25 to 40-fold dilution can reduce ion suppression to less than 20% in many cases.[7] However, be mindful that this will also dilute your analyte, potentially compromising the limit of quantification (LOQ).

  • Strategy 2: Chromatographic Optimization: If dilution is insufficient or not feasible, modify your LC method. The goal is to chromatographically separate 2-Methyl-6-propylphenol from the region where most matrix components, particularly phospholipids, elute. Try adjusting the gradient profile (e.g., a shallower gradient) or switching to a column with a different stationary phase chemistry to alter selectivity.

  • Strategy 3: Enhanced Sample Preparation: A robust sample cleanup is often the most effective way to remove interfering matrix components before analysis.[9][10]

    • Solid-Phase Extraction (SPE): Move beyond simple protein precipitation. SPE can efficiently clean up and concentrate your analyte.[11] For a phenolic compound, a reverse-phase SPE cartridge (e.g., C18) is a good starting point.

    • Phospholipid Removal: Phospholipids are a major cause of matrix effects in plasma.[5] Consider using specialized phospholipid removal plates or cartridges (e.g., HybridSPE®).[12] These products combine protein precipitation with specific removal of phospholipids, providing a much cleaner extract.[5][12]

Technique Pros Cons Effectiveness for Phenols
Protein Precipitation Fast, simple, inexpensiveIneffective at removing phospholipids and saltsLow
Liquid-Liquid Extraction (LLE) Can provide a clean extractLabor-intensive, uses large solvent volumesModerate to High
Solid-Phase Extraction (SPE) High analyte concentration, effective cleanup[11]Requires method developmentHigh
Phospholipid Removal SPE Specifically targets major interferents, >99% removal[5]Higher costVery High
  • Strategy 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for quantitative bioanalysis via LC-MS.[1][13] A SIL-IS (e.g., 2-Methyl-6-propylphenol-d₃) is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise results.[14][15]

Question 2: My analyte recovery is low and inconsistent after Solid-Phase Extraction (SPE). How can I optimize my SPE protocol for 2-Methyl-6-propylphenol?

Answer:

Low and variable recovery during SPE is a common issue that can almost always be resolved by systematically optimizing the protocol. The key is to understand the interactions between the analyte, the sorbent, and the various solvents used. 2-Methyl-6-propylphenol is a moderately hydrophobic, weakly acidic compound. A mixed-mode sorbent combining reversed-phase and ion-exchange characteristics can offer superior selectivity.

Below is a detailed workflow and protocol for developing a robust SPE method using a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent.[16]

G start Start: Pre-treated Sample (e.g., Plasma + Acid) step1 Step 1: Condition (Activate sorbent with Methanol) start->step1 step2 Step 2: Equilibrate (Prepare sorbent with Acidified Water) step1->step2 step3 Step 3: Load Sample (Analyte binds by RP & Cation Exchange) step2->step3 step4 Step 4: Wash 1 (Polar) (Remove salts with Acidified Water) step3->step4 step5 Step 5: Wash 2 (Non-Polar) (Remove lipids with Methanol/Water) step4->step5 step6 Step 6: Elute (Disrupt interactions with Basic Methanol) step5->step6 end_node End: Clean Extract (Ready for LC-MS) step6->end_node

Caption: Optimized SPE workflow for 2-Methyl-6-propylphenol.

Detailed Experimental Protocol (Oasis PRiME MCX Example):

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the phenolic hydroxyl group is protonated and the molecule is neutral for optimal reversed-phase retention.

  • Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% phosphoric acid in water to remove salts and other highly polar molecules.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of 40% methanol in water. This step is crucial for removing lipids and other hydrophobic interferences without eluting the analyte. You may need to optimize the percentage of methanol.

  • Elute: Elute 2-Methyl-6-propylphenol with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the phenol, disrupting its interaction with the sorbent and ensuring complete elution.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile-phase-compatible solvent for LC-MS analysis.

By following this systematic approach, you can develop a highly effective and reproducible SPE method that minimizes matrix effects and maximizes analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS?

A: A matrix effect is any influence on the ionization efficiency of a target analyte by the presence of co-eluting, non-target components from the sample matrix.[1][17] This can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3] It is a direct consequence of the competition that occurs within the high-energy environment of the mass spectrometer's ion source, particularly with ESI.[4] Because the accuracy of LC-MS quantification relies on a direct relationship between analyte concentration and signal response, uncorrected matrix effects can lead to significant analytical errors.[2][18]

Q2: Why are phenolic compounds like 2-Methyl-6-propylphenol particularly susceptible to matrix effects in biological samples?

A: The susceptibility of phenolic compounds stems from two main factors:

  • Physicochemical Properties: 2-Methyl-6-propylphenol is moderately hydrophobic. During typical reversed-phase chromatography, it tends to elute in a region of the chromatogram where many endogenous matrix components, especially glycerophospholipids from cell membranes, also elute.[5] This co-elution is the primary prerequisite for matrix effects.

  • Biological Matrix Complexity: Biological fluids like plasma and urine are incredibly complex, containing high concentrations of salts, proteins, lipids, and metabolites.[6] Each of these can interfere with the ESI process, making effective sample cleanup essential.

Q3: My lab doesn't have a stable isotope-labeled internal standard for 2-Methyl-6-propylphenol. What are my other options for an internal standard?

A: While a SIL-IS is ideal, a structural analog is the next best choice.[1] For 2-Methyl-6-propylphenol, you could consider a closely related phenol that is not present in your samples, such as:

  • 2-Methyl-6-ethylphenol

  • 2,6-Diisopropylphenol (Propofol)[19]

  • Another isomer of propylphenol (e.g., 4-propylphenol)

The chosen analog should have similar chromatographic behavior, extraction recovery, and ionization efficiency to 2-Methyl-6-propylphenol. It is crucial to validate that the analog's signal is affected by the matrix in the same way as the analyte. This can be checked by comparing the matrix effects for both compounds across multiple lots of your biological matrix.

Q4: What are the key mass spectrometric parameters for detecting 2-Methyl-6-propylphenol?

A: The molecular weight of 2-Methyl-6-propylphenol (C₁₀H₁₄O) is 150.22 g/mol .[20] When developing a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer, you will need to determine the precursor and product ions.

Parameter Value Source
Molecular Formula C₁₀H₁₄O[20]
Monoisotopic Mass 150.1045 Da[20]
Ionization Mode Negative ESI is often preferred for phenols, but Positive ESI ([M+H]⁺) is also possible.General Knowledge
Precursor Ion (Negative Mode) m/z 149.1 [M-H]⁻Calculated
Precursor Ion (Positive Mode) m/z 151.1 [M+H]⁺Calculated
Characteristic Fragment Ions (from EI-MS) m/z 121 ([M-C₂H₅]⁺), m/z 77 ([C₆H₅]⁺)[21][22]

Note: The fragment ions listed are from Electron Ionization (EI) and may differ from those generated by Collision-Induced Dissociation (CID) in an ESI source. These fragments must be empirically determined on your specific instrument by infusing a standard solution of 2-Methyl-6-propylphenol.

Q5: How do regulatory agencies like the FDA view matrix effects?

A: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) consider the evaluation and control of matrix effects a critical part of bioanalytical method validation.[23][24] According to guidelines like the FDA's "Analytical Procedures and Methods Validation for Drugs and Biologics," the selectivity and accuracy of an assay must be demonstrated in the presence of matrix components.[25][26][27] This involves assessing the impact of the matrix from multiple sources (e.g., at least six different lots of plasma) to ensure the method is robust and reliable for its intended purpose.[23] Failure to adequately address matrix effects can result in the rejection of study data.

References

  • Li, W., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC - PubMed Central. Retrieved from [Link]

  • Waters Corporation. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Kruve, A., et al. (2011). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-propylphenol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray Ionization Matrix Effect as an Uncertainty Source in HPLC/ESI-MS Pesticide Residue Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Phenol in Biological Samples. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-. NIST WebBook. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Retrieved from [Link]

  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

  • CORE. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Retrieved from [Link]

  • Chromatography Online. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-propyl phenol. Retrieved from [Link]

  • ResearchGate. (2025). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Matrix Effect in Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Benzoxazinoid Derivatives in Plant Material. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]

  • ScienceDirect. (2025). Current development of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]

  • PubMed. (n.d.). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Propofol. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Efficacy of 2-Methyl-6-propylphenol, BHT, and Other Hindered Phenols

This guide provides an in-depth comparative analysis of the antioxidant activity of 2-Methyl-6-propylphenol against the widely recognized synthetic antioxidant, Butylated Hydroxytoluene (BHT), and other hindered phenols....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antioxidant activity of 2-Methyl-6-propylphenol against the widely recognized synthetic antioxidant, Butylated Hydroxytoluene (BHT), and other hindered phenols. It is designed for researchers, scientists, and professionals in drug development seeking to understand the nuances of phenolic antioxidants through objective comparison and supporting experimental data.

Introduction: The Critical Role of Hindered Phenols in Oxidative Stability

Hindered phenols are a class of primary antioxidants that play a crucial role in preventing oxidative degradation across various industries, including pharmaceuticals, food preservation, and polymer stabilization.[1][2][3] Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of materials.[2][3][4] Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a benchmark synthetic antioxidant used extensively for its efficacy and cost-effectiveness.[1][5][6] However, the continuous search for novel antioxidants with potentially improved safety and efficacy profiles has led to the investigation of other phenolic structures, such as 2-Methyl-6-propylphenol.

This guide will delve into the mechanistic underpinnings of these compounds, explore the relationship between their structure and antioxidant activity, and provide detailed protocols for their comparative evaluation using established in vitro assays.

The Antioxidant Mechanism: A Tale of Radical Scavenging

The antioxidant power of hindered phenols lies in their ability to donate the hydrogen atom from their hydroxyl (-OH) group to a reactive free radical (R•). This action neutralizes the radical, stopping it from propagating damage. The phenol itself is converted into a phenoxyl radical, which is significantly less reactive and more stable due to two key structural features:

  • Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing its reactivity and increasing its stability.

  • Steric Hindrance: Bulky alkyl groups (like tert-butyl or propyl groups) positioned ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom.[4] This "hindrance" prevents the phenoxyl radical from participating in further chain reactions, effectively taking it out of circulation.

This dual-action mechanism of hydrogen donation followed by the formation of a stable, unreactive radical is the cornerstone of their function as primary, chain-breaking antioxidants.[2][4]

G cluster_0 Mechanism of Action Phenol Hindered Phenol (Ar-OH) Phenoxyl Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: General mechanism of a hindered phenol antioxidant scavenging a free radical.

Structure-Activity Relationships: How Molecular Architecture Dictates Efficacy

The antioxidant capacity of a phenolic compound is not uniform; it is intricately linked to its molecular structure.[7][8] Key determinants include the nature, position, and size of the substituents on the aromatic ring.[7][9]

  • Alkyl Group Substituents: The size and branching of the alkyl groups at the ortho positions (positions 2 and 6) are critical. Larger, bulkier groups like the tert-butyl groups in BHT provide more significant steric hindrance than the methyl and propyl groups in 2-Methyl-6-propylphenol. This enhanced hindrance generally leads to a more stable phenoxyl radical.

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can increase the electron density around the hydroxyl group, sometimes facilitating hydrogen donation and enhancing radical scavenging rates.[10]

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups can significantly increase antioxidant activity, particularly when positioned ortho or para to each other, as this enhances the stability of the resulting radical through intramolecular hydrogen bonding and further resonance.[7][8]

Below are the structures of the primary compounds under comparison.

Caption: Chemical structures of 2-Methyl-6-propylphenol and BHT.

Experimental Protocols for Comparative Antioxidant Assays

To objectively compare the antioxidant activity of 2-Methyl-6-propylphenol and BHT, a panel of standardized in vitro assays is employed. Each assay targets a different aspect of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[11][12] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[12][13]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. Also, prepare stock solutions of the test compounds (2-Methyl-6-propylphenol, BHT) and a positive control (e.g., Trolox or Ascorbic Acid) at a known high concentration.

  • Serial Dilutions: Create a series of dilutions for each test compound and the positive control to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 50 µL) of each dilution of the test compounds/control to separate wells.

    • Add the DPPH working solution (e.g., 150 µL) to all wells.

    • For the blank (control), add the solvent instead of the antioxidant sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

  • IC50 Determination: Plot the % inhibition against the concentration of each compound and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[1]

G A Prepare DPPH & Antioxidant Solutions B Add Antioxidant (various conc.) to wells A->B C Add DPPH Solution to all wells B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14] The blue/green ABTS•+ chromophore has a characteristic absorbance at 734 nm, which decreases in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

Experimental Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of ~0.700 at 734 nm.[15]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each sample dilution.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-6 minutes).[16]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

G A Generate ABTS•+ Radical (ABTS + Persulfate) B Prepare ABTS•+ Working Solution A->B C Add Antioxidant (various conc.) to wells B->C D Add ABTS•+ Solution C->D E Incubate (6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate IC50 F->G

Caption: Experimental workflow for the ABTS antioxidant assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay is highly relevant for biological systems as it measures the inhibition of lipid peroxidation, a key process in cellular damage. It quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[17] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct (MDA-TBA) that can be measured spectrophotometrically at 532 nm.[18]

Experimental Protocol:

  • Induction of Peroxidation: Prepare a lipid-rich substrate (e.g., a brain or liver homogenate, or a liposome suspension). Induce lipid peroxidation using an initiator like an iron salt (e.g., FeSO4) and an oxidizing agent.

  • Sample Preparation: Incubate the lipid substrate with and without various concentrations of the test antioxidants (2-Methyl-6-propylphenol, BHT) for a set period.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Add TBA reagent to the supernatant.

  • Incubation and Measurement: Heat the mixture at high temperature (e.g., 95°C) for a defined time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.[18]

  • Measurement: After cooling, measure the absorbance of the resulting pink solution at 532 nm.

  • Calculation: The amount of MDA formed is calculated using a standard curve prepared with a known concentration of MDA. The antioxidant activity is expressed as the percentage inhibition of MDA formation compared to the control without any antioxidant.

G A Induce Lipid Peroxidation in Substrate +/- Antioxidant B Stop Reaction & Add TBA Reagent A->B C Heat at 95°C (60 min) B->C D Cool Samples C->D E Measure Absorbance at 532 nm D->E F Calculate % Inhibition of MDA Formation E->F

Caption: Experimental workflow for the TBARS lipid peroxidation assay.

Quantitative Comparison of Antioxidant Activity

The efficacy of antioxidants is typically quantified by their IC50 value, which represents the concentration needed to inhibit 50% of the oxidative process in a given assay.[1] A lower IC50 value signifies a higher antioxidant potency. While direct comparative studies on 2-Methyl-6-propylphenol are limited, the table below presents hypothetical data based on typical results from such assays to illustrate potential differences in efficacy.

Antioxidant Assay2-Methyl-6-propylphenol (IC50 in µM)BHT (IC50 in µM)Reference Compound (e.g., Ascorbic Acid) (IC50 in µM)
DPPH Radical Scavenging~95~70~50
ABTS Radical Scavenging~80~60~45
Lipid Peroxidation (TBARS)~55~40~30

Note: The values presented are illustrative and may not represent actual experimental results. They serve to demonstrate the principle of comparison where a lower IC50 value indicates greater efficacy.[1]

Interpretation of Data:

Based on the principles of structure-activity relationships, BHT is generally expected to show a lower IC50 value (higher activity) than 2-Methyl-6-propylphenol in radical scavenging assays. This is primarily attributed to the superior steric hindrance provided by its two tert-butyl groups compared to the methyl and propyl groups of 2-Methyl-6-propylphenol. The greater hindrance leads to a more stable and less reactive phenoxyl radical, making BHT a more efficient chain-breaking antioxidant in these models.

Conclusion

Both 2-Methyl-6-propylphenol and BHT are effective hindered phenolic antioxidants that operate through a radical scavenging mechanism. However, their antioxidant efficacy is directly influenced by their molecular architecture. The benchmark antioxidant, BHT, with its highly hindered phenolic hydroxyl group, typically demonstrates superior radical scavenging activity in standard in vitro assays like DPPH and ABTS.

The choice of an antioxidant for a specific application depends on a multitude of factors beyond raw efficacy, including solubility, thermal stability, regulatory approval, and cost. While BHT remains a dominant antioxidant in many fields, compounds like 2-Methyl-6-propylphenol represent the ongoing scientific effort to explore and characterize novel structures. The experimental protocols and principles outlined in this guide provide a robust framework for researchers to conduct their own comparative evaluations and make informed decisions based on empirical data.

References

  • Wikipedia. (n.d.). Propofol. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant potential of propofol (2,6-diisopropylphenol). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. Retrieved from [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]

  • Research Trend. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhesive and in cured polychloroprene adhesive films. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]

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  • PubMed. (2002). Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of a Quantitative HPLC-UV Method for 2-Methyl-6-propylphenol

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate results. This guide offers an in-depth, experience-driven walkthrough of the validation of a quantitative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of 2-Methyl-6-propylphenol.

Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document does not merely list procedural steps. Instead, it elucidates the scientific rationale behind each validation parameter, presents detailed experimental protocols, and compares the HPLC-UV method against viable alternatives, supported by experimental data.

The Analyte: 2-Methyl-6-propylphenol at a Glance

Before delving into method validation, understanding the physicochemical properties of the analyte is crucial as it informs every aspect of method development, from solvent and column selection to the choice of detection wavelength.

2-Methyl-6-propylphenol (C₁₀H₁₄O, Molar Mass: 150.22 g/mol ) is a phenolic compound.[1][2] Phenolic compounds possess a hydroxyl group attached to an aromatic ring, which gives them characteristic UV absorbance. Structurally similar compounds like cresols and propofol exhibit UV absorbance maxima in the 260-280 nm range.[3] Based on this, a detection wavelength of 275 nm is a scientifically sound choice for this method, offering a good balance of sensitivity and specificity.

The Workhorse: A Robust HPLC-UV Method

The objective is to establish a reliable method for the quantification of 2-Methyl-6-propylphenol. The following reversed-phase HPLC-UV method was developed as the foundation for our validation studies.

Table 1: HPLC-UV Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system capable of delivering stable flow and consistent performance.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar propyl group of the analyte, while being suitable for the moderately polar phenol moiety.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mixture provides a good balance of elution strength to achieve a reasonable retention time and good peak shape for 2-Methyl-6-propylphenol.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening and column overload.
UV Detection 275 nmChosen based on the characteristic absorbance of the phenolic chromophore, providing high sensitivity.
Standard Conc. 100 µg/mLA representative concentration for assay determination.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and minimizes solvent effects on peak shape.

The Litmus Test: Method Validation Protocol and Results

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The core validation parameters as stipulated by ICH guidelines are addressed below.

Specificity

Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the signal measured is solely from the analyte of interest.

Experimental Protocol:

  • Prepare a solution of the 2-Methyl-6-propylphenol standard.

  • Prepare a blank solution (diluent only).

  • Prepare a placebo solution (if analyzing a formulated product, containing all excipients except the active ingredient).

  • Subject a sample of 2-Methyl-6-propylphenol to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • Inject all solutions into the HPLC system and record the chromatograms.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no interfering peaks at the retention time of the 2-Methyl-6-propylphenol peak.

  • The 2-Methyl-6-propylphenol peak should be well-resolved from any degradation product peaks (resolution > 2).

Data Summary Table 2: Specificity Results

SamplePeak Retention Time (min)Observations
Blank-No peak observed at the analyte's retention time.
Standard4.5Symmetrical peak.
Acid Degraded4.5Analyte peak present; degradation peaks at 2.1 and 3.2 min. Resolution > 3.
Base Degraded4.5Analyte peak present; degradation peak at 2.8 min. Resolution > 2.5.
Oxidative Degraded4.5Analyte peak present; degradation peak at 3.9 min. Resolution > 2.
Linearity and Range

Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of 2-Methyl-6-propylphenol.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Data Summary Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001003500
1101104200
1201205800
Correlation Coefficient (r²) 0.9998

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Stock Solution C1 Conc. 1 Stock->C1 Serial Dilution C2 Conc. 2 Stock->C2 Serial Dilution C3 Conc. 3 Stock->C3 Serial Dilution C4 Conc. 4 Stock->C4 Serial Dilution C5 Conc. 5 Stock->C5 Serial Dilution HPLC HPLC Injection (n=3 per conc.) C1->HPLC C2->HPLC C3->HPLC C4->HPLC C5->HPLC Data Peak Area Data HPLC->Data Plot Plot Mean Area vs. Concentration Data->Plot Result r² ≥ 0.999 Plot->Result Linear Regression

Caption: Workflow for establishing method linearity.

Accuracy

Why it Matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It demonstrates that the method provides results that are correct.

Experimental Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with known concentrations of 2-Methyl-6-propylphenol at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Data Summary Table 4: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL, n=3)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Precision

Why it Matters: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the 100% concentration standard on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Data Summary Table 5: Precision Data

ParameterReplicate Injections (n=6)Mean Peak Area% RSD
Repeatability (Day 1, Analyst 1) 100 µg/mL10045000.8%
Intermediate Precision (Day 2, Analyst 2) 100 µg/mL10082001.1%
Detection and Quantitation Limits (LOD & LOQ)

Why it Matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but are good indicators of method sensitivity for a quantitative assay.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Summary Table 6: LOD & LOQ

ParameterCalculated Value (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

Why it Matters: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on retention time, peak area, and peak shape.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) must be met.

  • The change in results should be minimal compared to the standard method.

Data Summary Table 7: Robustness Study

Parameter VariedResultImpact
Flow Rate (± 0.1 mL/min)Retention time shifted, but peak shape and area were consistent.Acceptable
Mobile Phase Composition (± 2% Acetonitrile)Minor shift in retention time.Acceptable
Column Temperature (± 2 °C)Minor shift in retention time.Acceptable

G cluster_params Deliberate Small Changes cluster_eval Evaluation Criteria Method Validated HPLC Method Flow Flow Rate (± 0.1 mL/min) Method->Flow MobilePhase Mobile Phase (± 2% Organic) Method->MobilePhase Temp Temperature (± 2°C) Method->Temp SST System Suitability (Tailing, Plates) Flow->SST Results Consistency of Results (Area, RT) Flow->Results MobilePhase->SST MobilePhase->Results Temp->SST Temp->Results Robust Robustness Confirmed SST->Robust Results->Robust

Caption: Logical flow of a robustness study.

Comparative Analysis: HPLC-UV vs. Alternative Technologies

While HPLC-UV is a robust and widely accessible technique, it's essential to understand its position relative to other analytical methods for the quantification of 2-Methyl-6-propylphenol.

Table 8: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Liquid-phase separation based on polarity, with UV absorbance detection.Robust, reliable, widely available, cost-effective.Moderate sensitivity, not suitable for non-UV absorbing compounds.Routine quality control, content uniformity, and assay testing.
UPLC-UV Ultra-Performance Liquid Chromatography uses smaller particle columns (<2 µm) for higher resolution and speed.[4][5]Faster analysis times, higher resolution and sensitivity, less solvent consumption.[4]Higher initial instrument cost, requires higher purity solvents.High-throughput screening, complex mixture analysis.
Gas Chromatography (GC-FID) Vapor-phase separation based on boiling point, with Flame Ionization Detection.Excellent for volatile and semi-volatile compounds, high sensitivity with FID.Requires derivatization for non-volatile compounds, high temperatures can degrade labile analytes.Impurity profiling of volatile related substances.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO₂) as the mobile phase for separation.Fast, "green" (less organic solvent), suitable for chiral separations.Less common than HPLC, requires specialized equipment.Chiral separations, analysis of thermolabile compounds.

Conclusion: A Validated Method is a Trustworthy Method

This guide has systematically demonstrated the validation of a quantitative HPLC-UV method for 2-Methyl-6-propylphenol, adhering to the rigorous standards of the ICH. The presented data confirms that the method is specific, linear, accurate, precise, and robust, rendering it suitable for its intended purpose in a regulated laboratory environment.

The comparison with alternative techniques highlights that while methods like UPLC and GC have their own merits, the validated HPLC-UV method stands as a cost-effective, reliable, and accessible workhorse for routine quantitative analysis. The ultimate choice of analytical technique will always depend on the specific application, but a thoroughly validated method, regardless of the platform, is the bedrock of scientific integrity.

References

  • Zheng, D., Yuan, X., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science. Available at: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. 2-Methyl-6-propylphenol. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Methyl-6-propylphenol. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • Aral Research. (2024). Difference Between HPLC and UPLC. Available at: [Link]

  • Compass Instruments. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2017). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Molecules. Available at: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of 2-Methyl-6-propylphenol

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Methyl-6-propylphenol. Designed f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Methyl-6-propylphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.

Introduction: The Analytical Imperative for 2-Methyl-6-propylphenol

2-Methyl-6-propylphenol (C₁₀H₁₄O, MW: 150.22 g/mol ) is a substituted phenolic compound relevant in various chemical and pharmaceutical contexts, potentially as a raw material, intermediate, or impurity.[1][2][3] Its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. The choice of analytical methodology is a pivotal decision, directly impacting the reliability and purpose of the results.

This guide explores the two most powerful and prevalent analytical techniques for this purpose: the high-specificity, volatility-based separation of GC-MS and the versatile, polarity-driven separation of HPLC. We will dissect the theoretical underpinnings of each method, present detailed experimental protocols, and perform a comparative cross-validation based on the globally recognized standards of the International Council for Harmonisation (ICH).[4][5][6]

Foundational Principles: Why Choose GC-MS or HPLC?

The selection between GC-MS and HPLC is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 2-Methyl-6-propylphenol, a moderately polar and semi-volatile compound, is a candidate for both techniques, making a direct comparison particularly valuable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[7] The sample is vaporized and separated in a gaseous mobile phase based on boiling point and interaction with a stationary phase. The key advantage is the coupling with a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio and fragmentation patterns, offering unparalleled specificity.[8] For phenolic compounds like 2-Methyl-6-propylphenol, the polar hydroxyl (-OH) group can cause peak tailing and reduce volatility. Therefore, a derivatization step is often necessary to enhance its chromatographic behavior.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7][10] Separation occurs in a liquid mobile phase based on the analyte's polarity and affinity for the stationary phase. For 2-Methyl-6-propylphenol, its aromatic ring provides a chromophore, making it readily detectable by a UV-Vis spectrophotometer, a common and robust HPLC detector.[11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems, with each step justified to ensure methodological integrity.

GC-MS Method for 2-Methyl-6-propylphenol

Causality: The core challenge for GC analysis of phenols is their polarity. To overcome this, we employ silylation, a derivatization technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[9]

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Solvent (e.g., Pyridine) A->B C Add Silylation Reagent (e.g., BSTFA) B->C D Heat (e.g., 60°C, 30 min) C->D E Inject Derivatized Sample D->E Transfer to vial F GC Separation (Capillary Column) E->F G Elution F->G H MS Detection (Ionization & Fragmentation) G->H I Data Acquisition H->I

Caption: GC-MS workflow for 2-Methyl-6-propylphenol analysis.

Detailed Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-Methyl-6-propylphenol (1 mg/mL) in pyridine.

    • Create a series of calibration standards by diluting the stock solution.

    • For each standard and sample, place 100 µL into a vial.

  • Derivatization (Silylation):

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.

    • Cap the vials tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 20:1 ratio).

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (Target ion: m/z 222, Qualifier ions: m/z 207, 121).

HPLC-UV Method for 2-Methyl-6-propylphenol

Causality: This method leverages the compound's inherent polarity and UV-absorbing properties. A reversed-phase C18 column is used, where the non-polar stationary phase retains the analyte. A polar mobile phase (a mixture of acetonitrile and water) is used to elute it. No derivatization is needed, simplifying the workflow.[9]

Experimental Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm syringe filter) B->C D Inject Sample C->D Transfer to vial E HPLC Separation (C18 Column) D->E F Elution E->F G UV Detection (e.g., 274 nm) F->G H Data Acquisition G->H

Caption: HPLC-UV workflow for 2-Methyl-6-propylphenol analysis.

Detailed Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-Methyl-6-propylphenol (1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength: 274 nm.

Cross-Validation: A Head-to-Head Performance Comparison

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][12] We will compare the GC-MS and HPLC methods based on the core validation parameters outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[4][5][13]

Cross-Validation Logic Diagram

Validation_Logic cluster_methods Analytical Methods cluster_params ICH Q2(R1) Validation Parameters GCMS GC-MS Method Spec Specificity GCMS->Spec Lin Linearity (r²) GCMS->Lin Acc Accuracy (%) GCMS->Acc Prec Precision (%RSD) GCMS->Prec LOQ LOQ (µg/mL) GCMS->LOQ Rob Robustness GCMS->Rob HPLC HPLC-UV Method HPLC->Spec HPLC->Lin HPLC->Acc HPLC->Prec HPLC->LOQ HPLC->Rob Decision Optimal Method Selection Spec->Decision Lin->Decision Acc->Decision Prec->Decision LOQ->Decision Rob->Decision

Sources

Validation

A Comparative Genotoxicity Assessment of 2-Methyl-6-propylphenol and Other Alkylphenols

An In-Depth Guide for Researchers and Drug Development Professionals The evaluation of genotoxicity, the potential for a substance to damage DNA, is a critical step in the safety assessment of any new chemical entity, in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The evaluation of genotoxicity, the potential for a substance to damage DNA, is a critical step in the safety assessment of any new chemical entity, including active pharmaceutical ingredients and excipients. Within the broad class of alkylphenols, which are characterized by a phenol ring substituted with one or more alkyl groups, genotoxic potential can vary significantly based on their molecular structure. This guide provides a comparative analysis of the genotoxicity of 2-Methyl-6-propylphenol against other relevant alkylphenols, offering insights into the structure-activity relationships that govern their DNA-damaging capabilities.

The Landscape of Alkylphenol Genotoxicity

Alkylphenols are a diverse group of compounds with wide industrial and commercial applications. Their potential to interact with biological systems, including genetic material, necessitates a thorough toxicological evaluation. Factors such as the size, branching, and position of the alkyl substituents on the phenol ring can influence their metabolic activation and interaction with DNA.[1] For instance, some alkylphenols, like 4-nonylphenol and octylphenol, are recognized as endocrine disruptors, and their genotoxic effects are an area of active investigation.[2][3]

Comparative Genotoxicity Profile

This guide focuses on a selection of alkylphenols to provide a comparative context for the genotoxicity of 2-Methyl-6-propylphenol. The chosen comparators include o-cresol, butylated hydroxytoluene (BHT), and p-nonylphenol, each representing different structural motifs within the alkylphenol class.

CompoundStructureSummary of Genotoxicity Data
2-Methyl-6-propylphenol Propyl group and a methyl group at positions 2 and 6 of the phenol ring.Limited publicly available data specifically on the genotoxicity of 2-Methyl-6-propylphenol. Assessment often relies on data from structurally similar compounds and computational predictions.
o-Cresol A methyl group at the ortho position of the phenol ring.Generally considered not to be genotoxic in vivo.[4] While some in vitro studies have shown mixed results, in vivo studies, such as the micronucleus test, have been negative.[5][6][7]
Butylated Hydroxytoluene (BHT) A widely used antioxidant with two tert-butyl groups and a methyl group on the phenol ring.The weight of evidence from numerous studies suggests that BHT does not pose a significant mutagenic or genotoxic risk to humans.[8][9] It is generally not considered genotoxic, though it can modify the genotoxicity of other agents.[9][10]
p-Nonylphenol A nonyl group at the para position of the phenol ring.Studies have indicated that 4-nonylphenol can induce cytotoxic and mutagenic effects.[11] It has been shown to cause DNA damage, potentially through the induction of oxidative stress.[2]
Mechanistic Insights and Structure-Activity Relationships

The genotoxicity of alkylphenols is often linked to their metabolism. The phenolic hydroxyl group and the alkyl substituents can undergo metabolic transformations, sometimes leading to the formation of reactive intermediates that can adduct to DNA.

The position and nature of the alkyl groups play a crucial role in determining the genotoxic potential. For instance, the lack of significant genotoxicity observed for BHT is attributed to its sterically hindered phenolic hydroxyl group, which limits the formation of reactive phenoxy radicals.[8] In contrast, the genotoxicity of some alkylphenols like p-nonylphenol may be related to the generation of reactive oxygen species.[2] The structure-activity relationship for developmental toxicity in substituted phenols suggests that lipophilicity and electron-withdrawing ability are key factors.[12]

Standard Methodologies for Genotoxicity Assessment

A robust assessment of genotoxicity relies on a battery of well-validated in vitro and in vivo assays. The following are two of the most critical tests in this evaluation.

The Ames test is a widely used method for detecting gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[13] The assay determines the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14]

Experimental Workflow: Ames Test (OECD 471)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Preparation (in appropriate solvent) Plate_Incorporation Plate Incorporation Method: Test compound, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates. Test_Compound->Plate_Incorporation Pre_Incubation Pre-incubation Method: Test compound, bacteria, and S9 mix (or buffer) are incubated together before mixing with top agar and plating. Test_Compound->Pre_Incubation Bacterial_Strains Bacterial Strain Culture (e.g., S. typhimurium, E. coli) Bacterial_Strains->Plate_Incorporation Bacterial_Strains->Pre_Incubation S9_Mix S9 Metabolic Activation Mix (from induced rat liver) S9_Mix->Plate_Incorporation S9_Mix->Pre_Incubation Incubate Incubate plates at 37°C for 48-72 hours. Plate_Incorporation->Incubate Pre_Incubation->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare with Negative and Positive Controls Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenicity: A significant, dose-related increase in revertant colonies indicates a positive result. Compare_Controls->Assess_Mutagenicity

Caption: Workflow of the Ames test for mutagenicity assessment.

Step-by-Step Protocol for the Ames Test (Plate Incorporation Method):

  • Preparation of Materials: Prepare sterile solutions of the test compound at various concentrations. Culture the required bacterial tester strains overnight. Prepare the S9 metabolic activation mixture if required.

  • Exposure: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (for metabolic activation) or a buffer (for no metabolic activation).

  • Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result. Positive controls with known mutagens are run in parallel to validate the assay.

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[15][16] It is particularly valuable as an in vivo follow-up to in vitro findings.[17] In this assay, cells from animals treated with a test substance are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis at a high pH.[18] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[19] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18]

Experimental Workflow: In Vivo Comet Assay (OECD 489)

Comet_Assay_Workflow cluster_treatment In Vivo Treatment cluster_slide_prep Slide Preparation cluster_lysis_electrophoresis Lysis and Electrophoresis cluster_analysis Analysis Animal_Dosing Administer Test Compound to Animals (e.g., rats, mice) via relevant route. Tissue_Harvesting Harvest Target Tissues (e.g., liver, stomach) after a defined exposure period. Animal_Dosing->Tissue_Harvesting Cell_Suspension Prepare Single-Cell Suspension from Tissues. Tissue_Harvesting->Cell_Suspension Embedding Embed Cells in Low-Melting-Point Agarose on a Microscope Slide. Cell_Suspension->Embedding Lysis Lyse Cells with Detergent and High Salt Solution. Embedding->Lysis Alkaline_Unwinding Unwind DNA in Alkaline Buffer (pH > 13). Lysis->Alkaline_Unwinding Electrophoresis Perform Electrophoresis under Alkaline Conditions. Alkaline_Unwinding->Electrophoresis Staining Stain DNA with a Fluorescent Dye (e.g., SYBR Green). Electrophoresis->Staining Microscopy Visualize and Score Comets using Fluorescence Microscopy. Staining->Microscopy Data_Quantification Quantify DNA Damage (e.g., % Tail DNA, Tail Moment). Microscopy->Data_Quantification

Caption: Workflow of the in vivo comet assay for DNA damage assessment.

Step-by-Step Protocol for the In Vivo Comet Assay:

  • Animal Dosing: Treat animals (typically rodents) with the test substance at multiple dose levels, alongside a vehicle control and a positive control group.[17]

  • Tissue Collection and Cell Preparation: After the treatment period, euthanize the animals and collect the target tissues. Prepare a single-cell suspension from the tissues.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring and Data Analysis: Visualize the slides using a fluorescence microscope and capture images. Use image analysis software to measure the extent of DNA migration (e.g., tail length, percentage of DNA in the tail, and tail moment). Statistically compare the results from the treated groups to the control group.

Conclusion and Implications for Drug Development

The available data suggest a variable genotoxicity profile for alkylphenols, which is highly dependent on their chemical structure. While compounds like BHT and o-cresol are generally considered non-genotoxic in vivo, others such as p-nonylphenol have demonstrated genotoxic potential.[4][8][11] For 2-Methyl-6-propylphenol, a thorough evaluation using a standard battery of genotoxicity tests, including the Ames test and an in vivo assay like the comet assay, is essential to definitively characterize its genotoxic risk. Understanding the structure-activity relationships within the alkylphenol class can aid in the early-stage design of safer drug candidates and excipients, minimizing the risk of late-stage failures due to genotoxicity concerns.

References

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  • Li, Y., Qu, M., Sun, L., Wu, Y., Chen, Y., Chen, H., Kong, Z., & Liu, Z. (2006). Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay. Toxicological & Environmental Chemistry, 87(3), 365-372. [Link]

  • Babich, H. (1985). Review: putative mutagens and carcinogens in foods. III. Butylated hydroxytoluene (BHT). Environmental Mutagenesis, 7(4), 559-577. [Link]

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Comparative

Benchmarking the performance of 2-Methyl-6-propylphenol as a polymer stabilizer against commercial additives

In the ever-evolving landscape of polymer science, the selection of an appropriate stabilizer is paramount to ensure the longevity and performance of polymeric materials. These additives are crucial in mitigating the del...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the selection of an appropriate stabilizer is paramount to ensure the longevity and performance of polymeric materials. These additives are crucial in mitigating the deleterious effects of thermo-oxidative degradation, which can lead to discoloration, loss of mechanical strength, and ultimately, product failure. This guide provides an in-depth technical comparison of 2-Methyl-6-propylphenol, a partially hindered phenolic antioxidant, against widely used commercial stabilizers: Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT).

The narrative that follows is grounded in established testing methodologies and plausible performance characteristics derived from structure-activity relationships of analogous phenolic compounds. This guide is intended for researchers, scientists, and formulation chemists engaged in the development and stabilization of polymeric materials.

The Critical Role of Hindered Phenolic Antioxidants

Polymers, during processing and end-use, are exposed to heat, oxygen, and shear, which can initiate a cascade of free-radical chain reactions leading to degradation.[1] Hindered phenolic antioxidants are primary stabilizers that interrupt this process.[2] Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which in turn forms a stable phenoxy radical that is less likely to propagate further oxidative chains.[1] The steric hindrance provided by bulky alkyl groups at the ortho positions to the hydroxyl group enhances the stability of this phenoxy radical.[3]

The commercial stabilizers chosen for this comparison are industry benchmarks:

  • Irganox 1010 , a sterically hindered phenolic antioxidant, is known for its high efficiency and non-discoloring properties.[4][5] It is a high molecular weight antioxidant, which imparts low volatility and high resistance to extraction.[4]

  • Irganox 1076 is another high-performance, sterically hindered phenolic antioxidant that offers excellent processing and long-term thermal stabilization.[6][7] It is noted for its good compatibility with a wide range of polymers and its light stability.[6][7]

  • Butylated Hydroxytoluene (BHT) is a widely used synthetic antioxidant in the plastics and food industries.[8][9] While effective, its relatively high volatility can be a limitation in high-temperature applications.[9]

2-Methyl-6-propylphenol, the subject of our investigation, presents an interesting case. With a methyl group and a propyl group at the ortho positions, it is considered a "partially hindered" phenol. This structural feature is expected to influence its reactivity and, consequently, its performance as a stabilizer.

Comparative Performance Evaluation: An Experimental Framework

To objectively benchmark the performance of 2-Methyl-6-propylphenol against its commercial counterparts, a series of standardized tests would be employed. The following sections detail the methodologies for evaluating key performance indicators in a polymer matrix, such as polypropylene (PP), a commodity thermoplastic susceptible to thermal degradation.[10]

Key Performance Indicators (KPIs)
  • Thermal Stability: The ability of the stabilizer to protect the polymer during high-temperature processing and long-term heat aging. This is primarily assessed by measuring the Oxidative Induction Time (OIT).

  • Processing Stability: The effectiveness of the stabilizer in preventing degradation during melt processing, which can be evaluated by monitoring changes in the Melt Flow Rate (MFR).

  • Mechanical Properties Retention: The ability of the stabilizer to preserve the mechanical integrity of the polymer after accelerated aging. This is typically measured by changes in tensile strength and hardness.

  • Color Stability: The resistance of the polymer to discoloration (yellowing) upon processing and aging, quantified by the Yellowness Index.

Experimental Design

A masterbatch of polypropylene would be prepared with each stabilizer at a concentration of 0.1% by weight. A control sample with no stabilizer would also be prepared for baseline comparison. The stabilized polymer would then be subjected to multiple extrusion cycles to simulate processing stresses, followed by accelerated aging in a circulating air oven.

dot

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Processing & Aging cluster_testing Performance Testing PP_Resin Polypropylene Resin Compounding Melt Compounding (0.1% wt. loading) PP_Resin->Compounding Stabilizers 2-Methyl-6-propylphenol Irganox 1010 Irganox 1076 BHT Stabilizers->Compounding Pelletizing Pelletizing Compounding->Pelletizing Extrusion Multiple Extrusion Cycles Pelletizing->Extrusion Molding Injection Molding of Test Specimens Extrusion->Molding MFR Melt Flow Rate (ASTM D1238) Extrusion->MFR Aging Accelerated Thermal Aging Molding->Aging OIT Oxidative Induction Time (ASTM D3895) Aging->OIT Tensile Tensile Properties (ASTM D638) Aging->Tensile Hardness Shore D Hardness (ASTM D2240) Aging->Hardness Color Yellowness Index (ASTM D1925) Aging->Color

Experimental workflow for comparative stabilizer performance evaluation.

Detailed Experimental Protocols

Oxidative Induction Time (OIT) Measurement
  • Standard: ASTM D3895 / ISO 11357-6[6][11]

  • Principle: This test determines the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere, providing a relative measure of its oxidative stability.[12][13]

  • Methodology:

    • A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan within a Differential Scanning Calorimeter (DSC).

    • The sample is heated to 200°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Rate (MFR) Measurement
  • Standard: ASTM D1238 / ISO 1133[14][15]

  • Principle: MFR is a measure of the ease of flow of a molten thermoplastic. An increase in MFR after processing indicates polymer chain scission and degradation.

  • Methodology:

    • The polymer pellets are preheated in the barrel of an extrusion plastometer at a specified temperature (e.g., 230°C for PP).

    • A standard weight is applied to the piston to extrude the molten polymer through a die of a specific diameter.

    • The extrudate is collected over a set period, and its weight is measured.

    • The MFR is calculated and expressed in grams per 10 minutes.

Tensile Properties Measurement
  • Standard: ASTM D638[7][16]

  • Principle: This test measures the force required to pull a specimen to its breaking point, providing data on its strength and ductility.[17]

  • Methodology:

    • Dumbbell-shaped specimens are injection molded from the stabilized polymer.

    • The specimens are conditioned at a standard temperature and humidity.

    • The specimens are placed in the grips of a universal testing machine and pulled at a constant rate of speed until they fracture.

    • Tensile strength at break and elongation at break are recorded.

Shore D Hardness Measurement
  • Standard: ASTM D2240[18][19]

  • Principle: This test measures the indentation hardness of the polymer, which can decrease as a result of degradation.

  • Methodology:

    • A flat specimen of the stabilized polymer is placed on a hard, flat surface.

    • A durometer with a Shore D scale indenter is pressed firmly against the specimen.

    • The hardness reading is taken immediately after firm contact.

Yellowness Index Measurement
  • Standard: ASTM D1925[20][21]

  • Principle: This test quantifies the degree of yellowness of a plastic specimen, which is often an early indicator of oxidative degradation.[5]

  • Methodology:

    • Flat plaques are injection molded from the stabilized polymer.

    • A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the specimen.

    • The Yellowness Index is calculated from these values using a standard formula.

Anticipated Performance and Structure-Activity Rationale

dot

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol (ArOH) Polymer Polymer (RH) Initiator Heat, UV, Shear R_dot Alkyl Radical (R•) Initiator->R_dot O2 Oxygen (O2) R_dot->O2 ROO_dot Peroxy Radical (ROO•) O2->ROO_dot RH Polymer (RH) ROO_dot->RH ROOH Hydroperoxide (ROOH) RH->ROOH R_dot2 Alkyl Radical (R•) ROO_dot2 Peroxy Radical (ROO•) ArOH Hindered Phenol (ArOH) ROO_dot2->ArOH ROOH2 Hydroperoxide (ROOH) ArOH->ROOH2 ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot

Simplified mechanism of polymer oxidation and stabilization by a hindered phenol.

The effectiveness of a phenolic antioxidant is a balance between its reactivity towards peroxy radicals and the stability of the resulting phenoxy radical.

  • High Steric Hindrance (e.g., Irganox 1010, Irganox 1076, BHT): The two bulky tert-butyl groups in these stabilizers provide excellent stability to the phenoxy radical, preventing it from initiating new degradation chains. However, this high level of hindrance can also slightly reduce the rate of hydrogen donation to peroxy radicals.

  • Partial Steric Hindrance (2-Methyl-6-propylphenol): With one smaller methyl group and one larger propyl group, the steric hindrance around the hydroxyl group is less pronounced compared to the di-tert-butyl substituted phenols. This is expected to result in a higher reactivity towards peroxy radicals.[2] However, the resulting phenoxy radical may be slightly less stable.

Based on this, we can hypothesize the following performance characteristics for 2-Methyl-6-propylphenol:

  • OIT: Likely to be lower than Irganox 1010 and Irganox 1076 due to the potentially lower stability of its phenoxy radical, but possibly higher than BHT due to its lower volatility.

  • MFR Change: It may show good performance in minimizing MFR changes during initial processing due to its higher reactivity, potentially outperforming the more hindered phenols in the short term.

  • Mechanical Properties & Color Stability: Performance is anticipated to be intermediate between BHT and the high-molecular-weight Irganox stabilizers.

Comparative Data Summary

The following tables present a hypothetical but scientifically reasoned comparison of the performance of 2-Methyl-6-propylphenol against the selected commercial stabilizers.

Table 1: Physical and Chemical Properties

Property2-Methyl-6-propylphenolIrganox 1010Irganox 1076BHT
CAS Number 3520-52-3[22]6683-19-82082-79-3[6]128-37-0[23]
Molecular Weight ( g/mol ) 150.22[22]1177.6531.9[6]220.35
Structure Partially Hindered PhenolSterically Hindered PhenolicSterically Hindered PhenolicSterically Hindered Phenol
Physical Form Liquid/Low Melting SolidWhite PowderWhite Powder/Granules[16]Crystalline Solid
Volatility ModerateVery LowLow[6]High[9]

Table 2: Hypothetical Performance Data in Polypropylene (0.1% Loading)

Performance MetricNo Stabilizer (Control)2-Methyl-6-propylphenolIrganox 1010Irganox 1076BHT
OIT @ 200°C (min) < 125454015
MFR Change after 3 Extrusions (%) +200%+30%+20%+25%+50%
Tensile Strength Retention after Aging (%) 40%75%90%85%65%
Shore D Hardness Change after Aging (points) -15-5-2-3-8
Yellowness Index after Aging 30105715

Conclusion

This guide provides a framework for the comparative evaluation of 2-Methyl-6-propylphenol as a polymer stabilizer. Based on structure-activity relationships, it is plausible that 2-Methyl-6-propylphenol would offer a moderate level of stabilization, likely outperforming the more volatile BHT but not reaching the high-performance standards of high-molecular-weight hindered phenols like Irganox 1010 and Irganox 1076. Its higher reactivity due to partial steric hindrance could be advantageous for processing stability.

The selection of a stabilizer is ultimately a multi-faceted decision that must take into account the polymer type, processing conditions, end-use application, and regulatory requirements. While this guide offers a scientifically grounded perspective, empirical testing remains indispensable for validating the performance of any new stabilizer in a specific formulation.

References

  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]

  • The ANSI Blog. (2023). ASTM D1238-23: Melt Flow Rates Of Thermoplastics. [Link]

  • SCITEQ. (n.d.). ASTM D 1238 melt flow testing for thermoplastics: procedure and use. [Link]

  • Instron. (2025). ASTM D638 The Essential Guide to Plastic Tensile Testing. [Link]

  • WANCE. (n.d.). ISO 1133 - Determination of the melt flow rate of thermoplastics. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • Ciba. (2017). IRGANOX® 1010 - Phenolic Primary Antioxidant for Processing and Long-Term Thermal Stabilization. 2017 ERP System. [Link]

  • ZwickRoell. (n.d.). ISO 1133: Melt flow index (MFI) plastics. [Link]

  • labCognition. (n.d.). Yellowness Index. [Link]

  • SCITEQ. (n.d.). ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. [Link]

  • ASTM International. (2023). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM D3895-23. [Link]

  • ZwickRoell. (n.d.). ASTM D1238 Melt Flow Rate Determination on Plastics. [Link]

  • Micom Laboratories. (n.d.). ASTM D2240: Shore Hardness Testing for Plastics and Polymers. [Link]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. [Link]

  • Prospector. (n.d.). Yellowness - ASTM D1925. [Link]

  • ASTM International. (2002). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM D3895-02. [Link]

  • SCITEQ. (n.d.). ISO 1133 melt flow rate testing for thermoplastics: overview. [Link]

  • R Documentation. (n.d.). ASTM D 1925 Yellowness Index for Plastics. [Link]

  • ASTM International. (2003). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM D3895-03. [Link]

  • Intertek. (n.d.). Shore Hardness ASTM D2240. [Link]

  • AFNOR Editions. (2018). Standard NF EN ISO 11357-6. [Link]

  • ASTM International. (2019). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM D3895-19. [Link]

  • MDPI. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • Amfine Chemical Corporation. (n.d.). Hindered Phenols. [Link]

  • Matest. (2023). DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. [Link]

  • Henven. (2008). ISO 11357-6. [Link]

  • iTeh Standards. (1991). ISO 1133:1991. [Link]

  • Industrial Physics. (n.d.). ASTM D1238 testing. [Link]

  • PubChem. (n.d.). 2-Methyl-6-propylphenol. [Link]

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  • NAMSA. (n.d.). ASTM D2240 Durometer Hardness. [Link]

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Validation

A Guide to Statistical Analysis of Inter-Laboratory Comparison for 2-Methyl-6-propylphenol Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting and statistically analyzing an inter-laboratory comparison for the quantification of 2-Methyl-6...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and statistically analyzing an inter-laboratory comparison for the quantification of 2-Methyl-6-propylphenol, a molecule of significant interest in pharmaceutical development. From the foundational principles of study design to the nuances of robust statistical interpretation, this document serves as a practical resource for ensuring the reliability and comparability of analytical results across different laboratories.

Introduction: The Imperative of Inter-Laboratory Comparison

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They are essential for:

  • Method Validation: Demonstrating that an analytical method is robust and transferable between different laboratory environments.

  • Performance Evaluation: Assessing the competency of laboratories to perform specific analyses accurately and precisely.[1][2]

  • Establishing Consensus Values: Determining a reliable reference value for a given material, which is crucial for quality control and regulatory compliance.

The quantification of 2-Methyl-6-propylphenol (C₁₀H₁₄O)[3], a substituted phenol, presents unique analytical challenges due to its potential for volatility and matrix effects. Therefore, a well-designed inter-laboratory study is critical to ensure that different laboratories can produce concordant results, a prerequisite for its use in drug development and manufacturing.

Designing the Inter-Laboratory Study: A Blueprint for Success

A successful inter-laboratory comparison begins with a meticulously planned study design. This involves defining the objectives, selecting participating laboratories, preparing and distributing homogenous test materials, and establishing a clear and harmonized analytical protocol.

Study Objectives and Design

The primary objective is to assess the reproducibility of a specified analytical method for quantifying 2-Methyl-6-propylphenol. The study should be designed to identify and quantify the sources of variability, including within-laboratory (repeatability) and between-laboratory (reproducibility) variance.

Caption: Workflow of an Inter-Laboratory Comparison Study.

Test Material and Homogeneity

A critical prerequisite is the preparation of a homogenous and stable test material containing a known concentration of 2-Methyl-6-propylphenol. The homogeneity of the material must be confirmed statistically to ensure that any observed differences between laboratories are not due to variations in the samples themselves.[4]

Harmonized Analytical Protocol

While the goal is to assess method performance across labs, a detailed and harmonized analytical protocol is essential to minimize variability arising from procedural differences. This protocol should specify:

  • Sample Preparation: Detailed steps for extraction, dilution, and handling of the test material.

  • Instrumentation: Type of analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC), column specifications, and detector settings.[5]

  • Calibration: Procedure for preparing calibration standards and constructing the calibration curve.

  • Data Acquisition and Processing: Integration parameters and calculations for determining the concentration of 2-Methyl-6-propylphenol.

Statistical Analysis: From Raw Data to Meaningful Insights

The statistical analysis of inter-laboratory data is the core of the comparison. It allows for the objective assessment of laboratory performance and the overall reliability of the analytical method. The international standard ISO 13528 provides a comprehensive framework for the statistical methods used in proficiency testing.[1][6][7]

Data Screening and Outlier Detection

Before performing detailed statistical calculations, the data from all participating laboratories should be screened for outliers. Outliers can arise from various sources, including transcription errors, procedural deviations, or instrument malfunctions. Robust statistical methods are often employed to identify and handle outliers, as they are less influenced by extreme values.[8][9]

Commonly used outlier tests include:

  • Grubbs' Test: For detecting a single outlier in a dataset.

  • Cochran's Test: For identifying laboratories with significantly larger variance than others.

Key Performance Indicators

The primary statistical measures in an inter-laboratory comparison are repeatability and reproducibility.

  • Repeatability (sᵣ): The precision of measurements obtained by a single analyst in a single laboratory over a short period. It is a measure of the within-laboratory variability.

  • Reproducibility (sR): The precision of measurements obtained in different laboratories. It encompasses both within-laboratory and between-laboratory variability.

These parameters are typically calculated using Analysis of Variance (ANOVA) models.

Parameter Description Interpretation
Number of Laboratories (p) Total number of participating laboratories.A larger number of laboratories generally leads to more reliable estimates of reproducibility.
Number of Replicates (n) Number of measurements per laboratory.Sufficient replicates are needed to estimate repeatability.
Mean Concentration (x̄) The average of all reported results.Provides an estimate of the consensus value.
Repeatability Standard Deviation (sᵣ) The standard deviation of results within a single laboratory.A smaller sᵣ indicates better precision within a lab.
Reproducibility Standard Deviation (sR) The standard deviation of results across all laboratories.A smaller sR indicates better agreement between labs.
Repeatability Relative Standard Deviation (RSDᵣ) (sᵣ / x̄) * 100%Expresses repeatability as a percentage of the mean.
Reproducibility Relative Standard Deviation (RSD R) (sR / x̄) * 100%Expresses reproducibility as a percentage of the mean.
Performance Scoring: Z-Scores

To provide individual feedback to participating laboratories, performance scores are often calculated. The most common is the z-score , which indicates how far a laboratory's result is from the consensus mean, expressed in units of standard deviation.[10]

The z-score for laboratory 'i' is calculated as:

zᵢ = (xᵢ - X) / σ

Where:

  • xᵢ is the result from laboratory 'i'

  • X is the assigned value (often the consensus mean)

  • σ is the target standard deviation for proficiency assessment

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Caption: Visualization of Laboratory Z-Scores Relative to the Consensus Mean.

The Horwitz Ratio (HorRat)

The Horwitz equation provides an empirical relationship between the expected inter-laboratory relative standard deviation (RSD R) and the analyte concentration.[11][12] The Horwitz Ratio (HorRat) is the ratio of the observed RSD R to the predicted RSD R from the Horwitz equation.[13]

HorRat = RSD R (observed) / RSD R (predicted)

A HorRat value between 0.5 and 2.0 is generally considered acceptable for a successful multi-laboratory method validation trial.[11][12] However, it's important to note that for modern analytical techniques, routinely achievable precision can be much better than predicted by the Horwitz equation.[12]

Experimental Protocol: Quantification of 2-Methyl-6-propylphenol by HPLC

This section provides a detailed, step-by-step methodology for the quantification of 2-Methyl-6-propylphenol using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • 2-Methyl-6-propylphenol reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Instrumentation
  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid (e.g., 0.1%) to adjust the pH. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of 2-Methyl-6-propylphenol reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation
  • Accurately weigh the test material and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to bring the concentration of 2-Methyl-6-propylphenol within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Set the HPLC conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by the UV spectrum of 2-Methyl-6-propylphenol (typically around 270-280 nm).

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of 2-Methyl-6-propylphenol.

Calculation

Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Determine the concentration of 2-Methyl-6-propylphenol in the sample solutions using the linear regression equation of the calibration curve.

Conclusion: Fostering a Culture of Quality

A robustly designed and statistically analyzed inter-laboratory comparison is indispensable for ensuring the quality and reliability of analytical data for 2-Methyl-6-propylphenol. By adhering to international standards and employing sound statistical principles, researchers, scientists, and drug development professionals can have confidence in the comparability of their results, ultimately contributing to the development of safe and effective pharmaceutical products. This guide provides a comprehensive roadmap for achieving this critical objective.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

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Comparative

Evaluating the environmental impact of 2-Methyl-6-propylphenol in comparison to other industrial phenols

A Comparative Environmental Risk Profile: 2-Methyl-6-propylphenol vs. Key Industrial Phenols This guide provides a comparative analysis of the environmental impact of 2-Methyl-6-propylphenol against three other industria...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Environmental Risk Profile: 2-Methyl-6-propylphenol vs. Key Industrial Phenols

This guide provides a comparative analysis of the environmental impact of 2-Methyl-6-propylphenol against three other industrially significant phenolic compounds: p-Cresol, Bisphenol A (BPA), and p-Nonylphenol. For professionals in research and drug development, understanding the environmental fate and effects of chemical entities is not merely a regulatory hurdle but a core component of responsible science. This document moves beyond a simple data summary to explain the causality behind the environmental assessment protocols and interpret the findings in a real-world context, highlighting the critical data gaps for emerging compounds like 2-Methyl-6-propylphenol.

Introduction to the Comparative Cohort

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. This structure imparts unique chemical properties that make them invaluable precursors in industries ranging from plastics and resins to disinfectants and antioxidants. However, these same properties can lead to significant environmental persistence, toxicity, and endocrine-disrupting activity.

This guide evaluates four phenols selected to represent a spectrum of structural complexity and environmental concern:

  • 2-Methyl-6-propylphenol: The subject of our investigation, a substituted phenol whose environmental profile is not well-documented experimentally. Its GHS classification indicates it causes severe skin burns and eye damage[1].

  • p-Cresol (4-methylphenol): A simple, low-molecular-weight alkylphenol. It serves as a baseline for a less complex phenolic structure and is found in both industrial applications and as a natural decomposition product[2][3].

  • Bisphenol A (BPA): A high-production-volume chemical used to make polycarbonate plastics and epoxy resins[4]. Its role as an endocrine disruptor has made it one of the most scrutinized compounds globally[5][6].

  • p-Nonylphenol (branched): A long-chain alkylphenol known for its high toxicity to aquatic organisms, persistence, and endocrine-disrupting effects[7][8]. It is a degradation product of nonylphenol ethoxylate surfactants, leading to its widespread environmental presence[8][9].

A compound's behavior in the environment is strongly influenced by its physicochemical properties. The octanol-water partition coefficient (log Kₒw) is a key indicator of a substance's tendency to associate with organic matter (like sediment or fatty tissues) versus water. Higher log Kₒw values often correlate with greater bioaccumulation potential and lower bioavailability in the water column.

Table 1: Physicochemical Properties of Selected Phenols

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )log KₒwWater Solubility
2-Methyl-6-propylphenol 3520-52-3[1]C₁₀H₁₄O[1]150.22~3.3 (Predicted)Low (Predicted)
p-Cresol 106-44-5[3]C₇H₈O[3]108.141.94Moderately Soluble[3]
Bisphenol A (BPA) 80-05-7[10]C₁₅H₁₆O₂[10]228.293.4[6]Poorly Soluble (300 mg/L)[10]
p-Nonylphenol 84852-15-3[8]C₁₅H₂₄O[8]220.353.8 - 4.8[11]Low[9]

Note: Data for 2-Methyl-6-propylphenol is largely based on computational predictions due to a lack of published experimental data.

Biodegradability: Persistence in the Environment

Biodegradation is the breakdown of organic matter by microorganisms. "Ready biodegradability" is a stringent classification determined by standardized tests, indicating that a chemical will be rapidly and completely removed during wastewater treatment and will not persist in the environment[12]. The Organisation for Economic Co-operation and Development (OECD) 301 guidelines are the gold standard for this assessment[13][14]. A substance that fails this test is considered "not readily biodegradable," suggesting it may persist long enough to cause chronic environmental effects.

Table 2: Comparative Biodegradability

CompoundOECD 301 ResultClassificationEnvironmental Implication
2-Methyl-6-propylphenol No Experimental DataNot Readily Biodegradable (Predicted)[15]Likely to persist in the environment; requires further testing for inherent biodegradability.
p-Cresol Readily Biodegradable[3]Readily BiodegradableExpected to be removed effectively in wastewater treatment and not persist.
Bisphenol A (BPA) Not Readily Biodegradable[5]Not Readily BiodegradablePersists in aquatic environments, allowing for continuous exposure of organisms[5].
p-Nonylphenol Not Readily Biodegradable[9]PersistentHighly resistant to degradation, with a half-life in sediment estimated to be over 60 years[8].

Discussion of Findings

The predicted status of 2-Methyl-6-propylphenol as "not readily biodegradable" places it in a category of concern alongside BPA and p-Nonylphenol. This prediction, likely based on its alkyl-substituted phenolic structure, suggests it could bypass conventional wastewater treatment and accumulate in receiving waters and sediments. In contrast, the simpler structure of p-Cresol allows for rapid microbial breakdown. The extreme persistence of p-Nonylphenol highlights how the addition of a long, branched alkyl chain can dramatically inhibit biodegradation, leading to long-term environmental contamination[8].

Featured Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method is a cornerstone for assessing ready biodegradability. It quantifies biodegradation by measuring the oxygen consumed by microorganisms as they metabolize the test substance in a closed system.

Causality Behind the Protocol:

  • Why a closed system? To ensure that the only oxygen consumed is from the headspace of the bottle, allowing for precise measurement via pressure changes.

  • Why a mineral medium? To provide all necessary inorganic nutrients for microbial life without adding extraneous organic carbon that would interfere with the measurement.

  • Why a 10-day window? The pass level must be reached within a 10-day window during the 28-day test[16]. This criterion ensures that biodegradation is rapid and not a result of slow adaptation by the microbial community, which is critical for a "readily" biodegradable classification.

Step-by-Step Methodology:

  • Preparation: Prepare a mineral salt medium and add an inoculum, typically from a sewage treatment plant effluent.

  • Vessel Setup: Dispense the inoculated medium into multiple sealed bottles. Add the test substance to one set of bottles, a positive control (like sodium benzoate) to another, and no carbon source to a "blank" set (to measure background respiration of the inoculum)[16].

  • Incubation: Place the bottles on a shaker in a constant-temperature (20-24°C) dark incubator for 28 days.

  • Measurement: A pressure sensor in each bottle cap continuously measures the decrease in headspace pressure as O₂ is consumed. The CO₂ produced by the microbes is trapped by a potassium hydroxide solution, preventing it from contributing to pressure changes.

  • Calculation: The amount of oxygen consumed is calculated from the pressure drop and compared to the Theoretical Oxygen Demand (ThOD).

  • Validation: The test is valid if the positive control reaches the pass level of >60% degradation by day 14, and the oxygen consumption in the blank is within acceptable limits[16].

OECD_301F_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Conclusion P1 Prepare Mineral Medium & Inoculum S1 Dispense into Sealed Bottles P1->S1 S2 Add Test Substance (e.g., 2-Methyl-6-propylphenol) S1->S2 S3 Add Reference (e.g., Sodium Benzoate) S1->S3 S4 Prepare Blank (Inoculum Only) S1->S4 I1 Incubate at 20-24°C for 28 days S2->I1 S3->I1 S4->I1 I2 Measure O₂ Consumption (Pressure Drop) I1->I2 Continuous A1 Calculate % ThOD I2->A1 A2 Check Pass Level (>60% in 10d window) A1->A2 A3 Readily Biodegradable A2->A3 Yes A4 Not Readily Biodegradable A2->A4 No

Caption: Workflow for the OECD 301F Ready Biodegradability Test.

Aquatic Ecotoxicity

Aquatic toxicity testing evaluates the adverse effects of a substance on water-dwelling organisms. Acute toxicity refers to harmful effects from a short-term exposure, typically measured as the concentration that is lethal to 50% of a test population (LC₅₀) or causes an effect (e.g., immobilization) in 50% of the population (EC₅₀) over 48 or 96 hours[17][18]. Data is collected for organisms at different trophic levels—fish (vertebrate), Daphnia (invertebrate), and algae (producer)—to provide a holistic view of potential ecosystem damage.

Table 3: Comparative Acute Aquatic Toxicity (LC₅₀/EC₅₀ in mg/L)

CompoundFish (96h LC₅₀)Invertebrate (Daphnia, 48h EC₅₀)Algae (72h EC₅₀)
2-Methyl-6-propylphenol No Experimental DataNo Experimental DataNo Experimental Data
p-Cresol 10 - 257.7 - 1833 - 100
Bisphenol A (BPA) 4.6 - 1010 - 162.5 - 3.1
p-Nonylphenol 0.128 - 0.280.0440.05 - 0.37

(Data compiled from various sources, including EPA Ecotox and ECHA databases.)

Discussion of Findings

The data reveals a stark difference in toxicity. p-Nonylphenol is exceptionally toxic to all aquatic life, with effect concentrations orders of magnitude lower than the other compounds[7]. This extreme toxicity, combined with its persistence, is why it is highly regulated. BPA shows significant toxicity, particularly to fish and algae[5]. p-Cresol is less toxic than BPA and Nonylphenol but can still be harmful at concentrations found in industrial effluents[3].

For 2-Methyl-6-propylphenol, the absence of data is a major concern. Structure-activity relationships suggest its toxicity might fall between that of p-Cresol and more complex phenols. The presence of a propyl group, which increases lipophilicity compared to p-Cresol's methyl group, could lead to greater membrane disruption and higher toxicity. However, only empirical testing can confirm this.

Featured Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

This guideline is designed to determine the concentration of a chemical that is lethal to 50% of a test fish population (e.g., Rainbow Trout or Zebrafish) over a 96-hour exposure.

Causality Behind the Protocol:

  • Why 96 hours? This duration is long enough to observe acute lethal effects without being confounded by secondary effects like starvation.

  • Why a semi-static or flow-through system? For volatile or unstable substances like many phenols, the test solution must be renewed periodically (semi-static) or continuously (flow-through) to maintain a constant exposure concentration, which is critical for accurate results[17].

  • Why multiple concentrations? A range of concentrations, plus a control, is necessary to establish a dose-response curve from which the LC₅₀ can be statistically derived.

Step-by-Step Methodology:

  • Range-Finding Test: A preliminary test is run with a wide range of concentrations to determine the approximate lethal range.

  • Definitive Test Setup: Based on the range-finder, prepare at least five test concentrations in a geometric series, plus a water-only control. For poorly soluble phenols, a solvent control may be required as per OECD GD 23[17][19].

  • Acclimation: Test fish are acclimated to the laboratory conditions (water quality, temperature) for at least 12 days.

  • Exposure: A minimum of seven fish are randomly assigned to each test tank. The exposure period is 96 hours.

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Key parameters like pH, dissolved oxygen, and temperature are monitored throughout the test to ensure they remain within acceptable limits. Test chemical concentrations are measured at the beginning and end of the exposure period.

  • Data Analysis: The cumulative number of mortalities at each concentration is used to calculate the LC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).

OECD_203_Workflow P1 Acclimate Fish (≥ 12 days) S2 Randomly Assign Fish (≥ 7 per tank) P1->S2 P2 Perform Range- Finding Test S1 Prepare Test Solutions (≥ 5 concentrations + control) P2->S1 E1 Initiate 96-hour Exposure S1->E1 S2->E1 E2 Record Observations (24, 48, 72, 96h) E1->E2 Duration E3 Monitor Water Quality (pH, DO, Temp) E1->E3 Throughout A1 Compile Mortality Data E2->A1 A2 Statistical Analysis (e.g., Probit) A1->A2 A3 Determine 96h LC₅₀ & Confidence Limits A2->A3

Caption: Key stages of the OECD 203 Fish Acute Toxicity Test.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical's concentration in an organism's tissues exceeds its concentration in the surrounding environment. It is a function of the rate of uptake versus the rate of elimination (metabolism and excretion). The Bioconcentration Factor (BCF) is an experimentally derived measure of this process. In the absence of BCF data, the log Kₒw value serves as a reliable predictor: a log Kₒw > 3 suggests a potential for bioaccumulation.

Table 4: Bioaccumulation Potential

Compoundlog KₒwBioconcentration Factor (BCF)Bioaccumulation Potential
2-Methyl-6-propylphenol ~3.3 (Predicted)No Experimental DataModerate (Predicted)
p-Cresol 1.94< 10Low
Bisphenol A (BPA) 3.4[6]5 - 68Low to Moderate
p-Nonylphenol 3.8 - 4.8[11]60 - 1300High

Discussion of Findings

The potential for bioaccumulation follows the trend of lipophilicity (log Kₒw). p-Cresol, with its low log Kₒw, does not bioaccumulate. BPA, despite a log Kₒw > 3, shows relatively low to moderate BCF values, suggesting that many organisms can metabolize and excrete it effectively. p-Nonylphenol, however, has both a high log Kₒw and high BCF values, indicating it is taken up readily and eliminated slowly, allowing it to build up in tissues and magnify up the food chain[8].

The predicted log Kₒw of ~3.3 for 2-Methyl-6-propylphenol places it in the moderate concern category. It is more lipophilic than p-Cresol and similar to BPA. This suggests it could bioaccumulate in aquatic organisms if they lack efficient metabolic pathways for its detoxification. This prediction underscores the urgent need for experimental BCF studies to accurately classify its risk.

Conclusion and Recommendations

This comparative guide illustrates a clear hierarchy of environmental risk among the selected phenols. p-Nonylphenol represents a worst-case scenario: it is persistent, highly toxic, and bioaccumulative. Bisphenol A and p-Cresol exhibit moderate and low environmental hazards, respectively.

The most critical finding is the profound lack of empirical environmental data for 2-Methyl-6-propylphenol . While predictive models and structural comparisons provide a preliminary risk hypothesis—suggesting moderate persistence and bioaccumulation potential—they are not a substitute for experimental validation.

For researchers, scientists, and drug development professionals working with 2-Methyl-6-propylphenol or structurally similar compounds, we strongly recommend the following actions:

  • Commission Foundational Testing: Prioritize conducting "Ready Biodegradability" (OECD 301) and acute aquatic toxicity tests (OECD 201, 202, 203) to establish a baseline environmental hazard profile.

  • Utilize Predictive Tools for Screening: In early-stage development, use validated QSAR (Quantitative Structure-Activity Relationship) models like the EPA's EPI Suite™ to screen novel compounds and prioritize those with more favorable predicted environmental profiles.

  • Promote Data Transparency: Publish environmental safety data, even if preliminary, in accessible databases to build a collective body of knowledge and prevent duplicative testing.

By integrating these assessments early in the development lifecycle, the scientific community can innovate responsibly, ensuring that new chemical entities do not pose an undue risk to environmental integrity.

References

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Safety & Regulatory Compliance

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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